8-Bromo-6-chloroimidazo[1,2-a]pyridine
Description
Propriétés
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPPBTNPACXNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650054 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957187-27-8 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine
CAS Number: 957187-27-8
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure, combined with its unique electronic properties, makes it an attractive framework for the design of potent and selective therapeutic agents. This scaffold is a cornerstone in the development of a wide array of biologically active molecules, demonstrating efficacy as anticancer, and antifungal agents.[3][4] The strategic placement of various substituents on the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets.
This guide provides a comprehensive technical overview of a particularly valuable derivative: 8-Bromo-6-chloroimidazo[1,2-a]pyridine. The presence of two distinct halogen atoms at the 6- and 8-positions offers significant synthetic versatility, enabling researchers to introduce a variety of functional groups through cross-coupling and other substitution reactions. This adaptability makes this compound a key building block in the synthesis of complex molecules for drug development and materials science.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 957187-27-8 | [5] |
| Molecular Formula | C₇H₄BrClN₂ | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Yellow Powder | [5] |
| Melting Point | 127.0-139.0 °C | [5] |
| Solubility | Slightly soluble in water | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework of the molecule, with the carbons attached to the halogens exhibiting characteristic chemical shifts.
Mass Spectrometry (MS): The mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, which would aid in its identification and confirmation of its elemental composition.
Synthesis of this compound: A Methodological Approach
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. While a specific, detailed protocol for this compound is not explicitly detailed in the available literature, a reliable synthetic route can be extrapolated from the synthesis of analogous structures, such as 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.[8][9]
The probable synthetic pathway involves the reaction of 3-bromo-5-chloro-2-aminopyridine with a suitable chloroacetaldehyde equivalent.
Figure 1. A proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of related imidazo[1,2-a]pyridines and their isomers.[8][9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-chloro-2-aminopyridine in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagent: To the stirred solution, add a slight excess of chloroacetaldehyde (often used as an aqueous solution or as its diethyl acetal, which hydrolyzes in situ under acidic conditions).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure this compound.
Synthetic Utility and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds can be exploited to selectively introduce different substituents at the 8- and 6-positions, respectively.
Figure 2. Synthetic transformations of this compound.
The imidazo[1,2-a]pyridine scaffold, and by extension derivatives of this compound, are of significant interest in the development of kinase inhibitors. For instance, substituted imidazo[1,2-a]pyridines have been investigated as potent inhibitors of PI3Kα, a key enzyme in cancer cell signaling pathways.[11] The ability to readily modify the 6- and 8-positions of the core structure is crucial for exploring the structure-activity relationships (SAR) and optimizing the potency and selectivity of these inhibitors.
Furthermore, the imidazo[1,2-a]pyridine nucleus is a key component of compounds with demonstrated antifungal activity. The synthesis of novel derivatives allows for the exploration of new chemical space in the search for more effective treatments for fungal infections.[3]
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
While specific toxicity data for this compound is not available, related halogenated imidazopyridines are known to be harmful if swallowed, and may cause skin and eye irritation.[3] Therefore, direct contact and inhalation should be avoided. In case of accidental exposure, it is important to seek immediate medical attention.
Conclusion and Future Perspectives
This compound is a strategically important building block for chemical synthesis, particularly in the field of medicinal chemistry. Its di-halogenated structure provides two distinct points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. The imidazo[1,2-a]pyridine core is a well-validated scaffold for the development of potent kinase inhibitors and other therapeutic agents.
Future research efforts will likely focus on the further exploration of the synthetic utility of this compound to create novel compounds with enhanced biological activity and improved pharmacokinetic properties. The development of more efficient and selective methods for the functionalization of this scaffold will continue to be an area of active investigation, paving the way for the discovery of the next generation of imidazo[1,2-a]pyridine-based drugs.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound-3-carbaldehyde | C8H4BrClN2O | CID 46739169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. H35094.03 [thermofisher.com]
- 6. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. rsc.org [rsc.org]
- 8. 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE CAS#: 933190-51-3 [m.chemicalbook.com]
- 9. 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3 [chemicalbook.com]
- 10. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Bromo-6-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. The strategic placement of bromo and chloro substituents on this scaffold can profoundly influence its physicochemical characteristics, thereby impacting its pharmacokinetic and pharmacodynamic profiles.
This document is structured to deliver not only the available data but also to provide practical, field-proven insights into the experimental determination of these properties. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.
Chemical Identity and Core Properties
This compound is a disubstituted derivative of the imidazo[1,2-a]pyridine bicyclic ring system. Understanding its fundamental properties is the first step in any research and development endeavor.
| Property | Value | Source |
| Chemical Formula | C₇H₄BrClN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 231.48 g/mol | --INVALID-LINK--[2] |
| CAS Number | 957187-27-8 | --INVALID-LINK--[1] |
| Appearance | Yellow Powder/Solid | --INVALID-LINK--[1] |
| Melting Point | 127.0-139.0 °C | --INVALID-LINK--[1] |
Expert Insight: The broad melting point range suggests that the purity of commercially available batches may vary. It is recommended to determine the melting point of any new batch as a preliminary purity check. Recrystallization may be necessary to obtain a sharp melting point for use in sensitive assays.
Solubility Profile
The solubility of a compound is a critical determinant of its suitability for various biological assays and its potential for formulation as a therapeutic agent.
Aqueous Solubility
Currently, only a qualitative description of the aqueous solubility of this compound is available.
| Solvent | Solubility | Source |
| Water | Slightly soluble | --INVALID-LINK--[3] |
Expert Insight: The term "slightly soluble" is ambiguous for research purposes. The halogen substituents (bromo and chloro) are electron-withdrawing and increase the lipophilicity of the parent imidazo[1,2-a]pyridine scaffold, which is expected to result in low aqueous solubility. For drug discovery applications, a quantitative determination of aqueous solubility at various pH values is essential.
Solubility in Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | High | Aprotic, polar solvent, similar in dissolving power to DMSO. |
| Methanol / Ethanol | Moderate | Polar, protic solvents. Solubility may be lower than in DMSO or DMF. |
| Acetonitrile | Moderate to Low | Less polar than methanol, may have lower solvating power for this compound. |
| Dichloromethane / Chloroform | Moderate to High | Non-polar solvents that can be effective for halogenated aromatic compounds. |
Experimental Protocol for Quantitative Solubility Determination
The "shake-flask" method is the gold standard for determining thermodynamic solubility.
Objective: To determine the quantitative solubility of this compound in a selected solvent system (e.g., phosphate-buffered saline pH 7.4, or organic solvents).
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.
Causality Behind Choices:
-
Shake-Flask Method: This method is chosen to ensure that the measured solubility represents a true thermodynamic equilibrium, which is more relevant for predicting in vivo behavior than kinetic solubility.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.
-
HPLC-UV: This is a common and reliable method for quantifying organic molecules that possess a UV chromophore, which the imidazo[1,2-a]pyridine ring system does.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).
There is no experimentally determined LogP value for this compound in the public domain. However, a computed XLogP3 value of 2.9 is available for the related compound, this compound-3-carbaldehyde. --INVALID-LINK--[4] The aldehyde group would be expected to slightly decrease the LogP compared to the parent compound. Therefore, the LogP of this compound is likely to be slightly higher than 2.9.
Experimental Determination of LogP by RP-HPLC
A reliable and efficient method for estimating LogP is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). --INVALID-LINK--[5]
Objective: To estimate the LogP of this compound by correlating its retention time on a C18 column with that of known standards.
Methodology:
-
Standard Selection: Choose a set of reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at an appropriate wavelength.
-
-
Analysis:
-
Inject the standard compounds and the test compound.
-
Determine the retention time (t_R) and the void time (t_0).
-
Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0.
-
-
Calibration Curve: Plot the known LogP values of the standards against their corresponding log k' values.
-
LogP Estimation: Determine the log k' of this compound and use the calibration curve to interpolate its LogP value.
Causality Behind Choices:
-
RP-HPLC: This method is faster and requires less material than the traditional shake-flask method. --INVALID-LINK--[6]
-
C18 Column: The octadecylsilane stationary phase provides a nonpolar environment that mimics the lipid-like properties of n-octanol used in the shake-flask method.
-
Calibration with Standards: This approach ensures that the estimated LogP is reliable and referenced against known values.
Acidity/Basicity (pKa)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.
A predicted pKa value for this compound is available.
| Property | Predicted Value | Source |
| pKa | 2.23 ± 0.50 | --INVALID-LINK--[7] |
Expert Insight: The imidazo[1,2-a]pyridine ring system is basic due to the nitrogen atom at position 1 (the pyridine-like nitrogen). The predicted pKa of 2.23 suggests that this compound is a weak base. The electron-withdrawing bromo and chloro substituents are expected to decrease the basicity of the nitrogen atom compared to the unsubstituted imidazo[1,2-a]pyridine. At physiological pH (7.4), the compound will exist predominantly in its neutral, un-ionized form.
Experimental Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.
Objective: To experimentally determine the pKa of this compound.
Methodology:
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more complex cases, derivative plots can be used to accurately determine the equivalence point.
Causality Behind Choices:
-
Potentiometric Titration: This method directly measures the change in pH upon addition of an acid or base, providing a reliable determination of the pKa.
-
Co-solvent: For compounds with low aqueous solubility, a co-solvent is necessary to keep the compound in solution throughout the titration.
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral features and provides a guide for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the bromo and chloro substituents. The protons on the imidazole and pyridine rings will exhibit characteristic chemical shifts and coupling constants.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the halogens will be significantly affected.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and isotopic distribution. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.
-
Bromine Isotopes: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br
-
Chlorine Isotopes: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl This will result in a complex isotopic cluster for the molecular ion, which can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.
Conclusion and Future Work
This compound is a compound with significant potential in medicinal chemistry. This guide has summarized the available physicochemical data and provided a framework for the experimental determination of key properties that are currently unknown. The provided protocols are robust and widely applicable for the characterization of novel heterocyclic compounds.
For researchers working with this molecule, the immediate priority should be the experimental validation of the predicted pKa and the quantitative determination of its solubility and LogP. A comprehensive spectroscopic characterization is also essential for unambiguous identification and quality control. These empirical data will be invaluable for guiding further research, including its application in drug discovery and development.
References
- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. massbank.eu [massbank.eu]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 7. MassBank - repository of mass spectra of small chemical compounds [denbi.de]
An In-depth Technical Guide to the Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. Molecules incorporating this scaffold have demonstrated a broad spectrum of therapeutic activities, including roles as benzodiazepine receptor agonists, anti-inflammatory agents, and inhibitors of gastric acid secretion.[1] The specific substitution pattern of 8-Bromo-6-chloroimidazo[1,2-a]pyridine makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[2][3] This guide provides a detailed, scientifically-grounded pathway for the synthesis of this important building block.
Retrosynthetic Analysis and Synthesis Strategy
The most direct and widely adopted method for the synthesis of the imidazo[1,2-a]pyridine ring system is the Tschitschibabin (or Chichibabin) condensation reaction.[4] This robust reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5][6]
Our retrosynthetic analysis of the target molecule, this compound, logically disconnects the imidazole ring to reveal two key starting materials: 2-amino-3-bromo-5-chloropyridine and a two-carbon electrophilic synthon, which is effectively provided by chloroacetaldehyde .[7][8]
Retrosynthetic Pathway:
Caption: Retrosynthetic analysis of the target molecule.
This approach is synthetically advantageous due to the commercial availability and straightforward preparation of the required starting materials.[9]
Mechanistic Insights: The Tschitschibabin Reaction
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-3-bromo-5-chloropyridine on the carbonyl carbon of chloroacetaldehyde. This is followed by a proton transfer to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the electrophilic carbon of the aldehyde, leading to the formation of a five-membered ring.
-
Dehydration and Aromatization: The resulting intermediate readily undergoes dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2-amino-3-bromo-5-chloropyridine and chloroacetaldehyde.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Amino-3-bromo-5-chloropyridine | 208.41 | 10 | 2.08 g |
| Chloroacetaldehyde (40% aq. solution) | 78.50 | 12 | 2.36 g (2.1 mL) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 12 | 1.01 g |
| Ethanol (EtOH) | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Water (H₂O) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromo-5-chloropyridine (2.08 g, 10 mmol), ethanol (25 mL), and sodium bicarbonate (1.01 g, 12 mmol).
-
Addition of Chloroacetaldehyde: While stirring the suspension, add a 40% aqueous solution of chloroacetaldehyde (2.1 mL, 12 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 55°C and maintain stirring for 5 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Further Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Drying and Filtration: Combine all the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Final Purification: Remove the ethyl acetate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.[8]
Synthesis Pathway Visualization
Caption: Overall synthesis workflow.
Conclusion
The synthesis of this compound is reliably achieved through the Tschitschibabin condensation of 2-amino-3-bromo-5-chloropyridine with chloroacetaldehyde. This method is efficient, scalable, and utilizes readily available starting materials. The resulting product is a key intermediate for the development of novel therapeutics, and this guide provides a comprehensive and practical protocol for its preparation in a laboratory setting.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1000017-98-0: this compound-2… [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 957187-27-8 [amp.chemicalbook.com]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine: Synthesis, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 8-Bromo-6-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged" structure in drug discovery, forming the core of several marketed drugs. This guide will delve into the fundamental properties, a detailed synthetic protocol, and the analytical characterization of this specific derivative, offering field-proven insights for its application in research and development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound that has garnered substantial attention from medicinal chemists due to its wide range of biological activities. This scaffold is present in various therapeutic agents, highlighting its versatility and importance in drug design. Derivatives of imidazo[1,2-a]pyridine have demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others. The unique electronic and structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. This compound, with its specific halogenation pattern, serves as a valuable intermediate for the synthesis of more complex molecules, making a thorough understanding of its properties and synthesis crucial for researchers in the field.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [1][2][3] |
| Molecular Weight | 231.48 g/mol | Calculated |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 957187-27-8 | [1] |
| Appearance | Yellow Powder | [1] |
| Melting Point | 127.0-139.0 °C | [1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this case, the key starting material is 2-amino-3-bromo-5-chloropyridine, which is reacted with chloroacetaldehyde.
Synthetic Pathway
The overall synthetic scheme is a two-step process starting from the commercially available 2-amino-5-chloropyridine. The first step introduces the bromine at the 3-position, followed by the cyclization to form the imidazo[1,2-a]pyridine ring system.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Step-by-Step Methodology
This protocol is adapted from established procedures for the synthesis of related imidazo[1,2-a]pyridines and the specific information found for the target molecule.
Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine
-
To a solution of 2-amino-5-chloropyridine (1 equivalent) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-chloropyridine.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and safe source of electrophilic bromine for the bromination of electron-rich aromatic rings like 2-aminopyridine.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the electrophilic aromatic substitution.
-
Low Temperature Addition: The portion-wise addition of NBS at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.
Step 2: Synthesis of this compound
-
To a solution of 2-amino-3-bromo-5-chloropyridine (1 equivalent) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents) and sodium bicarbonate (1.2 equivalents).[4]
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a yellow solid.[1]
Causality Behind Experimental Choices:
-
Chloroacetaldehyde: This α-haloaldehyde provides the two-carbon unit required for the formation of the imidazole ring.
-
Sodium Bicarbonate: This mild base neutralizes the HCl and HBr formed during the reaction, driving the cyclization to completion.
-
Ethanol as Solvent: Ethanol is a suitable solvent for the reactants and the reaction temperature allows for an efficient reaction rate.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
-
Expected [M+H]⁺: 230.9, 232.9 (due to bromine and chlorine isotopes)
-
Observed [M+H]⁺: 231[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the protons in the molecule.
-
¹H NMR (500 MHz, DMSO-d₆): δ 9.20 (s, 1H), 8.33 (s, 1H), 8.29 (s, 1H), 8.09 (s, 1H).[5]
Interpretation of the ¹H NMR Spectrum: The four signals in the aromatic region correspond to the four protons on the imidazo[1,2-a]pyridine ring system. The singlet nature of the peaks is consistent with the substitution pattern, where each proton is on a different part of the bicyclic system with no adjacent protons to couple with.
Conclusion
This technical guide has provided a detailed overview of this compound, a key building block in medicinal chemistry. The provided synthesis protocol is based on established and reliable chemical transformations, and the analytical data serves as a benchmark for the successful synthesis and characterization of this compound. A thorough understanding of the synthesis and properties of this and related compounds is essential for the development of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
References
- 1. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. 8-Bromo-6-chloroimidazo(1,2-a)pyridine | C7H4BrClN2 | CID 26370038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. This compound | 957187-27-8 [amp.chemicalbook.com]
potential biological activity of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Potential Biological Activity of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Foreword: A Prospective Analysis for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific, yet under-explored derivative: This compound . While direct biological data for this exact molecule is scarce in publicly available literature, this document will serve as a technical whitepaper for researchers and drug development professionals. By synthesizing the extensive knowledge on related halogenated imidazo[1,2-a]pyridines, we will construct a scientifically grounded prospectus on its potential biological activities and provide a roadmap for its investigation.
Our approach is rooted in the principles of structure-activity relationships (SAR), where the nature and position of substituents on the core scaffold profoundly influence the compound's interaction with biological targets.[4] The presence of both bromo and chloro substituents at the 8 and 6 positions, respectively, suggests a unique electronic and steric profile that could be leveraged for targeted drug design. This guide will delve into the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound, drawing parallels from extensively studied analogues. We will explore potential mechanisms of action, propose detailed experimental protocols for validation, and present the information in a format designed for the discerning scientist.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Pharmacology
The imidazo[1,2-a]pyridine system is a nitrogen-bridged bicyclic heterocycle that has garnered significant interest in medicinal chemistry.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[3][5] Several commercially available drugs, such as Zolpidem (an insomnia medication) and Alpidem (an anxiolytic), feature this core structure, underscoring its therapeutic relevance.[3][6]
The synthetic accessibility of the imidazo[1,2-a]pyridine core, often through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, allows for the facile introduction of various substituents at multiple positions, enabling extensive SAR studies.[7] Halogenation, in particular, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The specific placement of bromo and chloro groups on the pyridine ring of the scaffold, as in this compound, is anticipated to significantly influence its biological profile.
Prospective Anticancer Activity: Targeting Key Oncogenic Pathways
A substantial body of research points to the potent anticancer activities of imidazo[1,2-a]pyridine derivatives.[4][8][9][10] These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of crucial signaling pathways and enzymes involved in tumor progression.
Potential Mechanisms of Action
Based on studies of related halogenated imidazo[1,2-a]pyridines, this compound could potentially exert its anticancer effects through:
-
Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives are potent inhibitors of various kinases, such as PI3K/Akt/mTOR and tyrosine kinases, which are often dysregulated in cancer.[4] The electron-withdrawing nature of the halogen substituents could enhance the binding affinity of the compound to the ATP-binding pocket of these enzymes.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridines have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
-
Induction of Apoptosis: Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[8][10]
Proposed Experimental Workflow for Anticancer Evaluation
Caption: Proposed workflow for evaluating the anticancer potential of this compound.
Detailed Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Culture human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Prospective Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting a potential role for this compound in this therapeutic area.[11][12]
Potential Mechanisms of Action
The anti-inflammatory effects of imidazo[1,2-a]pyridines are often attributed to their ability to modulate key inflammatory signaling pathways:
-
NF-κB and STAT3 Signaling Inhibition: The NF-κB and STAT3 pathways are central regulators of inflammation. Several imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of these pathways, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[11][12]
-
Cytokine Production Inhibition: These compounds can directly inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in immune cells.
Proposed Signaling Pathway for Anti-inflammatory Action
Caption: Potential inhibition of NF-κB and STAT3 signaling pathways by this compound.
Detailed Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the compound-treated, LPS-stimulated cells compared to the LPS-only treated cells indicates anti-inflammatory activity.
Prospective Antimicrobial Activity: A Broad-Spectrum Potential
The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents.[13][14] Derivatives have shown activity against a range of bacteria and fungi.
Potential Mechanisms of Action
The antimicrobial action of imidazo[1,2-a]pyridines can be attributed to several mechanisms:
-
Inhibition of Cell Wall Synthesis: Some derivatives have been suggested to interfere with the synthesis of the bacterial cell wall.
-
DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme, and its inhibition can block DNA replication.
-
Ergosterol Synthesis Inhibition: In fungi, imidazo[1,2-a]pyridines can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[15]
Quantitative Data on Antimicrobial Activity of Related Compounds
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Halogenated Imidazo[1,2-a]pyridines | S. aureus | 1.56 - 6.25 | [16] |
| Imidazo[1,2-a]pyridine-thiazole hybrids | E. coli | 3.12 - 12.5 | [13] |
| Imidazo[1,2-a]pyridine derivatives | B. subtilis | 0.78 - 3.12 | [16] |
Note: This table presents representative data for related compounds to indicate the potential potency range.
Detailed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard strains of Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Serially dilute this compound in a 96-well microtiter plate using MHB to obtain a range of concentrations (e.g., 128, 64, 32, ... 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a drug control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthesis and Characterization
The synthesis of this compound can be achieved through established synthetic routes for imidazo[1,2-a]pyridines.[17] A plausible approach involves the reaction of 3-bromo-5-chloropyridin-2-amine with a suitable C2 synthon, such as chloroacetaldehyde.[18][19]
Caption: A potential synthetic route to this compound.
The structural confirmation of the synthesized compound would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet available, a comprehensive analysis of the vast literature on related imidazo[1,2-a]pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of bromo and chloro substituents at positions 8 and 6, respectively, is likely to confer potent anticancer, anti-inflammatory, and antimicrobial properties.
The experimental workflows and protocols detailed in this guide offer a clear and structured approach for researchers to systematically evaluate the biological potential of this promising compound. Future research should focus on its synthesis, in vitro screening against a broad panel of cancer cell lines and microbial strains, and subsequent mechanistic studies to elucidate its mode of action. Positive in vitro results would warrant further investigation in preclinical in vivo models. The exploration of this compound and its analogues could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciensage.info [sciensage.info]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. This compound | 957187-27-8 [amp.chemicalbook.com]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine: A Core Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its unique electronic properties and rigid, bicyclic structure allow for precise spatial orientation of substituents, making it an ideal framework for designing potent and selective modulators of biological targets. This guide focuses on a key derivative, 8-bromo-6-chloroimidazo[1,2-a]pyridine, a versatile intermediate that offers multiple points for chemical elaboration, enabling the synthesis of complex molecular architectures for drug discovery and development. We will delve into its synthesis, reactivity, and application, providing a comprehensive resource for researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 957187-27-8 | [3] |
| Molecular Formula | C₇H₄BrClN₂ | [3] |
| Molecular Weight | 231.48 g/mol | [3] |
| Appearance | Yellow Powder | [3] |
| Melting Point | 127.0-139.0 °C | [3] |
| Solubility | Slightly soluble in water. | ChemicalBook |
Safety and Handling: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4]
Synthesis of the Core Intermediate: A Step-by-Step Protocol
The construction of the this compound scaffold is typically achieved through a two-step process, starting from commercially available 2-aminopyridine.
Step 1: Synthesis of the Precursor 2-Amino-3-bromo-5-chloropyridine
The regioselective halogenation of the pyridine ring is the critical first step.
Reaction Scheme:
References
- 1. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 2. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Structural Features of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
This guide provides a detailed examination of the core structural, electronic, and chemical features of 8-Bromo-6-chloroimidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering this important heterocyclic scaffold.
Introduction: The Imidazo[1,2-a]pyridine Core Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry. This fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, is of significant interest due to its presence in a wide array of biologically active compounds. The scaffold's rigid, planar structure and its ability to participate in various intermolecular interactions make it an ideal foundation for the design of targeted therapeutics. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. A notable application of this scaffold is in the development of phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in cancer therapy.
The core structure of this compound is depicted below:
Caption: Structure of this compound with atom numbering.
Influence of Halogen Substituents on Structural and Electronic Properties
The introduction of bromine at the 8-position and chlorine at the 6-position significantly modulates the electronic and steric landscape of the imidazo[1,2-a]pyridine core.
Electronic Effects: Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the pyridine ring, influencing the molecule's overall polarity and its ability to act as a hydrogen bond acceptor. The halogens also possess lone pairs of electrons that can participate in resonance, creating a +M (mesomeric) effect. However, for halogens, the -I effect typically dominates. This electron-withdrawing nature makes the aromatic system more electron-deficient, which can impact its reactivity in electrophilic aromatic substitution reactions and its interaction with biological targets.
Steric Effects: The presence of the bromine atom at the C8 position and the chlorine atom at the C6 position introduces steric bulk. This can influence the preferred conformation of the molecule and its ability to bind to target proteins by dictating the spatial arrangement of other substituents.
Synthesis of this compound
The synthesis of this compound typically proceeds via the condensation of a substituted 2-aminopyridine with an α-haloketone or a related two-carbon electrophile. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
A general procedure for the synthesis, adapted from methodologies for similar compounds, is as follows[1]:
-
To a solution of 3-bromo-5-chloro-2-aminopyridine (1.0 eq) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Add sodium carbonate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The expected chemical shifts in the 1H and 13C NMR spectra are crucial for structural confirmation. The data from a similar compound, 6-Bromo-3-chloro-2-phenylimidazo[1,2-a]pyridine, provides a strong basis for these predictions[2].
Table 1: Predicted 1H NMR Chemical Shifts (in CDCl3, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.8 - 8.0 | s | - |
| H-3 | 7.6 - 7.8 | s | - |
| H-5 | 7.9 - 8.1 | d | ~1.5 |
| H-7 | 7.4 - 7.6 | d | ~1.5 |
Table 2: Predicted 13C NMR Chemical Shifts (in CDCl3, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 138 - 140 |
| C-3 | 115 - 117 |
| C-5 | 125 - 127 |
| C-6 | 120 - 122 |
| C-7 | 128 - 130 |
| C-8 | 108 - 110 |
| C-8a | 142 - 144 |
Mass Spectrometry (MS):
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M+). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed. The [M+2]+ peak will be significant due to the natural abundance of 81Br and 37Cl. The predicted monoisotopic mass is approximately 230.9 g/mol .
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by absorption bands corresponding to the aromatic C-H and C=C stretching vibrations.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm-1) |
| Aromatic C-H stretch | 3050 - 3150 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-Cl stretch | 800 - 600 |
| C-Br stretch | 600 - 500 |
Chemical Reactivity and Applications in Drug Discovery
The halogen substituents on the this compound core are key handles for further chemical modification, making this molecule a versatile building block in organic synthesis and drug discovery.
Cross-Coupling Reactions: The bromine and chlorine atoms provide reactive sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) to the core scaffold, enabling the synthesis of diverse compound libraries for biological screening. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.
Caption: Key cross-coupling reactions at the halogenated positions.
Applications in Medicinal Chemistry:
Derivatives of this compound are explored for their potential as therapeutic agents. This scaffold is particularly valuable in the design of kinase inhibitors. The ability to readily modify the 6- and 8-positions allows for the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. Research has shown that compounds derived from this core can interact with various biological targets, highlighting their potential as lead compounds for the development of new treatments for diseases such as cancer.[3]
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its key structural features, including the rigid imidazo[1,2-a]pyridine core and the electronically and sterically influential halogen substituents, make it a versatile platform for the synthesis of novel bioactive compounds. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for its effective utilization in the development of next-generation therapeutics.
References
An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-6-chloroimidazo[1,2-a]pyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 8-Bromo-6-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical role of these physicochemical properties in determining the developability and therapeutic potential of a new chemical entity, this document offers a blend of theoretical insights and practical, step-by-step protocols. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers with the necessary tools and methodologies to generate this crucial information.
Introduction to this compound: A Scaffold of Interest
The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, bicyclic nature and the presence of nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. The specific substitutions of a bromine atom at the 8-position and a chlorine atom at the 6-position on this scaffold yield this compound, a molecule with potential for further chemical exploration and development. Understanding its fundamental physicochemical properties, namely solubility and stability, is a prerequisite for any meaningful progression in a drug discovery pipeline.
Physicochemical Properties: The Foundation of Drug Action
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, many values are computational predictions and should be experimentally verified.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₄BrClN₂ | Thermo Scientific Chemicals |
| Molecular Weight | 231.48 g/mol | Thermo Scientific Chemicals |
| Appearance | White to pale yellow solid | ChemicalBook[3] |
| Melting Point | 127-139 °C | Thermo Scientific Chemicals[4] |
| Water Solubility | Slightly soluble | Thermo Scientific Chemicals,[5] ChemicalBook[3] |
| Predicted pKa | 2.23 ± 0.50 | ChemicalBook[3] |
| Predicted XLogP3 | 2.9 | PubChem[6] |
Expert Insight: The predicted low pKa suggests that the compound is a weak base, with the pyridine nitrogen being the most likely site of protonation. The predicted XLogP3 value of 2.9 indicates a moderate lipophilicity, which can influence both solubility and permeability. The qualitative description of "slightly soluble" in water necessitates a more rigorous, quantitative assessment to guide formulation development.
Comprehensive Solubility Assessment
A compound's solubility is a critical determinant of its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.
Theoretical Framework: Understanding Solubility
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a short incubation period when a concentrated stock solution (typically in DMSO) is added to an aqueous buffer. It is a high-throughput screening method that provides an early indication of potential solubility issues.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing the solid material to equilibrate with the solvent over an extended period. This value is crucial for pre-formulation and formulation development.
Experimental Protocols for Solubility Determination
The following are detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.
This protocol is a robust method for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at known concentrations.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 7.4, and 9.0) and various organic co-solvents if required.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solutions.
Expert Insight: The choice of aqueous buffers at different pH values is crucial for understanding the pH-dependent solubility profile, especially for a compound with a basic pKa.
Nephelometry is a rapid method for assessing kinetic solubility by measuring the light scattering caused by precipitated particles.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.
In-depth Stability Assessment: Ensuring Compound Integrity
Forced degradation studies are essential to identify the potential degradation pathways of a drug candidate and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Rationale for Forced Degradation Studies
The imidazo[1,2-a]pyridine ring system, while generally stable, can be susceptible to degradation under certain conditions. Potential liabilities include:
-
Hydrolysis: The amide-like character of the imidazole ring could be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The electron-rich nature of the heterocyclic system may make it prone to oxidation.
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical degradation.
Experimental Protocols for Forced Degradation Studies
The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., up to 7 days). A control sample should be stored at refrigerated conditions.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Stress Conditions: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), and incubate at room temperature for a defined period.
-
Sample Analysis: Analyze the stressed sample by HPLC to determine the extent of degradation.
Methodology:
-
Sample Preparation: Expose the solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions but protected from light.
-
Stress Conditions: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Sample Analysis: Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.
Analytical Methodologies: The Key to Accurate Assessment
A validated, stability-indicating analytical method is paramount for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the workhorse for such analyses.
Development of a Stability-Indicating HPLC Method
A typical starting point for method development would be a reversed-phase HPLC system.
Illustrative HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the λmax).
-
Column Temperature: 30 °C
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to separate the parent compound from its degradation products.
Characterization of Degradation Products
If significant degradation is observed, the identity of the degradation products should be elucidated.
-
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradants.
-
NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide definitive structural information.[7][8]
Visualization of Workflows
Experimental Workflow for Solubility and Stability Testing
Caption: A comprehensive workflow for the solubility and stability characterization of a new chemical entity.
Logical Relationship of Physicochemical Properties to Drug Development
Caption: Interplay of key physicochemical properties influencing oral bioavailability.
Conclusion and Future Directions
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the outlined protocols and scientific rationale empower researchers to generate high-quality, decision-enabling data. A thorough understanding of these fundamental properties is indispensable for mitigating risks in drug development and for unlocking the full therapeutic potential of this promising chemical scaffold. Future work should focus on the experimental execution of these studies and the comprehensive characterization of any identified degradation products to build a complete profile of this molecule.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 957187-27-8 [amp.chemicalbook.com]
- 4. H35094.03 [thermofisher.cn]
- 5. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. This compound-3-carbaldehyde | C8H4BrClN2O | CID 46739169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for 8-Bromo-6-chloroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound utilized as an intermediate in organic chemical synthesis.[1] Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical information on the compound's physicochemical properties, potential hazards, and the requisite control measures to ensure safe laboratory operations. By elucidating the causality behind recommended procedures, this guide aims to foster a culture of safety and scientific integrity. All protocols are grounded in authoritative sources and established best practices for handling similar chemical entities.
Compound Identification and Physicochemical Properties
This compound is a polycyclic aromatic compound featuring a fused imidazole and pyridine ring system, substituted with both bromine and chlorine atoms.[2] Halogenated heterocyclic compounds are a significant class in medicinal chemistry, often enhancing biological activity and metabolic stability.[3] However, these same properties necessitate stringent handling protocols.[4]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 957187-27-8 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [5] |
| Appearance | Yellow to Cream-Brown Solid/Powder | [1][5] |
| Melting Point | 127.0-139.0 °C | [1] |
| Solubility | Slightly soluble in water | [6] |
| Stability | Stable under recommended storage conditions | [7] |
Hazard Identification and Mechanistic Insights
While specific toxicological data for this compound is not extensively published, the hazard profile can be inferred from its structural analogs and the general properties of halogenated aromatic heterocycles. The primary hazards are associated with its potential irritant effects and toxicity upon ingestion, inhalation, or skin contact.[5]
The toxicity of halogenated aromatic compounds is often linked to their ability to act as ligands for intracellular receptors, potentially altering gene expression in a manner analogous to dioxins.[8][9] Furthermore, the presence of halogen atoms can increase the lipophilicity of the molecule, facilitating its penetration of biological membranes and interaction with hydrophobic sites on enzymes, which may contribute to cytotoxicity.[3] The bromine and chlorine substituents are potent oxidizing agents which can cause tissue damage by liberating nascent oxygen from water in mucous membranes.[10]
GHS Hazard Classification (Inferred from Structural Analogs) :
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][7]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][7]
dot
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The principle of causality here is to minimize exposure at the source and protect the operator from any residual risk.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[11]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
Table 2: Recommended Personal Protective Equipment
| Body Area | PPE Specification | Rationale and Source(s) |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after contamination. | Prevents skin contact which can lead to irritation.[5] |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[11] |
| Skin/Body | A fully buttoned, long-sleeved laboratory coat. | Prevents incidental skin contact with the solid compound.[5] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup. | Protects against inhalation of harmful dust, which may cause respiratory irritation.[11] |
Safe Handling and Storage Protocols
Adherence to strict operational protocols is essential for the safe use of this compound.
Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is de-cluttered. All necessary equipment should be placed within the hood.
-
Aliquotting: Carefully weigh and transfer the required amount of the compound, using appropriate tools to minimize dust generation.
-
Reaction Setup: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.
-
Hygiene: Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.[7] The imidazo[1,2-a]pyridine scaffold can undergo reactions with various reagents, and while stable, it should be segregated from highly reactive chemicals.[12][13]
Emergency Procedures
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spills
The appropriate response depends on the scale of the spill.
dot
Small Spill (Solid):
-
Avoid generating dust.[11]
-
Wearing appropriate PPE, gently sweep or scoop up the material.
-
Place the material into a suitable, sealed container for disposal.
-
Clean the spill area with soap and water.
Large Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation by opening fume hood sashes.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Waste Disposal
All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations. Do not pour down the drain.[11]
Conclusion
This compound is a valuable synthetic intermediate whose safe use is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.
References
- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. 8-Bromo-6-chloroimidazo(1,2-a)pyridine | C7H4BrClN2 | CID 26370038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship | MDPI [mdpi.com]
- 4. Toxics | Special Issue : Halogenated and Heterocyclic Derivatives of Polycyclic Aromatic Compounds (PACs): Bridging the Gaps in Occurrence, Exposure, and Toxicological Risk [mdpi.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. This compound-3-carbaldehyde | C8H4BrClN2O | CID 46739169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromine (PIM 080) [inchem.org]
- 11. capotchem.cn [capotchem.cn]
- 12. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Bromo-6-chloroimidazo[1,2-a]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, synthesis, chemical properties, and its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its presence in a variety of biologically active compounds and approved drugs. Its rigid, bicyclic structure provides a three-dimensional framework that can effectively interact with various biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-tuberculosis, and antiviral properties. The strategic placement of substituents on the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile starting point for the development of novel therapeutics.
Commercial Availability and Procurement
This compound is available from a range of commercial chemical suppliers. Researchers can procure this compound in various purities and quantities to suit their specific research and development needs. Below is a comparative table of representative suppliers.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula |
| ChemUniverse | Q07220 | 97% | 957187-27-8 | C₇H₄BrClN₂ |
| Thermo Scientific Chemicals | AAH3509403 | 95% | 957187-27-8 | C₇H₄BrClN₂ |
| BLDpharm | BD159495 | ≥95% | 957187-27-8 | C₇H₄BrClN₂ |
Note: Availability, pricing, and lead times are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Weight | 231.48 g/mol | [1] |
| Appearance | Yellow Powder | [1] |
| Melting Point | 127.0-139.0 °C | [1] |
| Solubility | Slightly soluble in water | [2] |
| InChI Key | LMPPBTNPACXNDI-UHFFFAOYSA-N | [1] |
| SMILES | ClC1=CN2C=CN=C2C(Br)=C1 | [1] |
Synthesis of the Imidazo[1,2-a]pyridine Core: A Step-by-Step Protocol
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar imidazo[1,2-a]pyridine derivatives.
Materials:
-
2-Amino-3-bromo-5-chloropyridine
-
Bromoacetaldehyde (or a suitable precursor like bromoacetaldehyde dimethyl acetal)
-
Ethanol (or another suitable solvent like isopropanol)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-bromo-5-chloropyridine (1.0 equivalent).
-
Solvent Addition: Add ethanol to the flask to dissolve the starting material.
-
Reagent Addition: Add bromoacetaldehyde (1.1 equivalents) to the reaction mixture. Safety Note: Bromoacetaldehyde is a lachrymator and should be handled in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The bromine atom at the 8-position serves as a versatile handle for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
A notable application is in the synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors.[3] The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key target for anticancer drug development.
Workflow for the Synthesis of a PI3Kα Inhibitor Precursor
Caption: Synthetic workflow illustrating the use of this compound in the synthesis of a kinase inhibitor candidate.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent system (e.g., a deoxygenated mixture of 1,4-dioxane and water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst to the flask, followed by the deoxygenated solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-6-chloroimidazo[1,2-a]pyridine.
-
Conclusion
This compound is a strategically important building block in medicinal chemistry and drug discovery. Its commercial availability and the well-established chemistry of the imidazo[1,2-a]pyridine scaffold make it an attractive starting point for the synthesis of novel, biologically active compounds. The presence of both a chloro and a bromo substituent offers multiple points for diversification, enabling the creation of extensive compound libraries for high-throughput screening. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of the next generation of targeted therapeutics.
References
The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
The imidazo[1,2-a]pyridine core, an aromatic heterocyclic system formed by the fusion of an imidazole and a pyridine ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This unique structural motif is not only prevalent in a variety of marketed drugs but also serves as a fertile ground for the discovery of novel therapeutic agents.[5][6][7] Its significance stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage with a wide array of biological targets through diverse molecular interactions.
Marketed drugs such as Zolpidem , Alpidem , and Necopidem for insomnia and anxiety, Olprinone for acute heart failure, and Zolimidine for gastrointestinal disorders underscore the therapeutic versatility of this scaffold.[5][6][8] The exponential growth in research publications involving imidazo[1,2-a]pyridines highlights the continued interest and expanding potential of this remarkable heterocyclic system in addressing unmet medical needs.[9] This guide provides a comprehensive overview of the synthetic strategies, key biological applications, and structure-activity relationships that define the landscape of imidazo[1,2-a]pyridine-based drug discovery.
Synthetic Strategies: Building the Imidazo[1,2-a]Pyridine Core
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread use in drug discovery.[2] Numerous methodologies have been developed for its construction, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings and visible-light-induced functionalizations.[9][10]
Classical Condensation Reactions
The most fundamental and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone, a reaction first reported by Tschitschibabin in 1925.[1] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration.
A significant advancement in this area is the development of a catalyst-free and solvent-free method for reacting α-bromo/chloroketones with 2-aminopyridines at a mild temperature of 60°C.[1] This approach offers a more environmentally friendly and efficient route to a variety of imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: Catalyst-Free Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
Reactant Preparation: In a clean, dry round-bottom flask, combine 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).
-
Reaction Execution: Heat the mixture at 60°C with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. A notable example is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[1] This methodology provides a direct and efficient pathway to a diverse range of substituted imidazo[1,2-a]pyridines.
Caption: Copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.
Modern Synthetic Methodologies
Recent years have witnessed the emergence of innovative and powerful synthetic methods for the construction and functionalization of the imidazo[1,2-a]pyridine scaffold. These include:
-
Tandem Reactions: Cascade reactions involving Morita-Baylis-Hillman (MBH) acetates of nitroalkenes and 2-aminopyridines provide a novel route to functionalized imidazo[1,2-a]pyridines.[11]
-
Visible Light-Induced C-H Functionalization: The use of visible light photocatalysis has enabled the direct functionalization of the imidazo[1,2-a]pyridine core, offering a green and efficient way to introduce various substituents.[10] For instance, the C3-position of the scaffold can be readily perfluoroalkylated or cyanomethylated using photoredox catalysis.[10]
-
Radical Reactions: Direct functionalization through radical reactions, employing transition metal catalysis, metal-free oxidation, or photocatalysis, has become a powerful strategy for constructing diverse imidazo[1,2-a]pyridine derivatives.[12]
Therapeutic Applications: A Scaffold for Diverse Biological Targets
The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of drugs for a wide range of diseases, owing to its ability to interact with various biological targets.[5][6][8]
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting key components of cancer cell signaling pathways.[5][6]
-
Kinase Inhibition: Many derivatives have been identified as potent inhibitors of various kinases, which are crucial for cancer cell proliferation and survival.[5]
-
Tubulin Polymerization Inhibition: Some imidazo[1,2-a]pyridines disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
-
HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are a promising class of anticancer agents, and certain imidazo[1,2-a]pyridine-based compounds have shown potent HDAC inhibitory activity.[5]
Neurodegenerative Diseases: Targeting Alzheimer's Disease
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of diagnostic and therapeutic agents for Alzheimer's disease.[9][13]
-
β-Amyloid Plaque Imaging: Radioiodinated imidazo[1,2-a]pyridine derivatives, such as [¹²⁵I]IMPY, have been developed as ligands for the in vivo imaging of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease.[13][14] These compounds exhibit excellent brain uptake and washout properties.[13]
-
Enzyme Inhibition: Derivatives of this scaffold have been shown to inhibit key enzymes implicated in the pathogenesis of Alzheimer's disease, including cholinesterases and secretases.[5]
Infectious Diseases: A New Frontier
The imidazo[1,2-a]pyridine core is a valuable scaffold in the fight against infectious diseases, including tuberculosis and various parasitic diseases.[9][15]
-
Antituberculosis Activity: Imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potential as antimycobacterial agents.[11] Notably, the compound Q203 is a potent inhibitor of the cytochrome bc1 complex in Mycobacterium tuberculosis, a crucial component of the electron transport chain.[5][15]
-
Antiparasitic Activity: This scaffold is being explored for the treatment of neglected tropical diseases.[9]
| Drug/Compound | Therapeutic Area | Mechanism of Action | Reference |
| Zolpidem | Insomnia | GABA-A receptor agonist | [5] |
| Alpidem | Anxiety | GABA-A receptor agonist | [5] |
| Olprinone | Acute Heart Failure | Phosphodiesterase 3 inhibitor | [6] |
| Q203 | Tuberculosis | Cytochrome bc1 complex inhibitor | [5][15] |
| IMPY | Alzheimer's Diagnosis | β-Amyloid plaque imaging agent | [13][14] |
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of imidazo[1,2-a]pyridine-based drug candidates.
-
For β-Amyloid Plaque Binding: In the IMPY series, the N,N-dimethylaminophenyl group is a critical structural component for high-affinity binding to β-amyloid aggregates.[13] Modifications at other positions on the imidazo[1,2-a]pyridine ring generally lead to a decrease in binding affinity, highlighting the highly selective nature of the interaction.[13]
-
For Autotaxin Inhibition: In a series of imidazo[1,2-a]pyridine-based autotaxin (ATX) inhibitors, SAR studies revealed that while a broad range of substituents are tolerated at the 6-position, even slight structural modifications at the 3-position have a significant impact on activity.[16]
Caption: Generalized SAR for the imidazo[1,2-a]pyridine scaffold.
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a dynamic and highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to modulate a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of new biological targets, and the application of computational methods to guide the rational design of next-generation imidazo[1,2-a]pyridine-based drugs. The rich history and ongoing innovation surrounding this remarkable scaffold firmly position it as a cornerstone of modern drug discovery.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocol: Site-Selective Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-6-chloroimidazo[1,2-a]pyridines
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry for the creation of biaryl and hetero-biaryl scaffolds.[1][3]
Among the myriad of heterocyclic structures relevant to drug discovery, the imidazo[1,2-a]pyridine core is a "privileged scaffold," appearing in numerous biologically active compounds with applications as antiviral, antiulcer, and antibacterial agents.[4][5] The targeted functionalization of this scaffold is therefore of paramount importance. This guide provides a detailed protocol and mechanistic insights for the site-selective Suzuki-Miyaura coupling of 8-bromo-6-chloroimidazo[1,2-a]pyridine, a substrate offering a valuable opportunity for controlled elaboration.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium complex that oscillates between Pd(0) and Pd(II) oxidation states.[6]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the imidazo[1,2-a]pyridine derivative), forming a Pd(II) complex. This is often the rate-determining step.[1][7]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium.[1][8][9][10][11]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Protocol Design: Coupling with this compound
Core Challenge: Site Selectivity
The primary consideration for this substrate is achieving site-selective coupling. The molecule possesses two potential reaction sites: a C(8)-Br bond and a C(6)-Cl bond. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the carbon-halogen bond strength. The relative reactivity order is generally C-I > C-OTf > C-Br >> C-Cl.[1] The C-Br bond is significantly weaker and thus more susceptible to cleavage and oxidative addition by the Pd(0) catalyst than the more robust C-Cl bond.[12] Therefore, by carefully controlling the reaction conditions, the Suzuki coupling can be directed to occur exclusively at the 8-position, leaving the 6-chloro substituent intact for potential subsequent functionalization.
Selection of Reaction Components
The success of coupling with a heteroaromatic halide like this compound hinges on the judicious selection of the catalyst system, base, and solvent.
| Component | Recommended Choice | Rationale & Expertise |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable Pd(0) and Pd(II) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[6] For improved reproducibility, air-stable pre-catalysts like XPhos-Pd-G3 are excellent alternatives.[13] |
| Ligand | SPhos or XPhos | This is the most critical choice. Heteroaryl halides can be challenging substrates.[14] Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential.[15][16] They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, leading to higher yields and catalyst turnover numbers.[12][16][17] |
| Base | K₃PO₄ (Potassium Phosphate) | The base activates the boronic acid for transmetalation.[1][8] K₃PO₄ is a strong, effective base for challenging couplings.[16] It is generally preferred over strong hydroxide bases which can increase the risk of a side reaction known as protodeboronation.[16] If the coupling partner contains a base-labile group like an ester, a weaker base such as K₂CO₃ should be considered. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A polar aprotic solvent, often with a small amount of water, is standard. The solvent system must solubilize all components.[16] Water can play a beneficial role in the transmetalation step.[18][19] The choice of solvent can significantly impact reaction rates and even selectivity in some cases.[20][21][22] |
| Temperature | 80-110 °C | The reaction typically requires heating to achieve a reasonable rate, especially since the C-Br bond on the electron-rich imidazo[1,2-a]pyridine ring can be less reactive than on electron-poor systems. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Degassed deionized water (1 mL)
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Caption: Fig 2: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the complete exclusion of oxygen, which can deactivate the catalyst.[16]
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) followed by the degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 8-aryl-6-chloroimidazo[1,2-a]pyridine product.
Troubleshooting Common Issues
Even robust protocols can encounter issues. The following table provides guidance on common problems and potential solutions.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Oxidative addition is too slow.3. Poor solubility of reagents. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[13] Use a fresh bottle of catalyst or a more robust pre-catalyst.[13]2. Increase temperature. Screen a different bulky phosphine ligand (e.g., XPhos).[16]3. Screen alternative solvents (e.g., DMF, Toluene).[23] |
| Significant Protodeboronation (Boronic acid is converted back to the corresponding arene) | 1. Excess water in the reaction.2. Base is too strong or harsh.3. Reaction temperature is too high. | 1. Use anhydrous solvents and minimize the amount of water.[16]2. Switch to a milder base like K₂CO₃ or CsF.[16]3. Attempt the reaction at a lower temperature (e.g., 80 °C).[16] Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[6][16] |
| Homocoupling Observed (Boronic acid couples with itself) | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere.[6][13] |
| Dehalogenation of Starting Material | The Pd-H species formed reductively eliminates the halogen. | This can be complex. Sometimes changing the solvent or base can mitigate this. Ensure high purity of reagents. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the site-selective functionalization of this compound. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, arylation can be directed specifically to the 8-position. The success of this transformation is critically dependent on the use of a highly active catalyst system, typically one employing a bulky, electron-rich phosphine ligand such as SPhos. The protocol detailed herein serves as a robust starting point for researchers and drug development professionals seeking to elaborate on the valuable imidazo[1,2-a]pyridine scaffold, enabling the rapid synthesis of diverse compound libraries for biological screening.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Versatile Scaffold: Application and Protocols for 8-Bromo-6-chloroimidazo[1,2-a]pyridine in Medicinal Chemistry
Introduction: The Privileged Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituents, enabling precise interactions with various biological targets. The strategic placement of halogen atoms, as seen in 8-bromo-6-chloroimidazo[1,2-a]pyridine, offers medicinal chemists a versatile toolkit for molecular elaboration through a variety of cross-coupling reactions. The bromine at the 8-position and chlorine at the 6-position provide orthogonal handles for sequential, site-selective modifications, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis, functionalization, and application of this compound, with a focus on its utility in the discovery of novel kinase inhibitors and other therapeutic agents.
Synthesis of the Core Scaffold
The construction of the this compound core is typically achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. A reliable route starts from 2-amino-3-bromo-5-chloropyridine and chloroacetaldehyde.
Protocol 1: Synthesis of this compound
This protocol outlines the cyclization reaction to form the core imidazo[1,2-a]pyridine ring system.
Materials:
-
2-Amino-3-bromo-5-chloropyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2-amino-3-bromo-5-chloropyridine (1.0 equiv), ethanol, and sodium bicarbonate (1.2 equiv).
-
While stirring, add chloroacetaldehyde (1.2 equiv) dropwise to the mixture.
-
Heat the reaction mixture to 55 °C and stir for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium bicarbonate: Acts as a base to neutralize the HCl formed during the reaction, driving the cyclization forward.
-
Ethanol: A suitable solvent that facilitates the dissolution of the starting materials and allows for heating to an appropriate temperature for the reaction to proceed at a reasonable rate.
-
Aqueous Workup: The use of water and ethyl acetate allows for the separation of the organic product from inorganic salts and other water-soluble impurities.
Key Synthetic Transformations: Gateway to Chemical Diversity
The true utility of the this compound scaffold lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization, although in many cases, the C-Br bond at the 8-position is the primary site of reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 8-position. This is a cornerstone reaction in the synthesis of many kinase inhibitors.
This protocol is adapted from the synthesis of PI3Kα inhibitors and can be generalized for the coupling of various arylboronic acids or esters.[3]
Materials:
-
This compound derivative (e.g., ethyl this compound-2-carboxylate) (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk flask, add the this compound derivative, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pd(dppf)Cl₂: A robust and versatile palladium catalyst suitable for a wide range of Suzuki couplings, particularly with heteroaromatic halides.
-
K₂CO₃: A moderately strong base required to activate the boronic acid for transmetalation to the palladium center.
-
Dioxane/Water Solvent System: This mixture effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction. Degassing is crucial to prevent oxidation of the palladium catalyst.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 8-position. This reaction is crucial for accessing a different region of chemical space and for synthesizing compounds where an amino linkage is key for biological activity.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand like XPhos) (4-10 mol%)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas supply
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the amine, the base, Pd₂(dba)₃, and the phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands like XPhos are often effective for a broad range of amines, while bidentate ligands like Xantphos or BINAP can also be highly effective.[6] The combination promotes the key steps of oxidative addition and reductive elimination.
-
Base: A strong base is required to deprotonate the amine, forming the active palladium-amido intermediate. NaOtBu is a common choice, but Cs₂CO₃ can be a milder alternative for base-sensitive substrates.
-
Anhydrous and Inert Conditions: The palladium(0) catalyst and the phosphine ligands are sensitive to oxygen, and the strong bases are sensitive to moisture. Therefore, rigorous exclusion of air and water is essential for a successful reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 8-position and a terminal alkyne. This introduces a linear, rigid alkynyl linker, which can be a valuable design element in medicinal chemistry for probing deep hydrophobic pockets or as a precursor for further transformations.
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines and represents a reliable set of conditions for this transformation.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
A suitable amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyne. Stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction classically employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to activate the alkyne.[8]
-
Amine Base: The amine serves both as a base to deprotonate the alkyne and as a solvent. It also scavenges the HBr formed during the reaction.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, excluding oxygen is crucial to prevent catalyst degradation.
Applications in Kinase Inhibitor Drug Discovery
The this compound scaffold has proven to be particularly fruitful in the development of kinase inhibitors for oncology. The 8-position, in particular, often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal vector for modification to enhance potency and selectivity.
PI3Kα Inhibitors
The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in human cancers, making it a prime target for drug development.[3] Derivatives of this compound have been successfully developed as potent PI3Kα inhibitors.
A study by Chen et al. demonstrated the synthesis of a series of 2,6,8-substituted imidazo[1,2-a]pyridines.[3] Starting from ethyl this compound-2-carboxylate, they performed a Suzuki coupling at the 8-position to introduce various aryl and heteroaryl groups. The resulting structure-activity relationship (SAR) data provides valuable insights for drug design.
| Compound ID | R¹ (at C8) | R² (at C6) | PI3Kα IC₅₀ (nM) |
| 35 | 3-fluoro-4-methoxyphenyl | Cl | 150 |
| 38 | 3-fluorophenyl | Cl | 250 |
| 41 | 4-methoxyphenyl | Cl | 320 |
| 44 | phenyl | Cl | 450 |
Data synthesized from Chen et al.[3]
Structure-Activity Relationship Insights (PI3Kα):
-
8-Position: The substitution at the 8-position is critical for potent inhibition. The presence of a 3-fluoro-4-methoxyphenyl group in compound 35 resulted in the most potent inhibition in this series. This suggests that a combination of electron-withdrawing and electron-donating substituents in a specific orientation on the phenyl ring is beneficial for activity.
-
6-Position: The chloro group at the 6-position was maintained throughout this particular SAR exploration, indicating its compatibility with potent PI3Kα inhibition. Further modifications at this position could be explored to modulate properties like solubility and metabolic stability.
Dual c-Met/VEGFR2 Inhibitors
The c-Met and VEGFR2 receptor tyrosine kinases are key drivers of tumor growth, angiogenesis, and metastasis. Dual inhibition of these pathways is a promising strategy in cancer therapy. The imidazo[1,2-a]pyridine scaffold has been utilized to develop potent dual inhibitors. While specific examples starting directly from the 8-bromo-6-chloro variant are not detailed in the provided search results, the general principles of using this scaffold for c-Met/VEGFR2 inhibition are well-established, often involving the elaboration of the imidazo[1,2-a]pyridine core to interact with the hinge region and other key residues in the kinase domain.
Broader Therapeutic Potential
While kinase inhibition is a major application, the imidazo[1,2-a]pyridine scaffold is not limited to oncology. Derivatives have shown a wide range of biological activities, suggesting that this compound could be a valuable starting point for programs targeting:
-
Antimicrobial and Antiviral Agents: The scaffold is present in compounds with activity against various pathogens.[9]
-
Central Nervous System (CNS) Disorders: Imidazo[1,2-a]pyridines are known to interact with CNS targets, with some derivatives being investigated for neurodegenerative diseases like Alzheimer's.[10]
-
Anti-inflammatory Agents: The scaffold has been incorporated into molecules with anti-inflammatory properties, for example, through the inhibition of COX-2.[11]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its pre-functionalized nature with two distinct halogen atoms provides a clear and strategic pathway for the synthesis of complex molecular architectures. The demonstrated utility of this scaffold in the development of potent kinase inhibitors, coupled with the broader therapeutic potential of the imidazo[1,2-a]pyridine core, ensures its continued importance in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful scaffold in their quest for novel and impactful therapeutic agents.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel Kinase Inhibitors from 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several marketed drugs.[1][2][3] Its rigid, bicyclic framework provides an excellent three-dimensional vector for substituent placement, making it an ideal starting point for the exploration of chemical space in drug discovery. This application note provides a comprehensive guide to the synthesis of novel kinase inhibitors utilizing the versatile starting material, 8-Bromo-6-chloroimidazo[1,2-a]pyridine . We detail robust, field-proven protocols for strategic diversification through palladium-catalyzed cross-coupling reactions and outline subsequent biological evaluation methodologies to accelerate the discovery of potent and selective kinase inhibitors.
Introduction: The Rationale for the Imidazo[1,2-a]pyridine Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The imidazo[1,2-a]pyridine core has proven to be a highly successful template for kinase inhibitor design, with derivatives showing potent activity against targets such as PI3K, c-Met, VEGFR2, and Salt-Inducible Kinases (SIKs).[4][5][6]
The starting material, this compound, is an ideal platform for building a diverse library of candidate inhibitors. Its two distinct halogen atoms at the C8 and C6 positions serve as orthogonal synthetic handles, allowing for selective and sequential functionalization.
-
The C8-Bromo Position: This site is highly amenable to palladium-catalyzed C-C bond formation, such as the Suzuki-Miyaura coupling. Introducing aryl or heteroaryl moieties at this position allows for probing of the solvent-exposed region or deeper hydrophobic pockets of the ATP-binding site of many kinases.
-
The C6-Chloro Position: While less reactive than the bromide, this position can be effectively functionalized through C-N bond-forming reactions like the Buchwald-Hartwig amination. Amine substituents at this vector can form crucial hydrogen-bond interactions with the "hinge" region of the kinase, a common anchoring point for type I and type II inhibitors.
This dual-functionalization strategy enables a modular and highly efficient approach to exploring the structure-activity relationships (SAR) required to optimize potency and selectivity.
Strategic Synthetic Workflow
The overall strategy involves a divergent synthesis approach starting from the common scaffold. By employing two key palladium-catalyzed cross-coupling reactions, a vast chemical space can be rapidly accessed. The choice of reaction order can be tailored based on the stability and reactivity of the desired building blocks.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[2][3] The strategic functionalization of this core is paramount in modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide focuses on the 8-bromo-6-chloroimidazo[1,2-a]pyridine scaffold, a versatile starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The presence of distinct reactive handles—the C-H bonds at the C-2 and C-3 positions and the bromo-substituent at the C-8 position—allows for selective and predictable derivatization. Understanding the chemical logic behind the modification of each position is key to efficiently navigating the chemical space and identifying potent and selective drug candidates.
Strategic Derivatization Workflow
The derivatization of this compound can be systematically approached to explore the chemical space around the core scaffold. The following workflow outlines the key derivatization pathways at the C-2, C-3, and C-8 positions, which are amenable to a variety of synthetic transformations.
Figure 1: A schematic overview of the key derivatization pathways for the this compound scaffold.
Part 1: Derivatization at the C-2 Position
The C-2 position of the imidazo[1,2-a]pyridine ring can be readily functionalized to introduce a variety of substituents, most notably through the formation of a carboxylic acid intermediate. This intermediate serves as a versatile anchor for the synthesis of amide libraries, which are crucial for exploring interactions with biological targets.
Protocol 1: Synthesis of this compound-2-carboxylic acid
This protocol is adapted from a procedure for the synthesis of analogous compounds and involves a lithium-halogen exchange followed by carboxylation.[4]
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 1 M
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add crushed dry ice to the reaction mixture in portions.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl and extract with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired carboxylic acid.
Protocol 2: Synthesis of a C-2 Amide Library
The 2-carboxylic acid is a versatile handle for creating a library of amides, a common strategy in SAR studies to probe for key hydrogen bonding interactions.
Reaction Scheme:
Materials:
-
This compound-2-carboxylic acid
-
A diverse set of primary and secondary amines
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a solution of this compound-2-carboxylic acid (1.0 eq) in DMF (0.2 M), add the desired amine (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding amide.
Part 2: Derivatization at the C-3 Position
The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and efficient method to introduce a formyl group at this position, which can then be further elaborated.[5][6]
Protocol 3: Vilsmeier-Haack Formylation at C-3
Reaction Scheme:
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a solution of DMF (3.0 eq) in DCM (0.5 M) at 0 °C, add POCl₃ (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture into a stirred solution of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the C-3 aldehyde.
The resulting aldehyde can be further derivatized through reactions such as reductive amination, Wittig olefination, or oxidation to the corresponding carboxylic acid.
Part 3: Derivatization at the C-8 Position via Cross-Coupling Reactions
The C-8 bromo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, alkynyl, and amino groups. This position is often critical for modulating the pharmacokinetic properties and target engagement of the molecule.
Protocol 4: Suzuki-Miyaura Coupling for C-8 Arylation
This protocol is based on a reported procedure for the Suzuki-Miyaura coupling on a similar substrate.[4]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Cool the reaction mixture, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.5 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 78 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 18 | 82 |
Protocol 5: Sonogashira Coupling for C-8 Alkynylation
This is a general protocol for the Sonogashira coupling of aryl bromides with terminal alkynes.[4][7]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or DMF
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in THF or DMF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Et₃N or DIPEA (2.0-3.0 eq) and stir the reaction at room temperature to 60 °C until completion (monitored by TLC or LC-MS).
-
Dilute the reaction with EtOAc and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 6: Buchwald-Hartwig Amination for C-8 Amination
This is a general protocol for the Buchwald-Hartwig amination of aryl bromides.[8]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., Cs₂CO₃, 1.5 eq).
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in toluene or dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 100-110 °C until completion.
-
Cool the reaction, dilute with EtOAc, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Part 4: Designing a Structure-Activity Relationship (SAR) Study
A systematic SAR study is crucial for understanding how different substituents at each position of the this compound scaffold influence biological activity.
Logical Flow of an SAR Study
Figure 2: A flowchart illustrating the logical progression of an SAR study.
Hypothetical SAR Data Table
The following table provides a hypothetical example of how SAR data could be organized and analyzed. The biological activity is represented as IC₅₀ (the half maximal inhibitory concentration).
Table 2: Hypothetical SAR Data for 6-chloroimidazo[1,2-a]pyridine Derivatives
| Compound | R² (at C-2) | R³ (at C-3) | R⁸ (at C-8) | IC₅₀ (nM) |
| 1 | H | H | Br | >10,000 |
| 2a | -CONHCH₃ | H | Br | 5,200 |
| 2b | -CONH(cyclopropyl) | H | Br | 2,100 |
| 3a | H | -CHO | Br | 8,500 |
| 3b | H | -CH₂NH(phenyl) | Br | 4,300 |
| 4a | H | H | Phenyl | 950 |
| 4b | H | H | 4-Methoxyphenyl | 450 |
| 4c | H | H | 3-Pyridyl | 250 |
| 5a | H | H | Phenylethynyl | 1,200 |
| 6a | H | H | -NH(morpholine) | 750 |
| 7 | -CONH(cyclopropyl) | H | 3-Pyridyl | 50 |
From this hypothetical data, one might conclude that a small, cyclic amide at C-2 and a nitrogen-containing aromatic ring at C-8 are beneficial for activity, leading to the design of compound 7 as a potent derivative.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis, Anti-Cancer, and Molecular Docking Studies of Alkyne Derivatives Bearing Imidazo Pyridine Moiety [jmchemsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of Imidazo[1,2-a]pyridine Analogues
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The development of efficient, atom-economical, and environmentally benign synthetic routes to access structurally diverse analogues of this privileged heterocycle is a paramount objective for researchers in drug discovery and development. This guide provides an in-depth exploration of modern one-pot synthesis methodologies for imidazo[1,2-a]pyridine analogues, with a focus on multicomponent reactions (MCRs) that offer significant advantages in terms of operational simplicity, reduced reaction times, and molecular diversity. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are fused bicyclic nitrogen heterocycles that have garnered immense interest from the scientific community.[3][4] Their rigid, planar structure and ability to engage in various non-covalent interactions make them ideal pharmacophores for targeting a diverse range of biological targets. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent) feature this core structure, underscoring its therapeutic relevance.[5][6]
Traditional multi-step syntheses of these compounds, such as the classic Tschitschibabin reaction involving the condensation of 2-aminopyridines with α-haloketones, often suffer from harsh reaction conditions, limited substrate scope, and the generation of stoichiometric byproducts.[7][8] In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex imidazo[1,2-a]pyridine derivatives from simple, readily available starting materials in a single synthetic operation.[2][9] These reactions are characterized by high atom economy and convergence, making them highly attractive for the rapid generation of compound libraries for high-throughput screening.[9]
Key One-Pot Methodologies for Imidazo[1,2-a]pyridine Synthesis
Several robust one-pot methodologies have been developed for the synthesis of imidazo[1,2-a]pyridines. Among the most prominent are isocyanide-based multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction (GBB-3CR), and other three-component condensations.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is arguably the most versatile and widely employed one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][5] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[1][5]
Mechanism and Rationale: The reaction proceeds through a series of well-defined steps. First, the 2-aminopyridine and the aldehyde condense to form a Schiff base (imine) intermediate. The acid catalyst protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion intermediate, leading to the formation of the fused five-membered imidazole ring.[1] A final tautomerization yields the aromatic imidazo[1,2-a]pyridine product.
The choice of catalyst is crucial for the success of the GBB reaction. Both Brønsted acids (e.g., p-toluenesulfonic acid, ammonium chloride) and Lewis acids (e.g., scandium triflate, bismuth triflate) have been effectively used.[1][7] Lewis acids are often preferred for their ability to activate the aldehyde and promote the reaction under milder conditions.[5]
Caption: Simplified mechanism for the copper-catalyzed synthesis.
Protocol 3: Copper-Catalyzed Synthesis from Alkynes
This protocol is based on the work of Chernyak and colleagues. [7]
-
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.2 mmol, 1.2 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Toluene, 5 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyridine, the aldehyde, the terminal alkyne, and copper(I) iodide.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Comparison of One-Pot Methodologies
The choice of synthetic method often depends on the desired substitution pattern on the imidazo[1,2-a]pyridine core and the availability of starting materials.
| Method | Key Reactants | Typical Product | Advantages | Limitations |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | 3-Amino-substituted | High diversity, mild conditions, broad substrate scope. [1][2] | Isocyanides can be toxic and have unpleasant odors. |
| A³ Coupling/Cyclization | 2-Aminopyridine, Aldehyde, Alkyne | 2,3-Disubstituted | Access to diverse C2 and C3 substituents, readily available alkynes. [7] | Requires an inert atmosphere and higher temperatures. |
| Nitroolefin Condensation | 2-Aminopyridine, Nitroolefin | 3-Unsubstituted or 3-Nitro | Metal-free options, utilizes readily available nitroolefins. [7][8] | Scope can be limited by the stability of the nitroolefin. |
| α-Haloketone Condensation (One-Pot) | 2-Aminopyridine, Ketone, Halogen Source | 2,3-Disubstituted | Catalyst-free and solvent-free options available. [7] | In-situ generation of α-haloketone can lead to side products. |
Tandem Reactions: Expanding Molecular Complexity
The power of one-pot synthesis can be further enhanced by designing tandem reactions where the product of an initial MCR is used in a subsequent transformation without isolation. A notable example is the combination of the GBB and Ugi reactions to synthesize complex peptidomimetics. [10][11][12] In this approach, a GBB reaction is first performed using a component that contains a functional group (e.g., a carboxylic acid on the aldehyde). The resulting imidazo[1,2-a]pyridine, now bearing a carboxylic acid, can then serve as the acid component in a subsequent Ugi four-component reaction in the same pot, leading to the rapid assembly of highly complex and diverse molecular architectures. [10][11]
Conclusion and Future Outlook
One-pot synthesis methodologies, particularly multicomponent reactions, have revolutionized the construction of imidazo[1,2-a]pyridine analogues. [13]They provide a powerful toolkit for medicinal chemists and drug development professionals to rapidly access diverse libraries of these important heterocyclic compounds. The GBB reaction and related three-component strategies offer exceptional efficiency, atom economy, and operational simplicity.
Future developments in this field will likely focus on expanding the scope of these reactions through the design of novel catalysts, the use of more sustainable reaction media, and the development of new tandem reaction sequences to further increase molecular complexity in a single operation. [3][14]The continued evolution of these powerful synthetic tools will undoubtedly accelerate the discovery of new therapeutic agents based on the privileged imidazo[1,2-a]pyridine scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 10. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 8-Bromo-6-chloroimidazo[1,2-a]pyridine as a Versatile Building Block for Heterocyclic Compound Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs valued for their diverse biological activities, including anti-cancer, anti-inflammatory, and anxiolytic properties.[1][2] The strategic functionalization of this nucleus is paramount for the development of novel therapeutic agents. This document details the utility of 8-bromo-6-chloroimidazo[1,2-a]pyridine, a highly versatile building block designed for sequential and site-selective derivatization.
The key to this reagent's utility lies in the differential reactivity of its two halogen substituents. The C8-bromo bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more inert C6-chloro bond. This allows for a programmed, multi-step synthesis strategy: selective functionalization at the C8 position, followed by subsequent modification at the C6 position under more forcing conditions, and potential late-stage C-H functionalization at the electron-rich C3 position.[3] These application notes provide the foundational principles, detailed experimental protocols for key transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings, and a strategic guide to leveraging this building block for the efficient construction of complex molecular libraries.
Physicochemical Properties & Safety Data
Proper handling and understanding of a reagent's properties are critical for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [4] |
| Molecular Weight | 231.48 g/mol | [5] |
| Appearance | Yellow Powder | [4] |
| Melting Point | 127.0 - 139.0 °C | [4] |
| CAS Number | 957187-27-8 | [4] |
| Solubility | Slightly soluble in water | [6] |
Safety & Handling:
While a specific safety data sheet for the parent compound is not extensively detailed, data from closely related functionalized analogues, such as the 3-carbaldehyde derivative, provide guidance.[7] It is prudent to handle this compound with care.
-
Hazard Class: Assumed to be an irritant and potentially harmful if swallowed, based on analogous structures.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid generating dust. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[10]
The Principle of Orthogonal Functionalization
The primary value of this compound stems from the ability to perform selective, or orthogonal, chemical modifications at its three reactive sites: C8, C6, and C3. This is governed by the inherent reactivity differences of the C-Br, C-Cl, and C-H bonds.
Causality of Reactivity: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy for C-Br is lower than for C-Cl, making the C8-bromo position significantly more reactive. This kinetic difference allows for high selectivity when using standard catalytic systems. The C3 position is electron-rich, making it susceptible to electrophilic attack or photocatalytic C-H functionalization.[1][3]
This predictable reactivity hierarchy enables a logical and powerful synthetic workflow.
Caption: Logical workflow for sequential functionalization.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C8-Position
4.1 Introduction & Rationale
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceutical compounds.[11][12] When applied to this compound, standard conditions selectively target the C8-bromo position, leaving the C6-chloro and C3-H positions intact for subsequent modifications. The choice of a palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[13]
4.2 General Reaction Scheme
Caption: General scheme for Suzuki-Miyaura coupling.
4.3 Detailed Step-by-Step Protocol
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
-
Equipment:
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
-
Procedure:
-
Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask under a positive flow of inert gas. Immediately add the degassed solvents (Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate against the starting material. The reaction is complete upon the disappearance of the starting halide.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel.
-
4.4 Illustrative Data
Table 2: Representative Suzuki Coupling Reactions
| Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | 90 | 12 | >90% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 85 | 10 | >92% |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ | 100 | 16 | ~85% |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 90 | 12 | >88% |
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination at the C8-Position
5.1 Introduction & Rationale
The formation of C-N bonds is central to drug discovery, and the Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[14][15] The reaction's development, particularly the introduction of bulky, electron-rich phosphine ligands, has dramatically expanded its scope and efficiency.[16] Similar to the Suzuki coupling, this reaction can be performed with high selectivity at the C8-bromo position of our building block.
5.2 General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination.
5.3 Detailed Step-by-Step Protocol
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Ligand: A suitable phosphine ligand like XPhos or RuPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOᵗBu) or Lithium hexamethyldisilazide (LHMDS) (1.4-2.0 equiv)
-
Anhydrous Solvent: Toluene or Dioxane
-
Nitrogen or Argon gas supply
-
-
Equipment:
-
Schlenk tube or glovebox-compatible reaction vial with a stir bar
-
Schlenk line or glovebox
-
Heating block or oil bath
-
-
Procedure:
-
Setup (Glovebox Recommended): In a glovebox, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube. Add the this compound and a stir bar.
-
Reagent Addition: Add the anhydrous solvent followed by the amine (if liquid) via syringe. If the amine is a solid, add it with the other solids in Step 1.
-
Reaction: Seal the tube, remove it from the glovebox, and heat to 90-110 °C with stirring.
-
Monitoring (Self-Validation): As with the Suzuki protocol, monitor the consumption of the starting material via TLC or LC-MS until the reaction is complete.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water, then separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate, combine the organic phases, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
-
Advanced Applications: A Sequential Derivatization Workflow
The true power of this compound is realized in multi-step synthetic sequences. After selective functionalization at C8, the resulting 8-substituted-6-chloroimidazo[1,2-a]pyridine becomes a new building block for further diversification.
-
Functionalization of the C6-Chloro Position: The C-Cl bond, being more robust, requires more forcing reaction conditions. This can be achieved by using more active catalyst systems (e.g., those with bulky biarylphosphine ligands like SPhos or XPhos), stronger bases, and higher reaction temperatures (110-130 °C). This step allows for the introduction of a second, different aryl or amino group.
-
Functionalization of the C3-Position: The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and can be functionalized through various methods, including Vilsmeier-Haack formylation, bromination with NBS, or visible-light-induced C-H functionalizations.[1] This final step adds another layer of complexity and allows for fine-tuning of the molecule's properties.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 5. 8-Bromo-6-chloroimidazo(1,2-a)pyridine | C7H4BrClN2 | CID 26370038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. This compound-3-carbaldehyde | C8H4BrClN2O | CID 46739169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3 - Abovchem [abovchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE CAS#: 933190-51-3 [m.chemicalbook.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the In Vitro Assay Development of 8-Bromo-6-chloroimidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assay development for a specific series of these compounds: 8-Bromo-6-chloroimidazo[1,2-a]pyridine derivatives. We present a strategic, multi-tiered approach, beginning with broad cellular viability screening, progressing to specific enzymatic assays targeting the PI3K/AKT/mTOR pathway—a frequently dysregulated cascade in cancer where imidazo[1,2-a]pyridines have shown activity—and culminating in target engagement confirmation within a cellular context.[4] Each section includes detailed, step-by-step protocols and explains the scientific rationale behind the experimental design, ensuring both reproducibility and a deep understanding of the data generated.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are nitrogen-rich heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles.[1][5] This scaffold is present in several marketed drugs, highlighting its clinical relevance.[1] Recent research has focused on their potential as anticancer agents, with studies demonstrating their ability to inhibit key signaling pathways, arrest the cell cycle, and induce apoptosis.[4] The this compound core represents a promising starting point for the development of novel therapeutics. The strategic placement of halogen atoms can influence the compound's pharmacokinetic properties and its interaction with biological targets.
This guide outlines a logical workflow for the initial in vitro characterization of novel this compound derivatives, designed to efficiently assess their biological activity and elucidate their mechanism of action.
Proposed Investigational Workflow
A systematic approach is crucial for characterizing novel compounds. We propose a three-stage workflow that moves from a general assessment of cytotoxicity to a specific investigation of enzymatic inhibition and finally to the confirmation of target interaction in a cellular environment. This progression allows for the early identification of potent compounds and provides strong evidence for their mechanism of action.[6][7]
Figure 1: Proposed workflow for in vitro characterization.
Compound Handling and Preparation
Proper handling of test compounds is fundamental to generating reliable and reproducible data.
-
Physicochemical Properties: The this compound core is a relatively non-polar structure. Derivatives are generally expected to have limited aqueous solubility.[8]
-
Solubilization: For in vitro assays, compounds should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4][5] Subsequent dilutions for working solutions should be made in the appropriate cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
| Parameter | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | --INVALID-LINK--[9] |
| Molecular Weight | 231.48 g/mol | --INVALID-LINK--[9] |
| Appearance | Yellow Powder | --INVALID-LINK--[10] |
| Solubility | Slightly soluble in water | --INVALID-LINK--[8] |
| Recommended Solvent | DMSO | --INVALID-LINK--[4] |
Table 1: Physicochemical Properties of the Parent Scaffold.
Stage 1: Cellular Viability and Cytotoxicity Assays
The initial step in characterizing a new compound series is to determine its effect on cell viability.[11] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle of the MTT Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[13]
Protocol: MTT Assay for IC₅₀ Determination
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer, as used in similar studies[2])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
96-well flat-bottom sterile microplates
-
Test compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the overnight culture medium from the cells and add 100 µL of the various compound concentrations (and a vehicle control containing the same final DMSO concentration) to the appropriate wells.
-
Incubate the plates for a specified time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[4]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan is dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Stage 2: Mechanistic Investigation - Biochemical Kinase Assays
Given that many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, a logical next step is to screen potent compounds from the viability assay against relevant kinases.[4] The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation and is a common target for this class of compounds.[4][11]
Principle of an In Vitro Kinase Assay
Biochemical kinase assays measure the direct ability of a compound to inhibit the enzymatic activity of a purified kinase.[7] A common method involves incubating the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP. The kinase transfers a phosphate group from ATP to the substrate. The inhibitory effect of the compound is quantified by measuring the reduction in substrate phosphorylation. Detection can be achieved through various methods, including radioactivity (using ³²P-ATP), fluorescence, or luminescence.[7][16]
Protocol: Non-Radioactive AKT1 Kinase Assay
This protocol describes a general method using a purified AKT1 enzyme and a substrate peptide, with detection of phosphorylation via a specific antibody in a Western Blot or ELISA format.
Materials:
-
Recombinant active AKT1 enzyme
-
GSK-3 fusion protein (as substrate)[17]
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP solution
-
Test compound dilutions
-
SDS-PAGE gels and Western Blotting apparatus
-
Primary antibody: Phospho-GSK-3α/β (Ser21/9) Antibody[17]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the desired final concentration of the test compound (or DMSO vehicle), and the purified AKT1 enzyme.
-
Pre-incubation: Gently mix and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the GSK-3 substrate and ATP (at a concentration near its Kₘ for the enzyme, if known) to initiate the kinase reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.[16]
-
Stop Reaction: Terminate the reaction by adding 4x SDS-PAGE loading buffer.
-
Detection:
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the phosphorylated substrate (Phospho-GSK-3).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for the phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the enzymatic IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.
Figure 2: Simplified PI3K/AKT/mTOR signaling pathway.
Stage 3: Target Validation - Cellular Thermal Shift Assay (CETSA)
While a biochemical assay demonstrates direct enzyme inhibition, it does not confirm that the compound engages its target within the complex environment of a living cell.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in situ.[19][20]
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[21] When a compound binds to its target protein, the resulting protein-ligand complex becomes more resistant to thermal denaturation.[21] By heating intact cells or cell lysates to a range of temperatures and then quantifying the amount of the target protein that remains soluble, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[19]
Protocol: CETSA for AKT Target Engagement
Materials:
-
Cancer cell line expressing the target of interest (AKT)
-
PBS and complete culture medium
-
Test compound and vehicle (DMSO)
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Apparatus for cell lysis (e.g., freeze-thaw cycles)
-
Western Blotting or ELISA reagents for AKT detection
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the cellular IC₅₀) or with a vehicle control for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[18]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Detection:
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western Blotting, using a specific antibody for the target protein (e.g., total AKT antibody).
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point for both the vehicle- and compound-treated samples.
-
Normalize the data by setting the intensity at the lowest temperature (no denaturation) to 100%.
-
Plot the percentage of soluble protein against the temperature to generate melting curves for both conditions.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[21]
-
Conclusion and Future Directions
This guide provides a foundational workflow for the initial in vitro characterization of novel this compound derivatives. By systematically assessing cytotoxicity, investigating the mechanism of action through biochemical assays, and validating target engagement in a cellular context, researchers can build a robust data package to support the advancement of promising compounds. Successful confirmation of an AKT/mTOR pathway mechanism would warrant further studies, including profiling against a broader panel of kinases to assess selectivity, conducting more advanced cell-based assays to explore downstream signaling effects, and eventually, progressing lead candidates into preclinical in vivo models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. 8-Bromo-6-chloroimidazo(1,2-a)pyridine | C7H4BrClN2 | CID 26370038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. atcc.org [atcc.org]
- 16. Akt-dependent Activation of mTORC1 Complex Involves Phosphorylation of mTOR (Mammalian Target of Rapamycin) by IκB Kinase α (IKKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. CETSA [cetsa.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Privileged Scaffold and the Power of the 8-Position
An Application Guide to the Strategic Functionalization of 8-Bromo-Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and biologically active molecules.[1][2][3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][3] The ability to strategically modify this core is paramount in drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Among the various positions on the bicyclic ring system, the C8 position offers a unique vector for chemical diversification. Introducing a bromine atom at this site transforms the otherwise inert scaffold into a versatile synthetic handle, primed for a host of powerful cross-coupling reactions. This guide serves as a detailed application note for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and field-proven protocols for the functionalization of 8-bromo-imidazo[1,2-a]pyridines. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Core Strategy: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the C8 position is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. These reactions have revolutionized synthetic chemistry by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[5] The general workflow for these transformations is conceptually similar, involving the setup of an inert atmosphere reaction, the careful selection of a palladium catalyst, a specific ligand, a base, and an appropriate solvent system.
Caption: General experimental workflow for cross-coupling reactions.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, pairing an aryl halide with an organoboron species.[6][7] Its popularity stems from the commercial availability of a vast array of boronic acids and the operational simplicity and high tolerance of the reaction.
Expertise & Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8] A base is crucial; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step where the organic group is transferred from boron to palladium.[7] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction steps. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 8-Aryl-Imidazo[1,2-a]pyridines
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| 8-Bromo-imidazo[1,2-a]pyridine | 197.04 | 0.5 | 1.0 |
| Arylboronic Acid | - | 0.75 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 0.05 |
| Cs₂CO₃ | 325.82 | 1.5 | 3.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| Water | - | 1.0 mL | - |
Procedure
-
To an oven-dried Schlenk tube, add 8-bromo-imidazo[1,2-a]pyridine (98.5 mg, 0.5 mmol), the desired arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and cesium carbonate (489 mg, 1.5 mmol).
-
Cap the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 8-aryl-imidazo[1,2-a]pyridine product.
Scientist's Insights & Troubleshooting
-
Low Yield: If the reaction stalls, consider a different palladium source/ligand combination (e.g., Pd₂(dba)₃ with SPhos or XPhos). Ensure solvents are thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.
-
Protodeborylation: The boronic acid can decompose. Using a slight excess (1.2-1.5 eq.) is standard practice. For sensitive boronic acids, using the corresponding MIDA boronate ester can improve stability.
-
Homocoupling: Formation of biaryl from the boronic acid (R-R) can occur. This is often minimized by slow heating and ensuring an efficient catalytic cycle.
C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[10][11] This reaction is indispensable for introducing alkyne functionalities, which are themselves versatile handles for further chemistry, such as click reactions or cyclizations.
Expertise & Rationale
This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[10][12] The palladium catalyst undergoes the standard oxidative addition with the 8-bromo-imidazo[1,2-a]pyridine. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex. An amine base is used both to deprotonate the alkyne and to act as a solvent or co-solvent.
Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Protocol: Synthesis of 8-Alkynyl-Imidazo[1,2-a]pyridines
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| 8-Bromo-imidazo[1,2-a]pyridine | 197.04 | 0.5 | 1.0 |
| Terminal Alkyne | - | 0.6 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.015 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.03 | 0.06 |
| Triethylamine (TEA) | 101.19 | 5.0 mL | Solvent |
| Tetrahydrofuran (THF) | - | 2.0 mL | Co-solvent |
Procedure
-
Add 8-bromo-imidazo[1,2-a]pyridine (98.5 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (5.7 mg, 0.03 mmol) to a Schlenk tube under an argon atmosphere.
-
Add anhydrous, degassed THF (2.0 mL) and triethylamine (5.0 mL) via syringe.
-
Add the terminal alkyne (0.6 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove copper salts.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Scientist's Insights & Troubleshooting
-
Glaser Coupling: A common side reaction is the oxidative homocoupling of the alkyne to form a diyne (R-C≡C-C≡C-R). This is often catalyzed by the copper salt in the presence of oxygen. Maintaining strict anaerobic conditions is critical to minimize this.
-
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols exist, often requiring a different palladium catalyst/ligand system and a stronger organic base like DBU or piperidine, but they may require higher temperatures.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[13][14][15] This reaction has largely replaced harsher classical methods and is fundamental for synthesizing anilines and related structures, which are prevalent in pharmaceuticals.
Expertise & Rationale
The mechanism is analogous to other cross-couplings, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine.[13][16] A key step is the deprotonation of the coordinated amine by a strong, non-nucleophilic base (like NaOtBu or LHMDS) to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[17] The choice of a sterically hindered, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.[17]
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Protocol: Synthesis of 8-Amino-Imidazo[1,2-a]pyridines
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| 8-Bromo-imidazo[1,2-a]pyridine | 197.04 | 0.5 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 0.6 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 |
| Xantphos | 578.68 | 0.024 | 0.048 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.7 | 1.4 |
| Toluene | - | 5.0 mL | Solvent |
Procedure
-
In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (13.9 mg, 0.024 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol) to an oven-dried vial equipped with a stir bar.
-
In a separate vial, dissolve 8-bromo-imidazo[1,2-a]pyridine (98.5 mg, 0.5 mmol) and the amine (0.6 mmol) in anhydrous, degassed toluene (5.0 mL).
-
Transfer the solution from step 2 to the vial containing the catalyst and base.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C for 16-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the 8-amino-imidazo[1,2-a]pyridine product.
Scientist's Insights & Troubleshooting
-
Base Sensitivity: The substrate or product may be sensitive to the strong base. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, although this may require a more active catalyst system (e.g., a palladacycle precatalyst) and longer reaction times.
-
Ligand Choice: The ligand is critical. For primary amines, ligands like BrettPhos are often superior. For hindered secondary amines, bulkier ligands may be necessary. The Pd/Ligand ratio should be optimized.
-
Hydrodehalogenation: A common side product is the replacement of bromine with hydrogen. This arises from a competing pathway and can be minimized by ensuring the amine coupling is efficient and by avoiding sources of protic contaminants.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 8-Bromo-6-chloroimidazo[1,2-a]pyridine in Neurological Disorder Research
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Neuroscience
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic ring system forms the core of several commercially successful drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic).[1] In the realm of neuroscience, imidazo[1,2-a]pyridine derivatives have garnered significant attention for their potent modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).
8-Bromo-6-chloroimidazo[1,2-a]pyridine is a specific analogue within this esteemed class of compounds. While direct research on this particular molecule in neurological disorders is not yet widely published, its structural features suggest a strong potential for interaction with CNS targets, most notably the GABA-A receptor. The presence of halogen atoms, a bromine at the 8-position and a chlorine at the 6-position, is anticipated to significantly influence its pharmacokinetic profile and binding affinity to receptor subtypes. This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols to explore the utility of this compound in neurological disorder research. The methodologies outlined herein are based on established protocols for analogous imidazopyridine compounds and are designed to facilitate the investigation of this promising molecule's neuropharmacological properties.
Predicted Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for many neurologically active imidazo[1,2-a]pyridines is the positive allosteric modulation of the GABA-A receptor. These compounds bind to a site on the receptor distinct from the GABA binding site, often referred to as the benzodiazepine binding site, and enhance the effect of GABA. This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, which underlies the anxiolytic, sedative, and anticonvulsant effects of these compounds.
The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, with the most common being two α, two β, and one γ subunit. The specific subunit composition determines the pharmacological properties of the receptor. For instance, Zolpidem exhibits high affinity for GABA-A receptors containing the α1 subunit, which is associated with its sedative effects. The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the compound's affinity and selectivity for different GABA-A receptor subtypes. The bromo and chloro substituents on this compound are expected to modulate its binding characteristics, potentially conferring a unique subtype selectivity profile.
PART 1: In Vitro Characterization Protocols
Radioligand Binding Assays to Determine GABA-A Receptor Affinity
Objective: To determine the binding affinity of this compound to the benzodiazepine binding site of the GABA-A receptor.
Principle: This competitive binding assay utilizes a radiolabeled ligand (e.g., [³H]flunitrazepam) that specifically binds to the benzodiazepine site on the GABA-A receptor. The ability of the test compound, this compound, to displace the radioligand is measured, and from this, its inhibitory constant (Ki) can be calculated.
Materials:
-
This compound (solubilized in DMSO)
-
[³H]flunitrazepam (radioligand)
-
Membrane preparations from cells expressing specific GABA-A receptor subtypes (e.g., HEK293 cells transfected with α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2 subunits) or from rat brain homogenate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled diazepam (for non-specific binding determination)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 0.1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of unlabeled diazepam (10 µM final concentration, for non-specific binding) or 50 µL of the test compound dilution.
-
50 µL of [³H]flunitrazepam (final concentration typically 1-2 nM).
-
100 µL of the membrane preparation (protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 | Concentration of this compound causing 50% inhibition of radioligand binding. |
| Ki | Inhibitory constant, a measure of the binding affinity of the compound. |
| [³H]flunitrazepam | Radioligand used to label the benzodiazepine binding site. |
Electrophysiological Assays to Determine Functional Activity
Objective: To assess the functional effect of this compound on GABA-A receptor activity.
Principle: This assay measures the potentiation of GABA-induced chloride currents by the test compound in cells expressing specific GABA-A receptor subtypes. The two-electrode voltage-clamp technique in Xenopus oocytes or patch-clamp recordings in mammalian cells are commonly used.
Materials:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing specific GABA-A receptor subunits.
-
cRNAs for the desired GABA-A receptor subunits (for oocyte expression).
-
GABA.
-
This compound.
-
Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
-
Two-electrode voltage-clamp or patch-clamp setup.
Protocol (Two-Electrode Voltage-Clamp in Xenopus Oocytes):
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with the recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). Clamp the membrane potential at -70 mV.
-
GABA Application: Apply a low concentration of GABA (EC₅₋₁₀, the concentration that elicits 5-10% of the maximal GABA response) to the oocyte to establish a baseline current.
-
Compound Application: Co-apply this compound at various concentrations with the same EC₅₋₁₀ concentration of GABA.
-
Data Acquisition and Analysis: Record the potentiation of the GABA-induced current by the test compound. Plot the percentage of potentiation against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
PART 2: In Vivo Evaluation Protocols
Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
Principle: The EPM is a widely used behavioral test for assessing anxiety in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Materials:
-
Elevated plus maze apparatus.
-
Adult male mice or rats.
-
This compound.
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Video tracking software.
Protocol:
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses to different groups of animals. Include a vehicle control group. Allow for a 30-minute pre-treatment period.
-
Test Procedure: Place each animal individually in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the animal's behavior using a video camera mounted above the maze. Analyze the video recordings to determine the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (a measure of locomotor activity).
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare the results between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
| Parameter | Interpretation |
| % Open Arm Entries | An increase suggests anxiolytic-like effects. |
| % Time in Open Arms | An increase suggests anxiolytic-like effects. |
| Total Arm Entries | No significant change indicates a lack of sedative or stimulant effects at the tested doses. |
Evaluation of Anticonvulsant Activity: The Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To assess the anticonvulsant potential of this compound.
Principle: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents. Anticonvulsant compounds can delay the onset or prevent the occurrence of these seizures.
Materials:
-
Adult male mice or rats.
-
This compound.
-
Vehicle.
-
Pentylenetetrazole (PTZ).
-
Observation chambers.
-
Stopwatches.
Protocol:
-
Drug Administration: Administer this compound or vehicle to different groups of animals.
-
PTZ Challenge: After a pre-treatment period (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observation: Immediately place each animal in an individual observation chamber and observe for the onset of seizures for a period of 30 minutes. Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures. Also, record the presence or absence of tonic hindlimb extension and mortality.
-
Data Analysis: Compare the seizure latencies and the percentage of animals protected from seizures and mortality between the drug-treated and vehicle control groups using appropriate statistical analyses.
PART 3: Investigation of Anti-Neuroinflammatory Effects
In Vitro Microglia Activation Assay
Objective: To determine if this compound can modulate the inflammatory response in microglial cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, the resident immune cells of the CNS. Activated microglia release pro-inflammatory cytokines such as TNF-α and IL-6. This assay measures the ability of the test compound to inhibit the LPS-induced release of these cytokines.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia cultures.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Cell culture medium and supplements.
-
ELISA kits for TNF-α and IL-6.
-
Griess reagent for nitric oxide (NO) measurement.
Protocol:
-
Cell Culture and Treatment: Plate microglial cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine and NO Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the accumulation of nitrite, a stable product of NO, in the supernatants using the Griess reagent.
-
-
Data Analysis: Compare the levels of cytokines and NO in the LPS-stimulated cells treated with the test compound to those in the cells stimulated with LPS alone.
Visualization of Experimental Workflows and Signaling Pathways
GABA-A Receptor Signaling Pathway
Caption: Proposed mechanism of this compound at the GABAergic synapse.
In Vivo Behavioral Testing Workflow
Caption: Workflow for in vivo behavioral assessment of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule for neurological disorder research. Based on the well-established pharmacology of the imidazo[1,2-a]pyridine scaffold, it is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. The detailed protocols provided in this application note offer a comprehensive framework for the systematic evaluation of its neuropharmacological profile. Further investigations into its GABA-A receptor subtype selectivity, pharmacokinetic properties, and efficacy in a broader range of neurological disorder models are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Creating Fluorescent Probes with an Imidazo[1,2-a]pyridine Core
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold in Fluorescence Sensing
The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged" structure in medicinal chemistry and materials science.[1][2] This fused bicyclic 5,6-heterocycle is not only a core component of several commercial drugs but also possesses intrinsic photophysical properties that make it an excellent platform for the development of fluorescent probes.[3][4] The rigid, planar structure of the IP core, combined with its π-conjugated system, gives rise to favorable fluorescence characteristics, including high quantum yields and good stability.[5]
The true power of the IP scaffold lies in its synthetic tractability and the tunable nature of its fluorescence. The emission properties can be finely controlled by introducing various substituents at different positions of the bicyclic ring.[3][6] For instance, electron-donating groups tend to enhance fluorescence intensity, while the strategic placement of electron-donating and electron-withdrawing groups can induce intramolecular charge transfer (ICT), leading to environmentally sensitive probes.[3][7] This adaptability has led to the development of IP-based probes for a wide array of applications, including the detection of metal ions, viscosity, and reactive oxygen species, as well as for bioimaging.[8][9][10][11]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of fluorescent probes based on the imidazo[1,2-a]pyridine core. We will delve into the fundamental principles of probe design, provide detailed synthetic protocols, and showcase their application in biological systems.
Part 1: Design and Synthesis of the Imidazo[1,2-a]pyridine Core
The foundation of a successful fluorescent probe is a robust and versatile synthetic route to the core fluorophore. The imidazo[1,2-a]pyridine scaffold can be constructed through various synthetic strategies, with multicomponent reactions (MCRs) being particularly attractive due to their efficiency and atom economy.[5]
General Synthetic Strategies
One of the most common and efficient methods for synthesizing the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[5] This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. Another prevalent method is the copper-catalyzed one-pot synthesis from 2-aminopyridines and ketones or nitroolefins.[12] Cascade cyclization reactions have also been employed to create fused IP systems.[8][13]
The choice of synthetic route often depends on the desired substitution pattern on the IP core, which in turn dictates the photophysical properties and the intended application of the probe.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine-based fluorescent probes.
Protocol: One-Pot Synthesis of a Phenyl-Substituted Imidazo[1,2-a]pyridine Core
This protocol describes a copper-catalyzed one-pot synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine, a common starting point for further functionalization.
Materials:
-
2-Aminopyridine
-
Acetophenone
-
Copper(I) iodide (CuI)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (column chromatography)
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1 mmol), acetophenone (1.2 mmol), and CuI (10 mol%).
-
Add DMSO (5 mL) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours under an air atmosphere.[12] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired imidazo[1,2-a]pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Engineering Fluorescent Probes: Structure-Property Relationships
The versatility of the imidazo[1,2-a]pyridine core allows for the rational design of fluorescent probes with specific properties. By strategically modifying the core structure, one can tune the emission wavelength, quantum yield, and sensitivity to various analytes.
Modulating Photophysical Properties
The fluorescence of IP derivatives is highly dependent on the electronic nature of the substituents.[3]
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups generally increase the fluorescence quantum yield.[3]
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can lead to a red-shift in the emission spectrum.[6]
-
Extended π-conjugation , achieved by introducing aromatic rings at the C2 or C3 positions, can also cause a bathochromic (red) shift in both absorption and emission spectra.[14]
Caption: Influence of substituents on the photophysical properties of the imidazo[1,2-a]pyridine core.
Designing Probes for Specific Analytes
The IP core can be functionalized with specific recognition moieties to create probes that respond to particular analytes.
-
Metal Ion Sensing: Probes for metal ions like Fe³⁺, Hg²⁺, and Zn²⁺ are often designed by incorporating a chelating group that binds to the target ion.[8][9] This binding event can either "turn-on" or "turn-off" the fluorescence through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[13]
-
Viscosity Sensing: Viscosity probes, often termed "molecular rotors," are designed to have rotatable bonds. In low viscosity environments, intramolecular rotation quenches the fluorescence. In viscous media, this rotation is restricted, leading to a significant increase in fluorescence intensity.[10][15]
-
Reactive Oxygen Species (ROS) Sensing: Probes for ROS, such as hydrogen peroxide (H₂O₂), typically incorporate a ROS-reactive group, like a boronate ester.[11][16] The reaction with ROS cleaves this group, leading to a change in the electronic properties of the fluorophore and a corresponding change in fluorescence.[11][16]
Part 3: Applications and Protocols
The tailored design of imidazo[1,2-a]pyridine-based probes has enabled their use in a variety of applications, particularly in biological imaging.
Application: Cellular Imaging of Metal Ions
IP-based probes have been successfully used for the detection of metal ions in living cells.[8][13] For example, a probe functionalized with a suitable chelator can selectively bind to Fe³⁺ or Hg²⁺, resulting in a fluorescence response that can be visualized using fluorescence microscopy.[8][13]
Protocol: Staining HeLa Cells with an IP-Based Probe for Metal Ion Detection
This protocol provides a general procedure for using an IP-based fluorescent probe for imaging metal ions in cultured cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Imidazo[1,2-a]pyridine-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Solution of the target metal ion (e.g., FeCl₃ or HgCl₂)
-
Fluorescence microscope
Procedure:
-
Culture HeLa cells on a glass-bottom dish in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Wash the cells twice with PBS.
-
Incubate the cells with the IP-based fluorescent probe (e.g., 10 µM in serum-free DMEM) for 30 minutes at 37 °C.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add a solution of the target metal ion (e.g., 20 µM FeCl₃) in serum-free DMEM and incubate for another 30 minutes at 37 °C.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe. A significant change in fluorescence intensity should be observed in the cells treated with the metal ion compared to control cells.[8][13]
Caption: A typical workflow for cellular imaging using an imidazo[1,2-a]pyridine-based fluorescent probe.
Quantitative Data Summary
The following table summarizes the photophysical properties of representative imidazo[1,2-a]pyridine-based fluorescent probes for different applications.
| Probe Type | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Metal Ion Sensor | Fe³⁺ | ~350 | ~450 (Turn-on) | Varies | 4.0 ppb | [8][13] |
| Metal Ion Sensor | Hg²⁺ | ~350 | ~450 (Turn-off) | Varies | 1.0 ppb | [8][13] |
| Metal Ion Sensor | Zn²⁺ | ~380 | ~480 (Turn-on) | Varies | 6.8 x 10⁻⁸ M | [9] |
| ROS Sensor | H₂O₂ | ~350 | ~500 (Turn-on) | Varies | N/A | [11][16] |
| Viscosity Sensor | Viscosity | ~400 | ~500-600 | Increases with viscosity | N/A | [10] |
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold provides a robust and versatile platform for the development of novel fluorescent probes. The ease of synthesis and the ability to fine-tune their photophysical properties through chemical modification make them highly attractive for a wide range of applications in chemical biology and materials science. Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as probes that can be used for in vivo imaging and theranostic applications. The continued exploration of the structure-property relationships of these fascinating molecules will undoubtedly lead to the creation of next-generation fluorescent tools for scientific discovery.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Dual-state emissive imidazo[1,2-α]pyridines with full color emission, acidochromism, viscosity-dependent fluorescence, and bioimaging applications | Semantic Scholar [semanticscholar.org]
- 11. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine [mdpi.com]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The following information is curated from established literature and our extensive experience in heterocyclic chemistry.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the well-established Tschitschibabin reaction. This involves the condensation of a substituted 2-aminopyridine, in this case, 3-bromo-5-chloropyridin-2-amine, with an α-halo aldehyde, commonly chloroacetaldehyde.[1] The reaction is a cornerstone of imidazo[1,2-a]pyridine synthesis due to its reliability and the accessibility of starting materials.[2]
The fundamental mechanism involves the initial N-alkylation of the pyridine ring nitrogen of 3-bromo-5-chloropyridin-2-amine by chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing both the underlying chemical reasoning and actionable solutions.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield is a common frustration in organic synthesis. For the synthesis of this compound, several factors can be at play. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Reagent Quality:
-
3-bromo-5-chloropyridin-2-amine: Ensure the starting material is pure. Impurities can interfere with the reaction. The purity of commercially available starting materials should be verified.
-
Chloroacetaldehyde: Chloroacetaldehyde is often supplied as an aqueous solution and can be unstable. Use a fresh bottle or verify the concentration of your existing stock. Degradation can lead to the formation of inactive byproducts.
-
-
Reaction Conditions:
-
Temperature: The reaction typically requires heating. A common protocol suggests heating at 50°C overnight in ethanol.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product. A temperature screen (e.g., 40°C, 50°C, 60°C) in small-scale trials can help identify the optimal temperature for your specific setup.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An extended reaction time may be necessary.
-
Solvent: Ethanol is a commonly used solvent for this reaction.[1] However, the choice of solvent can significantly influence the reaction outcome. Other polar protic solvents like isopropanol or n-butanol could be explored. The ideal solvent should fully dissolve the starting materials at the reaction temperature.
-
-
Stoichiometry:
-
An excess of chloroacetaldehyde (typically 2 equivalents) is often used to drive the reaction to completion.[1] However, a large excess can lead to the formation of side products. It is advisable to start with the recommended stoichiometry and adjust based on reaction monitoring.
-
Experimental Protocol: A Baseline for Optimization
Here is a standard protocol that can be used as a starting point for your optimization experiments:
-
To a solution of 3-bromo-5-chloropyridin-2-amine (1.0 eq) in ethanol, add a 50% aqueous solution of chloroacetaldehyde (2.0 eq).
-
Heat the reaction mixture at 50°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can then be purified.
FAQ 2: Presence of Multiple Spots on TLC/Impure Product
Question: My reaction mixture shows multiple spots on TLC, and my final product is impure even after initial workup. What are the potential side reactions and how can I minimize them?
Answer:
The formation of multiple products is a clear indication of side reactions occurring. Understanding these potential side reactions is key to mitigating them.
Potential Side Reactions and Byproducts:
-
Polymerization of Chloroacetaldehyde: Chloroacetaldehyde can undergo self-polymerization, especially under heating. This can consume the reagent and complicate purification. Using a fresh, high-quality source of chloroacetaldehyde is crucial.
-
Formation of Di-alkylation Products: Although less common for the pyridine nitrogen, excessive chloroacetaldehyde or harsh reaction conditions could potentially lead to further alkylation on the exocyclic amino group, though this is sterically hindered.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 3-bromo-5-chloropyridin-2-amine in your crude product.
-
Hydrolysis of Product: While the imidazo[1,2-a]pyridine core is generally stable, prolonged heating in the presence of water (from the aqueous chloroacetaldehyde) could potentially lead to minor hydrolysis byproducts.
Strategies for Improving Purity:
-
Control of Reaction Temperature: As mentioned previously, avoid excessive heating to minimize decomposition and side reactions.
-
Purification Techniques:
-
Recrystallization: For solid products, recrystallization is an effective purification method. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Column Chromatography: Silica gel column chromatography is a powerful tool for separating the desired product from impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.
-
Workflow for Troubleshooting Impurities
Caption: Troubleshooting logic for an impure product.
FAQ 3: Difficulty in Product Isolation and Purification
Question: I am struggling with the isolation and purification of this compound. What are some effective methods?
Answer:
Effective isolation and purification are critical for obtaining a high-purity final product. The physical properties of this compound (a solid, slightly soluble in water) can guide the purification strategy.
Isolation Protocol:
A patent literature procedure provides a straightforward isolation method that has been reported to yield the product in high purity.[1]
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
To the concentrated residue, add acetone and stir vigorously for a period of time (e.g., 2 hours).
-
The solid product should precipitate out of the acetone.
-
Collect the solid by filtration and dry it to obtain the target product.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals. | Can be highly effective for removing small amounts of impurities. | Requires finding a suitable solvent system; can result in product loss in the mother liquor. |
| Column Chromatography | Separating the product from impurities by passing a solution of the crude mixture through a column packed with a stationary phase (e.g., silica gel). | Highly effective for separating complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
Recommended Solvents for Chromatography:
A common solvent system for the purification of similar imidazo[1,2-a]pyridines is a mixture of a non-polar solvent like petroleum ether or hexane with a more polar solvent like ethyl acetate. A gradient elution is often most effective.
Reaction Parameter Optimization
To systematically improve the yield of your synthesis, consider optimizing the following parameters. It is recommended to change one parameter at a time to accurately assess its impact.
| Parameter | Range to Explore | Rationale |
| Temperature | 40 - 70 °C | Balances reaction rate with potential for decomposition. |
| Reaction Time | 12 - 48 hours | Ensures the reaction proceeds to completion. |
| Chloroacetaldehyde Equivalents | 1.5 - 3.0 eq | Drives the reaction forward while minimizing side reactions. |
| Solvent | Ethanol, Isopropanol, n-Butanol | Solvent polarity can influence reaction kinetics. |
Reaction Scheme
Caption: General synthesis scheme.
References
Technical Support Center: Purification of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
As a Senior Application Scientist, this guide provides in-depth technical advice for the purification of 8-Bromo-6-chloroimidazo[1,2-a]pyridine using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound and what stationary phase should I use?
A1: this compound is a halogenated heterocyclic compound, which typically exhibits moderate polarity. The fused aromatic rings and the electronegative halogen atoms contribute to its affinity for polar stationary phases. The standard and most recommended stationary phase for this class of compounds is Silica Gel (230–400 mesh) for flash column chromatography.[1][2][3]
Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) is the most common and effective eluent system for imidazo[1,2-a]pyridines.[1][2] A good starting point for your initial TLC screen would be a 7:3 mixture of Hexanes:Ethyl Acetate . From there, you can adjust the ratio to achieve an optimal retention factor (Rf) of 0.2-0.4 for the target compound, which is ideal for column separation.[4]
Q3: How can I visualize the compound spot on the TLC plate?
A3: The imidazo[1,2-a]pyridine core contains a conjugated aromatic system that is UV active. Therefore, the most effective and non-destructive method for visualization is using a UV lamp at a wavelength of 254 nm .[1][2][5] The compound will appear as a dark spot on the fluorescent green background of the TLC plate.
Q4: Is this compound stable on silica gel?
A4: While generally stable, the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system can interact strongly with the acidic silanol groups on the surface of silica gel. This can sometimes lead to peak tailing or, in rare cases, degradation. It is advisable to perform a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. This is known as a 2D TLC analysis.[6] If instability or significant tailing is observed, consider deactivating the silica gel or modifying the eluent (see Troubleshooting section).
Experimental Protocol: Column Chromatography Workflow
This protocol outlines a standard procedure for purifying grams of crude this compound.
Workflow Overview
Caption: General workflow for column chromatography purification.
Step 1: TLC Optimization
Before setting up a column, determine the optimal eluent system using TLC.
-
Prepare several developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the crude mixture on TLC plates and develop one in each chamber.
-
Visualize the plates under UV light (254 nm).[2]
-
The ideal solvent system is one that moves the desired product to an Rf value of approximately 0.2-0.4 while maximizing the separation from impurities.
Step 2: Column Packing
-
Select a glass column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent you plan to use (e.g., 9:1 Hexanes:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[7]
-
Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading provides superior resolution compared to wet loading.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the optimized eluent to the column without disturbing the top layer of sand.
-
Apply gentle air pressure to begin eluting the solvent through the column. Maintain a steady flow rate.
-
Collect fractions in an ordered array of test tubes. The size of the fractions should be proportional to the column size.
-
If impurities are far apart from the product on the TLC, you can use a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).[6]
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine the fractions that show a single, clean spot corresponding to the desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity using analytical techniques such as NMR, LC-MS, or by checking the melting point.[8]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
Q: My compound is stuck at the baseline on the TLC plate (Rf ≈ 0). What should I do?
A: This indicates the eluent system is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate.[6] If you reach 100% ethyl acetate and the compound still doesn't move, consider a more polar solvent system, such as dichloromethane (DCM) with methanol (MeOH).
Q: My compound runs with the solvent front (Rf ≈ 1). How do I fix this?
A: The eluent is too polar, causing the compound to have little to no interaction with the silica gel.
-
Solution: Decrease the polarity of your eluent system by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).
Q: I'm seeing significant tailing or streaking of my compound spot. Why is this happening?
A: Tailing is often caused by the interaction of basic nitrogen atoms in your molecule with the acidic silanol groups (Si-OH) on the silica surface.
-
Primary Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine (Et3N) is sufficient to neutralize the acidic sites on the silica and produce sharp, symmetrical spots. Alternatively, a stock solution of 10% ammonium hydroxide in methanol can be used as an additive.[6]
-
Other Causes: The sample may be overloaded on the TLC plate or column, or it might be degrading on the silica.
Q: The separation between my product and an impurity is very poor. How can I improve resolution?
A: Poor resolution means the chosen conditions are not selective enough.
-
Solution 1: Optimize Loading: Ensure you are using a dry loading technique, as this introduces the sample in a very concentrated band, leading to better separation.
-
Solution 2: Change Selectivity: If adjusting polarity doesn't work, change the solvent system entirely. The interactions between solvents, silica, and your compounds are complex. Switching from an ethyl acetate-based system to one using dichloromethane might change the elution order and improve separation.
-
Solution 3: Fine-Tune Polarity: Make very small, incremental changes to your solvent ratio to find the "sweet spot" for separation.
Q: I have very low recovery of my compound from the column. Where did it go?
A: This is a serious issue that could point to compound instability.
-
Solution: The compound may be irreversibly adsorbed or decomposing on the silica gel.[6] Perform a 2D TLC test as described in FAQ A4. If decomposition is confirmed, you may need to switch to a less acidic stationary phase like alumina (neutral or basic) or use silica gel that has been deactivated with a base.[6]
Data Summary
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar organic molecules. Provides a good balance of resolution and flow rate.[1][2] |
| TLC Eluent Screen | Hexanes:Ethyl Acetate (9:1, 8:2, 7:3) | Excellent starting point for imidazo[1,2-a]pyridines.[1][2] Adjust ratio to achieve Rf of 0.2-0.4. |
| Alternative Eluents | Dichloromethane:Methanol (99:1 to 95:5) | Useful for compounds that require higher polarity or show poor solubility/separation in EtOAc systems. |
| Tailing Suppressor | 0.1-1% Triethylamine (Et3N) in eluent | Neutralizes acidic silica sites, preventing unwanted interactions with the basic nitrogens of the pyridine ring.[6] |
| Visualization | UV Lamp (254 nm) | Non-destructive and highly effective for aromatic, conjugated systems.[1][2] |
References
- 1. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
Technical Support Center: Optimizing Imdazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a privileged structural motif in medicinal chemistry, appearing in drugs such as Zolpidem and Alpidem.[1][2] Their synthesis, while often straightforward, can present challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines, providing explanations for the underlying causes and offering practical solutions.
Issue 1: Low to No Product Yield
Question: I am not getting the expected yield for my imidazo[1,2-a]pyridine synthesis. What are the common factors that could be responsible for this?
Answer: Low or no yield is a frequent issue that can often be traced back to several key reaction parameters. Let's break down the most common culprits:
-
Sub-optimal Reaction Conditions: The classic synthesis often involves the condensation of a 2-aminopyridine with an α-haloketone.[3] However, the success of this and other methods is highly dependent on the chosen conditions.
-
Temperature: Many syntheses require heating to proceed at an efficient rate. However, excessively high temperatures can lead to the decomposition of starting materials or the desired product. It is crucial to find the optimal temperature for your specific substrates, which may require screening a range of temperatures.
-
Solvent: The choice of solvent is critical and can significantly influence reaction rates and yields. Solvents such as ethanol, dimethylformamide (DMF), and even water have been successfully employed.[4] The ideal solvent depends on the solubility of your reactants and the specific reaction mechanism. A small-scale solvent screen is highly recommended.
-
Reaction Time: It's possible the reaction has not reached completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[4]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your 2-aminopyridine or carbonyl compound can interfere with the reaction, leading to side products and lower yields. Ensure your starting materials are of high purity.
-
Stoichiometry: Precise control over the stoichiometry of your reactants is vital. An excess of one reactant can sometimes lead to the formation of undesired byproducts.
-
-
Atmosphere: Some reaction pathways, particularly those employing metal catalysts, can be sensitive to air and moisture.[4] In such cases, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is necessary. Conversely, some modern oxidative coupling methods utilize air as the oxidant.[5]
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common challenge that complicates purification and reduces the yield of the desired imidazo[1,2-a]pyridine. Here are several strategies to enhance selectivity:
-
Mechanism-Specific Side Reactions:
-
In the traditional condensation of 2-aminopyridines and α-haloketones, a common side product can arise from the reaction of the α-haloketone with itself (self-condensation) or with the solvent.
-
Solution: Carefully controlling the rate of addition of the α-haloketone to the reaction mixture can minimize its concentration at any given time, thus favoring the desired reaction with the 2-aminopyridine. Running the reaction at a lower temperature can also help to suppress these side reactions.
-
-
Regioselectivity Issues: With substituted 2-aminopyridines, the cyclization can potentially occur at two different nitrogen atoms, leading to isomeric products.
-
Solution: The regioselectivity is often governed by the electronic and steric properties of the substituents on the 2-aminopyridine ring. Electron-donating groups can influence the nucleophilicity of the ring nitrogen. In some cases, changing the catalyst or solvent system can influence the regiochemical outcome.
-
-
Catalyst and Base Selection: In many modern synthetic routes, the choice of catalyst and base is crucial for selectivity.
-
For instance, in copper-catalyzed reactions, the ligand used can significantly impact the reaction's outcome.
-
Solution: A thorough literature search for your specific substrate class is recommended to identify the most selective catalyst/ligand/base combination. If such information is unavailable, a systematic screening of these components is a logical next step.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final imidazo[1,2-a]pyridine product. What are some effective purification strategies?
Answer: Purification can be challenging, especially if side reactions have occurred. Here are some tips for effective purification:
-
Chromatography: Column chromatography is the most common method for purifying imidazo[1,2-a]pyridines.
-
Solvent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). TLC is an indispensable tool for optimizing the solvent system before attempting column chromatography.
-
Stationary Phase: While silica gel is the most common stationary phase, for very polar compounds or those that are sensitive to acid, neutral or basic alumina can be a better choice.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can also provide material of high purity.
-
Solvent Selection: The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A trial-and-error approach with small amounts of your product in different solvents (e.g., ethanol, methanol, acetonitrile, toluene) is often necessary to find the best conditions.
-
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic compounds. This property can be exploited for purification.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic imidazo[1,2-a]pyridine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer can then be collected, neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide), and the pure product can be extracted back into an organic solvent.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?
A1: There are several well-established and modern methods for the synthesis of imidazo[1,2-a]pyridines. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Some of the most common routes include:
-
Condensation Reactions: The reaction of 2-aminopyridines with α-haloketones is a classic and widely used method.[3]
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé reaction, allow for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines from simple starting materials like a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2] MCRs are highly efficient and offer great molecular diversity.[6]
-
Metal-Catalyzed Cross-Coupling Reactions: Modern methods often employ transition metal catalysts (e.g., copper or palladium) to construct the imidazo[1,2-a]pyridine core.[7] These can include Ullmann-type couplings and Sonogashira reactions.[8][9][10][11]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of the substituents on both the 2-aminopyridine and the carbonyl component can have a significant impact on the reaction rate and yield.
-
On the 2-aminopyridine: Electron-donating groups generally increase the nucleophilicity of the pyridine nitrogen, which can accelerate the initial steps of many reaction mechanisms.[4] Conversely, electron-withdrawing groups can decrease the nucleophilicity and may require more forcing reaction conditions.
-
On the Carbonyl Component: The effect of substituents on the carbonyl compound can be more complex and is often substrate-dependent. In some cases, electron-withdrawing groups on an acetophenone can increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.[12]
Q3: Can I use microwave irradiation to accelerate the synthesis?
A3: Yes, microwave-assisted synthesis has been successfully applied to the preparation of imidazo[1,2-a]pyridines.[12] This technique can often dramatically reduce reaction times from hours to minutes and, in some instances, improve yields by minimizing the formation of side products.
Q4: Are there any "green" or environmentally friendly methods for this synthesis?
A4: Absolutely. There is a significant and growing interest in developing more sustainable synthetic routes to imidazo[1,2-a]pyridines. These "green" approaches focus on:
-
Alternative Solvents: The use of water as a solvent is a key aspect of green chemistry, and several methods for imidazo[1,2-a]pyridine synthesis in water have been reported.[4][12]
-
Catalyst Choice: Employing more environmentally benign catalysts, such as molecular iodine, is a viable alternative to some of the heavier and more toxic metal catalysts.[6][13]
-
Catalyst-Free Conditions: A number of synthetic protocols have been developed that proceed efficiently without the need for a catalyst, reducing waste and simplifying purification.[3][14]
-
Use of Air as an Oxidant: Some modern oxidative coupling reactions utilize air as the terminal oxidant, which is an abundant, non-toxic, and environmentally friendly choice.[5]
Section 3: Data Presentation and Experimental Protocols
Table 1: Optimization of Reaction Conditions for Iodine-Catalyzed Synthesis
The following table summarizes the optimization of reaction conditions for the synthesis of a 3-hydroxy-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-enone derivative, highlighting the effect of the catalyst and solvent.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Neat | Ultrasound | 2 | 0 |
| 2 | - | Water | Ultrasound | 2 | 0 |
| 3 | I₂ (20) | Water | Ultrasound | 1 | 96 |
| 4 | I₂ (20) | Ethanol | Ultrasound | 1 | 85 |
| 5 | I₂ (20) | Methanol | Ultrasound | 1 | 80 |
| 6 | I₂ (10) | Water | Ultrasound | 1 | 82 |
Data adapted from reference[4].
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines via Condensation
This protocol provides a general guideline for the synthesis of 2-aryl-imidazo[1,2-a]pyridines from a 2-aminopyridine and an α-bromoacetophenone.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
α-Bromoacetophenone derivative (1.0 mmol)
-
Ethanol (5 mL)
-
Sodium bicarbonate (1.2 mmol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminopyridine (1.0 mmol) and ethanol (5 mL).
-
Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.
-
Add the α-bromoacetophenone derivative (1.0 mmol) and sodium bicarbonate (1.2 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aryl-imidazo[1,2-a]pyridine.
Section 4: Visualizing Reaction Pathways
Diagram 1: General Synthesis of Imidazo[1,2-a]pyridines
Caption: A simplified workflow for the synthesis of imidazo[1,2-a]pyridines.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. bio-conferences.org [bio-conferences.org]
Technical Support Center: Overcoming Solubility Challenges with 8-Bromo-6-chloroimidazo[1,2-a]pyridine Derivatives
Introduction
The 8-bromo-6-chloroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in modern drug discovery, forming the core of molecules targeting a range of biological pathways.[1] Researchers are often drawn to this class for its synthetic tractability and potent biological activity. However, the journey from synthesis to biological evaluation is frequently hampered by a significant, practical hurdle: poor aqueous solubility.
The fused aromatic ring system contributes to the lipophilicity and crystalline stability of these molecules, often leading to challenges in achieving the necessary concentrations for in vitro assays and in vivo studies.[1] This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering these solubility issues. It provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these challenges, grounded in established physicochemical principles and formulation science.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why are my this compound derivatives poorly soluble in aqueous media?
The limited aqueous solubility of these derivatives typically stems from a combination of factors inherent to their molecular structure:
-
High Lipophilicity: The fused bicyclic imidazopyridine core is inherently aromatic and relatively nonpolar. The addition of a bromo and a chloro group further increases the molecule's hydrophobicity, favoring partitioning into lipids over water.[1]
-
Crystal Lattice Energy: Poor solubility is not just about hydrophobicity but also about the strength of the interactions holding the molecules together in a solid, crystalline state. A high crystal lattice energy means that a significant amount of energy is required to break apart the crystal and allow the solvent to solvate individual molecules. Amorphous forms of a drug are often more soluble than their crystalline counterparts because they lack this ordered, high-energy lattice structure.[2][3]
-
Molecular Weight and Size: Larger molecules with complex structures tend to have lower solubility. As derivatives are elaborated with additional functional groups, the molecular weight increases, which can negatively impact solubility.
-
Weak Basicity: The imidazo[1,2-a]pyridine system contains nitrogen atoms that can be protonated, acting as a weak base.[4] The solubility of such compounds is therefore highly dependent on pH.[5] In neutral or alkaline aqueous solutions (pH 7.0 and above), the molecule will be in its neutral, less soluble form.
Q2: What is the most critical first step I should take to systematically address solubility?
Before attempting complex solubilization techniques, you must first establish a baseline by performing a pH-dependent solubility profile . Since these compounds are typically weak bases, their solubility is expected to increase significantly in acidic conditions where the molecule becomes protonated (ionized).[5][6] This simple experiment provides crucial information about the compound's intrinsic solubility and its pKa, guiding all subsequent formulation decisions. An understanding of the relationship between pH and solubility is fundamental for any ionizable drug.[7]
Q3: I see "kinetic" vs. "thermodynamic" solubility mentioned in the literature. What is the difference and which should I measure?
It is critical to understand the distinction:
-
Kinetic Solubility: This is typically measured in early discovery. It involves dissolving a high-concentration stock solution (usually in DMSO) into an aqueous buffer and measuring the concentration at which the compound precipitates over a short time frame (e.g., 1-2 hours). It measures the solubility of the solid form that precipitates from the supersaturated solution, which may be amorphous or a different polymorph. It is a measure of how quickly a compound falls out of a supersaturated solution.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant. This value represents the saturation point of the most stable crystalline form of the compound under those conditions.
For formulation development, thermodynamic solubility is the more rigorous and relevant measure. However, kinetic solubility is often sufficient for initial screening of in vitro biological assays.
Troubleshooting Guide: Practical Solutions for Experimental Roadblocks
This section addresses common scenarios encountered during research and provides a logical progression of steps to resolve them.
Scenario 1: My compound is precipitating in my aqueous cell-based assay buffer (e.g., PBS at pH 7.4).
Q: I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in my cell culture media, I see immediate cloudiness or precipitate. What should I do first?
Answer: This is a classic problem caused by the compound crashing out when the percentage of the organic co-solvent (DMSO) is drastically lowered. The primary goal is to keep the compound in solution at its final working concentration.
Step 1: Lower the Stock Concentration. Your first and simplest modification should be to remake your stock solution at a lower concentration, such as 1 mM in DMSO. Diluting a 1 mM stock to 10 µM requires a 1:100 dilution, resulting in a final DMSO concentration of 1%. Diluting a 10 mM stock requires a 1:1000 dilution, for a final DMSO concentration of 0.1%. While a lower final DMSO concentration is generally better for cells, the higher starting concentration may exceed the compound's solubility limit in the DMSO/buffer mixture during the dilution process.
Step 2: Adjust the pH of the Final Medium (if compatible with your assay). Based on the weak base nature of the scaffold, slightly lowering the pH of your assay buffer can dramatically increase solubility.[5] If your cell line or assay can tolerate it, using a buffer at pH 6.5 or 6.8 instead of 7.4 may be sufficient to keep the compound dissolved.
Step 3: Introduce a Formulation Excipient. If the above steps fail, you need to move to more advanced formulation techniques.
-
Co-solvents: While you are already using DMSO, other pharmaceutically acceptable co-solvents can be used in combination or as alternatives. Co-solvents work by reducing the polarity of the aqueous environment.[8][9] Common options include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[10] Be mindful that these must be tested for toxicity in your specific assay.
-
Cyclodextrins: This is often the most effective next step for in vitro assays. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and presenting a soluble exterior to the aqueous medium.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used.[11][15] You can often prepare your stock solution directly in an aqueous cyclodextrin solution.
Caption: Decision workflow for resolving in vitro assay precipitation.
Scenario 2: My compound needs to be formulated for oral administration in an animal model, but it has less than 0.1 mg/mL aqueous solubility.
Q: My compound is a "brick dust" and I can't get it into solution for oral gavage. What are my options?
Answer: Formulating for in vivo studies requires more advanced strategies that enhance not just solubility but also dissolution rate and absorption.[16] Simple solutions in DMSO are not appropriate for in vivo administration.
Option 1: Co-solvent Systems. A mixture of co-solvents can be effective for preclinical studies. A common vehicle for oral dosing is a mix of PEG 400, Propylene Glycol, and water. The goal is to create a solution where the drug is fully dissolved. However, a major risk is that the drug may precipitate in the stomach upon dilution with gastric fluids.[9]
| Co-solvent | Properties & Considerations |
| PEG 400 | Good solubilizer for many compounds; viscous. Often used in combination.[10] |
| Propylene Glycol | Common vehicle, less viscous than PEG 400.[17] |
| Ethanol | Strong solubilizer, but can have physiological effects on its own. Use is limited.[17] |
| Glycerin | Safe and common, but may be less effective for highly hydrophobic compounds.[10] |
Option 2: Cyclodextrin Formulations. For many compounds, this is a superior approach to co-solvents. An aqueous solution of HP-β-CD or SBE-β-CD can significantly increase the solubility for oral dosing.[11][13] An advantage is that the drug-cyclodextrin complex is less prone to immediate precipitation upon dilution compared to co-solvent systems.[17]
Option 3: Amorphous Solid Dispersions. This is a powerful technique for significantly enhancing oral bioavailability.[2][18] A solid dispersion consists of the drug molecularly dispersed within a hydrophilic polymer matrix.[19][20] This approach prevents the drug from crystallizing, improves wettability, and can create a state of supersaturation in the gut, driving absorption.[2] It is prepared by dissolving both the drug and a polymer (like PVP K30, HPMC, or Soluplus®) in a common solvent and then rapidly removing the solvent, trapping the drug in an amorphous state.[21]
Option 4: Particle Size Reduction (Nanosuspensions). Reducing the particle size of the drug into the nanometer range dramatically increases the surface area available for dissolution.[22][23] According to the Noyes-Whitney equation, this leads to a much faster dissolution rate.[3] This is achieved through techniques like wet bead milling. The resulting nanosuspension is a dispersion of solid drug particles in a liquid medium, stabilized by surfactants.[24]
Advanced Strategy Deep Dive: Solid Dispersions
Q: How do I decide if a solid dispersion is the right choice and how do I make one in the lab?
Answer: A solid dispersion is an excellent choice for BCS Class II compounds (low solubility, high permeability), which is a common profile for imidazopyridine derivatives.[2] It is particularly useful when co-solvents and cyclodextrins do not provide sufficient exposure in vivo. The goal is to transform a poorly soluble, crystalline drug into a more soluble, amorphous form.[18][19]
Caption: Lab-scale workflow for preparing an amorphous solid dispersion.
Detailed Experimental Protocols
Protocol 1: Determination of pH-Dependent Thermodynamic Solubility
-
Preparation of Buffers: Prepare a series of buffers covering a pH range relevant to physiological conditions (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of the solid this compound derivative to a known volume of each buffer in separate glass vials. Ensure enough solid is added so that undissolved material remains at the end of the experiment.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection and Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the solid particles. This is best done by centrifuging the sample at high speed and then filtering the supernatant through a 0.22 µm PVDF filter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Lab-Scale Preparation of a Solid Dispersion by Solvent Evaporation
-
Material Selection: Choose a drug-to-polymer ratio to screen, for example, 1:1, 1:3, and 1:5 by weight. A common starting polymer is polyvinylpyrrolidone (PVP K30).
-
Solvent Selection: Identify a volatile organic solvent that readily dissolves both your drug derivative and the chosen polymer. Methanol or a methanol/dichloromethane mixture is often effective.
-
Dissolution: In a round-bottom flask, dissolve the calculated amounts of the drug and polymer in the chosen solvent. For example, to make a 1:3 dispersion, dissolve 100 mg of the drug and 300 mg of PVP K30. Use the minimum amount of solvent necessary to achieve a clear solution.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a moderate temperature (e.g., 40-50°C) until a thin, solid film is formed on the inside of the flask.
-
Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Processing: Carefully scrape the solid film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Verification (Optional but Recommended): Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the drug (indicating it is amorphous) and Powder X-Ray Diffraction (PXRD) to confirm the lack of crystallinity.
-
Dosing Preparation: The resulting powder can be suspended in a suitable aqueous vehicle (e.g., water with 0.5% methylcellulose) for oral dosing.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. jddtonline.info [jddtonline.info]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. jopcr.com [jopcr.com]
- 21. japsonline.com [japsonline.com]
- 22. ijmsdr.org [ijmsdr.org]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established literature and practical laboratory experience to help you minimize side product formation and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] While several synthetic routes to this bicyclic system exist, including the classic condensation of 2-aminopyridines with α-haloketones and various multicomponent reactions, achieving high purity and yield can be challenging due to the formation of undesired side products.[2][4] This guide provides in-depth solutions to common problems encountered during the synthesis of imidazo[1,2-a]pyridines, with a focus on understanding the mechanistic origins of byproducts and implementing effective troubleshooting strategies.
Part 1: Troubleshooting Guide - Common Side Product Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Formation of a Regioisomeric Impurity
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction with a substituted 2-aminopyrimidine and I'm observing the formation of two isomeric products. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge in the GBB reaction, particularly with substrates like 2-aminopyrimidines which possess multiple nucleophilic nitrogen atoms that can participate in the initial condensation and subsequent cyclization steps.[5]
Mechanistic Insight: The GBB reaction proceeds through the formation of an imine from the 2-aminoazine and an aldehyde, followed by a [4+1] cycloaddition with an isocyanide.[1][6] In the case of 2-aminopyrimidine, both the exocyclic amino group and the endocyclic ring nitrogen can act as the initial nucleophile, leading to two different intermediates and ultimately, two regioisomeric products.
Troubleshooting Strategies:
-
Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity. While scandium triflate is commonly used, exploring other Lewis or Brønsted acids may favor the formation of one isomer over the other.[5] For instance, perchloric acid or p-toluenesulfonic acid have been employed and may offer different selectivity profiles.[7]
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states. Experimenting with a range of solvents, from polar protic (e.g., methanol, ethanol) to aprotic (e.g., toluene, acetonitrile), can help steer the reaction towards the desired regioisomer.[1][8]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer. A systematic temperature screen is recommended.
Experimental Protocol: Screening for Optimal Regioselectivity
-
Set up a parallel reaction array with your 2-aminopyrimidine, aldehyde, and isocyanide.
-
In separate reaction vessels, use different catalysts (e.g., Sc(OTf)₃, HClO₄, p-TsOH) at a constant catalyst loading.
-
For the most promising catalyst, set up another array to screen various solvents (e.g., MeOH, EtOH, MeCN, Toluene).
-
Run the reactions at a consistent temperature (e.g., room temperature or a moderately elevated temperature).
-
Monitor the reactions by TLC or LC-MS to determine the ratio of the two regioisomers.
-
Based on the results, you can further optimize the temperature for the best-performing catalyst/solvent combination.
Issue 2: Incomplete Cyclization and Presence of Intermediates
Question: My reaction to form an imidazo[1,2-a]pyridine from a 2-aminopyridine and an α-haloketone is sluggish, and I'm isolating a significant amount of an open-chain intermediate. How can I drive the reaction to completion?
Answer: Incomplete cyclization is a common issue in the synthesis of imidazo[1,2-a]pyridines, often resulting from the stability of the N-phenacylpyridinium bromide intermediate.[9] The final intramolecular condensation to form the fused imidazole ring can be the rate-limiting step.
Mechanistic Insight: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-haloketone, forming an N-alkylated intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone, with subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine.[10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Troubleshooting Strategies:
-
Base: The intramolecular condensation step is often base-mediated. If you are not using a base, or if you are using a weak base, consider adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[11]
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization step. Refluxing in a suitable solvent is a common practice.[12]
-
Solvent: A higher-boiling polar aprotic solvent such as DMF or DMAc can facilitate the cyclization by better solvating the ionic intermediate and allowing for higher reaction temperatures.[11][13]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and drive the reaction to completion by efficiently heating the reaction mixture.[2][10]
Issue 3: Dimerization or Polymerization of Starting Materials
Question: I am attempting a one-pot synthesis of an imidazo[1,2-a]pyridine, and I'm observing a significant amount of a high molecular weight, insoluble byproduct, likely a polymer. What is causing this and how can I prevent it?
Answer: Dimerization or polymerization can occur under certain conditions, especially in multicomponent reactions or when using highly reactive starting materials. This is often due to self-condensation of aldehydes or reactions involving the isocyanide component.
Mechanistic Insight: In the GBB reaction, if the formation of the imine between the 2-aminopyridine and the aldehyde is slow, the aldehyde can undergo self-condensation, especially in the presence of an acid or base catalyst. Similarly, isocyanides can polymerize under acidic conditions.
Preventative Measures:
| Strategy | Rationale |
| Order of Addition | Add the isocyanide last, after the imine has had a chance to form. This minimizes the concentration of free isocyanide that could polymerize. |
| Stoichiometry Control | Use a slight excess of the 2-aminopyridine and aldehyde relative to the isocyanide to ensure the isocyanide is consumed by the desired reaction pathway.[1] |
| Catalyst Loading | Use the minimum effective amount of catalyst. Excessive acid can promote both aldehyde self-condensation and isocyanide polymerization.[8] |
| Temperature Management | Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor side reactions with higher activation energies. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying imidazo[1,2-a]pyridines?
A1: The purification strategy depends on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method. Silica gel is typically used with a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[14]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective way to obtain pure material.
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.[15]
Q2: Can I run my imidazo[1,2-a]pyridine synthesis under solvent-free conditions?
A2: Yes, solvent-free reactions for the synthesis of imidazo[1,2-a]pyridines have been successfully reported and offer advantages in terms of green chemistry and simplified workup.[2][16] These reactions are often carried out by heating a neat mixture of the reactants, sometimes with a solid-supported catalyst.
Q3: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
A3: The electronic nature of the substituents can have a significant impact on the reaction rate and yield.
-
On the 2-aminopyridine: Electron-donating groups generally increase the nucleophilicity of the pyridine nitrogen, which can accelerate the initial alkylation step in reactions with α-haloketones. Conversely, electron-withdrawing groups can slow down this step.
-
On the aldehyde/ketone: Electron-withdrawing groups on an aldehyde can make the carbonyl carbon more electrophilic, facilitating the initial imine formation in a GBB reaction.[17] In contrast, electron-donating groups may slow this step down.[10]
Q4: I am seeing C-3 functionalization of my imidazo[1,2-a]pyridine product. Is this a common side reaction?
A4: While not a side reaction in the formation of the core, C-3 functionalization is a common subsequent reaction as the C-3 position is the most nucleophilic carbon on the imidazo[1,2-a]pyridine ring.[18][19] If your reaction conditions are harsh or if there are electrophilic species present, you may observe undesired C-3 substitution. To avoid this, use milder conditions and ensure the stoichiometry of your reactants is carefully controlled.
Reaction Pathway Diagram:
Caption: Common synthetic routes and potential side reactions.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanomaterchem.com [nanomaterchem.com]
- 18. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability testing of 8-Bromo-6-chloroimidazo[1,2-a]pyridine under different conditions
Welcome to the comprehensive technical support guide for the stability testing of 8-Bromo-6-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. Our aim is to equip you with the necessary knowledge to confidently assess the stability of this molecule and anticipate potential challenges in your experimental workflow.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The stability of any active pharmaceutical ingredient (API) is a critical parameter that can impact its purity, potency, and safety.[3] This guide will walk you through the principles and practical execution of stability studies for this compound, with a focus on forced degradation studies as a predictive tool.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that may arise during the stability assessment of this compound.
Q1: What are the primary objectives of performing a stability study on this compound?
A1: The primary goals are to:
-
Identify the likely degradation products under various stress conditions.[1]
-
Elucidate the degradation pathways of the molecule.[1]
-
Determine the intrinsic stability of the molecule and establish a stability-indicating profile.
-
Develop and validate a stability-indicating analytical method that can separate and quantify the parent compound from its degradation products.
-
Inform decisions on formulation development, packaging, and storage conditions.[3]
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
A2: Forced degradation studies, also known as stress testing, involve subjecting the compound to conditions more severe than accelerated stability testing.[1] For this compound, a comprehensive study should include:
-
Acidic and Basic Hydrolysis: To assess susceptibility to degradation in aqueous environments at different pH levels.
-
Oxidative Degradation: To evaluate the impact of oxidizing agents.
-
Thermal Degradation: To understand the effect of high temperatures.
-
Photodegradation: To determine the compound's sensitivity to light.
Q3: What level of degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%.[4] Degradation beyond 20% may lead to the formation of secondary and tertiary degradation products that are not relevant to real-world storage conditions and can complicate the analysis.[4]
Q4: What are the potential sites of degradation on the this compound molecule?
A4: Based on the structure, potential degradation pathways could involve:
-
The Imidazole Ring: The imidazole moiety can be susceptible to oxidation and photodegradation.[5]
-
The Pyridine Ring: The halogen substituents (bromo and chloro) can influence the electron density of the ring system and may be susceptible to displacement under certain conditions, although this is generally less common.
-
Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening or other hydrolytic degradation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions, or the stress level is insufficient. | Gradually increase the severity of the stress conditions. For example, increase the concentration of acid/base, raise the temperature, or extend the exposure time. Ensure the compound is adequately dissolved in the stress medium. |
| Excessive degradation (>20%) is observed. | The stress conditions are too harsh. | Reduce the severity of the stress conditions. For example, use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time. A time-course study can help identify the optimal duration. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry, mobile phase composition, or gradient. Co-elution of the parent compound with degradation products. | Optimize the HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl). Adjust the mobile phase pH and organic modifier percentage. Employ a slower gradient to improve separation. |
| Mass balance is not achieved (sum of parent and degradants is significantly less than 100%). | Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore for UV detection). The degradation products are volatile. The degradation products are precipitating out of solution. | Use a mass-sensitive detector like a Mass Spectrometer (MS) in parallel with a UV detector. Analyze the headspace for volatile degradants using Gas Chromatography (GC). Visually inspect the samples for any precipitates and attempt to dissolve and analyze them. |
| Inconsistent or irreproducible results. | Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). Instability of the degradation products themselves. | Ensure precise control over all experimental parameters. Use a calibrated oven, photostability chamber, and pH meter. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols
The following are detailed protocols for conducting a forced degradation study on this compound.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). This stock solution will be used for all stress conditions.
Forced Degradation Conditions
For each condition, a control sample (compound in the same solvent system but without the stressor) should be prepared and analyzed alongside the stressed sample.
a) Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide (NaOH).
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
b) Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid (HCl).
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
c) Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
d) Thermal Degradation
-
Transfer a small amount of the solid compound into a vial.
-
Place the vial in a calibrated oven at 105°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the solid in the mobile phase to a suitable concentration for HPLC analysis.
e) Photodegradation
-
Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for HPLC analysis.
Analytical Methodology
A stability-indicating HPLC method is crucial for the successful analysis of forced degradation samples.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and Mass Spectrometry (for identification of degradation products).
-
Injection Volume: 10 µL
Data Presentation
The results of the forced degradation study should be summarized in a clear and concise table.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat, 105°C, 48h | |||
| Photostability (ICH Q1B) |
Visualizations
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Welcome to the dedicated technical support guide for the synthesis and scale-up of 8-bromo-6-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic intermediate. Here, we address common challenges, provide in-depth procedural guidance, and offer insights grounded in chemical principles to ensure your success from the benchtop to pilot scale.
PART 1: Safety First - Essential Handling & Precautionary Measures
Safe laboratory practice is non-negotiable. Before beginning any synthesis, it is imperative to be familiar with the hazards associated with all reagents.
Question: What are the primary safety concerns with the starting materials for this synthesis?
Answer: The primary starting material, a substituted 2-aminopyridine, and the alkylating agent, chloroacetaldehyde, require careful handling.
-
2-Amino-3-bromo-5-chloropyridine: This compound is a skin, eye, and respiratory irritant.[1][2] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3] Avoid inhalation of dust by minimizing dust generation during weighing and transfer.[3] In case of skin contact, wash thoroughly with soap and water.[1]
-
Chloroacetaldehyde: This reagent is typically supplied as an aqueous solution (e.g., 40-50 wt. %). It is toxic and corrosive. Handle it exclusively in a fume hood. Vapors can cause severe irritation to the respiratory tract. Direct contact can cause burns to the skin and eyes.[4] Ensure your work area is equipped with an eyewash station and a safety shower.[3]
All waste materials must be disposed of in accordance with local, state, and federal regulations.[5]
PART 2: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core concepts and a standard laboratory protocol for the synthesis of this compound.
Question: What is the fundamental reaction mechanism for the synthesis of the imidazo[1,2-a]pyridine scaffold?
Answer: The synthesis is a classic example of a condensation and cyclization reaction, often referred to as the Tschitschibabin reaction for imidazopyridine synthesis.[6] The mechanism proceeds in three main stages:
-
N-Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyridine derivative attacks the electrophilic carbon of chloroacetaldehyde. This forms a key N-alkylated intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring intermediate (a hemiaminal).
-
Dehydration: This intermediate readily loses a molecule of water (dehydration) to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Key steps in the synthesis of the imidazo[1,2-a]pyridine core.
Question: What is a reliable, detailed laboratory-scale protocol for this synthesis?
Answer: The following protocol is a robust starting point for laboratory-scale synthesis. It is crucial to monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | Amount | Notes |
| 2-Amino-3-bromo-5-chloropyridine | 1.0 | (e.g., 5.0 g) | Ensure high purity (>98%). |
| Chloroacetaldehyde (40% aq. soln.) | 1.2 | (Calculated) | Use a slight excess to drive the reaction. |
| Sodium Bicarbonate (NaHCO₃) | 2.0 | (Calculated) | Acts as a base to neutralize HCl formed. |
| Ethanol (EtOH) | - | (e.g., 50 mL) | Solvent. |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromo-5-chloropyridine (1.0 eq) and ethanol.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the suspension.
-
Reagent Addition: While stirring vigorously, add the chloroacetaldehyde solution (1.2 eq) dropwise over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting 2-aminopyridine spot is consumed (typically 4-8 hours).
-
Workup - Cooling & Filtration: Once complete, cool the mixture to room temperature. The product may begin to precipitate. Cool further in an ice bath for 30 minutes.
-
Workup - Isolation: Filter the crude solid and wash the filter cake with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum to a constant weight. The product is typically a white to pale yellow solid.[7]
-
Purification (if necessary): If the purity is insufficient, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
PART 3: Troubleshooting Guide - Navigating Experimental Challenges
Even well-established procedures can present challenges. This section addresses the most common issues encountered during synthesis and scale-up.
Question: My reaction resulted in a very low yield or failed completely. What should I investigate first?
Answer: A systematic approach is key to diagnosing a failed reaction. Low or no yield can typically be traced back to issues with reagents, reaction conditions, or the setup itself.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Key areas to investigate:
-
Reagent Quality: The purity of the starting 2-amino-3-bromo-5-chloropyridine is critical. Impurities can inhibit the reaction. The concentration of the chloroacetaldehyde solution should also be verified, as it can degrade over time.
-
Reaction Temperature: The cyclization and dehydration steps are temperature-dependent. Ensure your heating mantle and thermometer are calibrated and that a consistent reflux is maintained. Some modern methods use microwave irradiation to reduce reaction times and potentially increase yields.[8][9]
-
Base Strength: Sodium bicarbonate is a mild base. If the reaction is sluggish, a stronger base might be considered in small-scale optimization studies, but be aware this can also promote side reactions.
Question: My TLC plate shows multiple spots, indicating significant side product formation. What are these impurities and how can I avoid them?
Answer: The formation of side products is a common issue, especially if the reaction is not carefully controlled.
-
Likely Side Products:
-
Dimerization/Polymerization: Chloroacetaldehyde can self-polymerize, especially under basic conditions. This can be minimized by adding it slowly to the reaction mixture.
-
Incomplete Reaction: Unreacted starting material will be present if the reaction is not allowed to run to completion.
-
Over-alkylation: While less common for the exocyclic amine, it's a theoretical possibility.
-
-
Strategies to Improve Selectivity:
-
Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of chloroacetaldehyde. A large excess will favor polymerization and other side reactions.
-
Temperature Control: Excessively high temperatures can lead to decomposition and the formation of tar-like substances. Do not exceed the reflux temperature of your chosen solvent.
-
Solvent Choice: While ethanol is common, other solvents like dimethylformamide (DMF) or even water have been used for imidazo[1,2-a]pyridine synthesis.[10] The choice of solvent can significantly influence reaction rate and selectivity. A solvent screen on a small scale is advisable if side product formation is severe.
-
Question: What are the critical factors to consider when scaling this reaction from a 10-gram to a 1-kilogram scale?
Answer: Scaling up a chemical synthesis is not merely about using larger flasks and more reagents. The physical and chemical properties of the reaction change with scale, and new challenges emerge.
Caption: Key considerations for scaling up the synthesis process.
-
Heat Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can create localized hotspots, leading to side product formation or even a dangerous thermal runaway. A jacketed reactor with controlled heating and cooling is essential.
-
Mixing: Efficient mixing is crucial to ensure homogeneity in temperature and reagent concentration. Inadequate mixing can lead to low yields and increased impurities. The type of impeller and stirring speed must be optimized for the larger vessel.
-
Reagent Addition: The dropwise addition of chloroacetaldehyde becomes critically important at scale. The addition rate must be carefully controlled to manage the exotherm. A programmable dosing pump is highly recommended.
-
Workup and Isolation: Filtering a kilogram of product is very different from filtering a gram. Ensure you have appropriate large-scale filtration equipment (e.g., a Nutsche filter). The volumes of wash solvents will increase significantly, and drying the bulk material to a consistent level will require a vacuum oven with adequate capacity.
By carefully considering these factors and conducting a thorough process hazard analysis (PHA), the synthesis of this compound can be safely and efficiently scaled.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dehalogenation Side Reactions of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-6-chloroimidazo[1,2-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of dehalogenation side reactions encountered during cross-coupling experiments. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately control these undesired pathways, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions involving this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction where one or both halogen atoms (bromine or chlorine) on the this compound core are replaced by a hydrogen atom.[1] This leads to the formation of undesired byproducts, such as 6-chloroimidazo[1,2-a]pyridine, 8-bromoimidazo[1,2-a]pyridine, or the fully dehalogenated imidazo[1,2-a]pyridine. These byproducts reduce the yield of the desired cross-coupled product and can complicate purification.
Q2: Which halogen is more susceptible to removal from this compound?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[1] Therefore, the C-Br bond at the 8-position is more susceptible to both oxidative addition (the desired step) and dehalogenation compared to the C-Cl bond at the 6-position. Researchers often observe selective debromination, though dechlorination can also occur under more forcing conditions.
Q3: What are the primary mechanistic pathways for dehalogenation?
A3: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can be generated through several pathways, including the reaction of the palladium catalyst with the base, solvent (e.g., alcohols), or trace amounts of water. The Pd-H species can then react with the palladium-bound heteroaryl intermediate, leading to reductive elimination of the dehalogenated product. Another potential pathway involves the β-hydride elimination from alkoxypalladium complexes, especially when alcohol-based solvents are used.[2][3]
Q4: Why is this compound particularly prone to dehalogenation?
A4: N-heterocyclic halides, like imidazo[1,2-a]pyridines, are often more susceptible to dehalogenation than their carbocyclic counterparts.[1] The nitrogen atom in the ring system can influence the electronic properties of the molecule and may coordinate to the palladium catalyst, potentially altering the reaction pathway and promoting side reactions.
Troubleshooting Guide: Tackling Dehalogenation in Your Reactions
This section is designed to help you troubleshoot and optimize your cross-coupling reactions with this compound.
Problem 1: Significant formation of the debrominated byproduct (6-chloroimidazo[1,2-a]pyridine).
This is the most common dehalogenation issue. The following workflow can help you diagnose and resolve the problem.
Troubleshooting Workflow for Debromination
References
selecting the right solvent for recrystallization of imidazo[1,2-a]pyridines
Welcome to the technical support guide for the purification of imidazo[1,2-a]pyridines via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics.[1] Achieving high purity is paramount for accurate biological testing and downstream applications, and recrystallization remains a powerful, cost-effective, and scalable purification technique.
This guide provides a framework for logical solvent selection, detailed experimental protocols, and robust troubleshooting advice to overcome common challenges encountered during the crystallization of these compounds.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Selection
This section addresses foundational concepts to guide your initial strategy.
Q1: What are the ideal characteristics of a recrystallization solvent?
An ideal solvent is the cornerstone of a successful recrystallization. The primary principle is that the solubility of your target compound should be highly dependent on temperature.[2] The key characteristics are:
-
High Solubility at High Temperature: The solvent must completely dissolve your crude imidazo[1,2-a]pyridine derivative at or near the solvent's boiling point.[3]
-
Low Solubility at Low Temperature: Upon cooling, the compound's solubility should drop significantly, allowing it to crystallize out of the solution while impurities remain dissolved.[2][3]
-
Appropriate Boiling Point: The solvent should have a boiling point that is below the melting point of your compound to prevent it from "oiling out" (melting in the solvent instead of dissolving).
-
Inertness: The solvent must not react chemically with your compound.[4]
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals during the drying process.[3]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).[4]
Q2: How does polarity guide solvent choice for imidazo[1,2-a]pyridines?
The principle of "like dissolves like" is a fundamental guide.[5] Imidazo[1,2-a]pyridine is a polar, nitrogen-containing heterocycle.[6] However, its overall polarity and solubility are heavily influenced by the substituents on the ring system.
-
Polar Substituents (e.g., -OH, -NH2, -COOH) will increase the compound's polarity, favoring more polar solvents like ethanol, methanol, or even water.
-
Nonpolar Substituents (e.g., large alkyl or aryl groups) will increase the compound's nonpolar character, suggesting solvents of intermediate or lower polarity like ethyl acetate, toluene, or heptane.
The goal is to find a solvent where the solubility is poor at room temperature but excellent when hot. This often means selecting a solvent that has a polarity somewhat mismatched to your compound. For example, a moderately polar compound may be too soluble in a highly polar solvent like methanol even when cold, but might exhibit the perfect temperature-dependent solubility in a less polar solvent like ethyl acetate or isopropanol.
Q3: What is a mixed-solvent system and when is it necessary?
A mixed-solvent system (or solvent pair) is used when no single solvent provides the desired solubility characteristics.[3] This is a common scenario and a powerful technique. The method involves a pair of miscible solvents:
-
A "Good" Solvent: One in which your imidazo[1,2-a]pyridine is highly soluble, even at room temperature.
-
A "Poor" Solvent (or Anti-Solvent): One in which your compound is nearly insoluble.
The procedure involves dissolving the crude compound in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes persistently cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the solid and clarify the solution, which is then allowed to cool slowly to form crystals.
Part 2: Experimental Protocol - Systematic Solvent Screening
Never commit your entire batch of crude material to a recrystallization without first performing a small-scale screening.
Methodology for Small-Scale Solvent Testing
-
Preparation: Place approximately 20-30 mg of your crude imidazo[1,2-a]pyridine into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. Observe if the solid dissolves completely at room temperature.
-
Observation: If the solid dissolves easily in the cold, the solvent is unsuitable as a single solvent but may be a candidate for a "good" solvent in a mixed-solvent pair.[5]
-
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath while stirring. Continue adding the solvent dropwise until the solid just dissolves.[4]
-
Observation: Note the approximate volume of solvent required. If an excessive volume is needed, the solvent is likely too poor. If it dissolves readily with minimal hot solvent, it is a strong candidate.
-
-
Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice-water bath.[7]
-
Evaluation: A successful solvent will produce a good yield of crystalline solid upon cooling. The best solvent is the one that dissolves the compound when hot but provides the most substantial precipitation of crystals when cold.
Table 1: Properties of Common Recrystallization Solvents
This table provides a starting point for your screening process, ordered by increasing polarity.
| Solvent | Boiling Point (°C) | Relative Polarity | Dielectric Constant (20°C) | Notes |
| n-Heptane | 98 | 0.012 | 1.9 | Good "poor" solvent for nonpolar compounds. |
| Toluene | 111 | 0.099 | 2.4 | Useful for aromatic compounds. |
| Diethyl Ether | 35 | 0.117 | 4.3 | Low boiling point can make it tricky to use. |
| Ethyl Acetate | 77 | 0.228 | 6.0 | Excellent general-purpose solvent of intermediate polarity. |
| Acetone | 56 | 0.355 | 21 | Good solvent, but its low boiling point means a shallow solubility curve. |
| 2-Propanol (IPA) | 82 | 0.546 | 18 | Good general-purpose protic solvent. |
| Ethanol | 78 | 0.654 | 24 | Widely used for polar heterocycles. Often a good first choice.[8] |
| Methanol | 65 | 0.762 | 33 | Very polar; may dissolve many imidazo[1,2-a]pyridines even when cold. |
| Water | 100 | 1.000 | 80 | Suitable for highly polar, salt-like derivatives. |
Data compiled from various sources.[9][10][11]
Part 3: Visual Workflow - The Solvent Selection Decision Tree
This diagram outlines the logical steps for identifying an effective recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
Part 4: Troubleshooting Guide - Common Problems and Solutions
Even with careful screening, challenges can arise. This section provides solutions to common issues.
Problem: My compound "oiled out" instead of forming crystals.
Cause: This happens when the saturated solution's temperature is above the melting point of your compound, causing it to precipitate as a liquid instead of a solid. It is also common with impure samples or when cooling occurs too rapidly.[12]
Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to lower the saturation temperature.[12]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place the entire apparatus on a hot plate that is turned off to let it cool gradually with the plate.[13]
-
Lower the Temperature: If using a solvent pair, try adding a bit more of the "good" solvent and then cool the solution to a much lower temperature (e.g., in the refrigerator) before significant precipitation occurs.
-
Scratch: Vigorously scratching the inside of the flask at the surface of the solution with a glass rod can sometimes induce crystallization from an oil.[12]
Problem: No crystals are forming, even after cooling in an ice bath.
Cause: The solution is either not saturated (too much solvent was used) or it is supersaturated and requires a nucleation event to begin crystallization.[12][13]
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[13][14]
-
Induce Nucleation (Seeding): If you have a small crystal of the pure compound (a "seed crystal"), add it to the cold solution. This provides a template for crystal growth.[7]
-
Induce Nucleation (Scratching): Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystals to form.[7][14]
-
Introduce a Non-Solvent: If using a single solvent system, you can try adding a small amount of a "poor" solvent (anti-solvent) dropwise to the cold solution to decrease the compound's solubility and force precipitation.
Problem: The recrystallization resulted in a very low yield (<50%).
Cause: The most common reasons are using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even when cold.[7][14]
Solutions:
-
Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound.[7]
-
Maximize Cooling: Ensure the solution has been thoroughly cooled. After reaching room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[7]
-
Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of your product. You can try to recover a second crop of crystals by reducing the volume of the mother liquor by about half via boiling or rotary evaporation and re-cooling. Note that this second crop may be less pure than the first.
Problem: The final crystals are colored, but the pure compound should be white.
Cause: This indicates that colored impurities were not successfully removed. This often happens when a highly colored impurity has similar solubility properties to your target compound or becomes trapped within the crystal lattice during rapid crystal formation.
Solutions:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a very small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the solution to cool.
-
Slow Down Crystallization: Rapid crystal growth can trap impurities. Ensure the solution cools slowly and undisturbed to allow for the formation of purer crystals.[14]
-
Re-crystallize: A second recrystallization of the colored crystals may be necessary to achieve the desired purity.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. Polarity Index [macro.lsu.edu]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purity Assessment of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Welcome to the technical support center for the analytical assessment of 8-Bromo-6-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with determining the purity, stability, and impurity profile of this critical heterocyclic intermediate.
The structural integrity and purity of this compound are paramount for its intended downstream applications, particularly in pharmaceutical synthesis where impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights and troubleshooting guides in a direct question-and-answer format to address the specific challenges you may encounter during your analysis.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound due to its high resolution, sensitivity, and suitability for non-volatile compounds.
Q1: I am starting my analysis. What is a recommended starting HPLC method for assessing the purity of this compound?
A1: A robust starting point for a reversed-phase HPLC (RP-HPLC) method is crucial. Given that the imidazo[1,2-a]pyridine core contains a basic nitrogen atom, controlling the mobile phase pH is essential to achieve good peak shape and reproducible retention times.[1]
Here is a well-grounded starting method. The logic is to use a low pH to protonate the basic analyte, which minimizes undesirable interactions with the silica stationary phase.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | General-purpose column with good efficiency and resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (around 2.7) to protonate the analyte and residual silanols, ensuring sharp, symmetrical peaks.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 10% to 90% B over 20 min | A broad gradient is effective for separating the main peak from potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility of retention times. |
| Detection (UV) | 254 nm and 280 nm | The fused ring system is expected to have strong absorbance.[3] Monitoring multiple wavelengths helps detect impurities with different chromophores. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | 50:50 Acetonitrile:Water | Should be as close as possible to the initial mobile phase conditions to ensure good peak shape. |
Q2: My chromatogram shows significant peak tailing for the main analyte. What is causing this and how can I fix it?
A2: This is the most common issue encountered when analyzing basic compounds like imidazopyridines.[1] Peak tailing is primarily caused by secondary ionic interactions between the basic nitrogen on your molecule and acidic, negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1] This creates a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail".
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting decision tree for HPLC peak tailing.
Step-by-Step Protocol: Eliminating Peak Tailing
-
Confirm Mobile Phase pH: The first and most effective solution is to lower the mobile phase pH to between 2.5 and 3.5.[1] At this pH, the majority of silanol groups are protonated (Si-OH) and are no longer negatively charged, which eliminates the ionic interaction. The basic analyte will be fully protonated (positively charged), ensuring it exists as a single species.
-
Use a Competing Base: If lowering the pH is insufficient or undesirable, add a competing base like triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5%.[2] The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[2]
-
Employ Modern Columns: Ensure you are using a high-purity (Type B), end-capped C18 column.[2] "End-capping" is a process where residual silanols are chemically deactivated, significantly reducing the sites available for secondary interactions.[2]
-
Reduce Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion that can be mistaken for tailing. Try reducing the injection concentration or volume.
Q3: How do I develop a stability-indicating method to detect potential degradants?
A3: A stability-indicating method is one that can unequivocally separate the API from its degradation products, allowing for an accurate assessment of the drug's stability.[4] To develop such a method, you must perform forced degradation (stress testing) studies as mandated by ICH guidelines.[5] The goal is to intentionally degrade the sample to generate the likely degradants.
Forced Degradation Protocol
The objective is to achieve 10-20% degradation of the active ingredient to ensure that secondary degradation products are not primarily what is observed.[4]
| Stress Condition | Typical Reagent & Conditions | Mechanism of Degradation |
| Acid Hydrolysis | 0.1 M HCl, heated at 60 °C for 24-48 hours | Cleavage of labile bonds, particularly around the imidazole ring. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature for 12-24 hours | Similar to acid hydrolysis but can promote different degradation pathways. |
| Oxidation | 3% H₂O₂, at room temperature for 24 hours | Oxidation of the nitrogen atoms or other susceptible sites. |
| Thermal | Solid sample in an oven at 80 °C for 72 hours | Assesses the solid-state thermal stability of the molecule.[6] |
| Photolytic | Solid sample exposed to light in a photostability chamber (per ICH Q1B guidelines) | Assesses sensitivity to light, which can induce photochemical reactions. |
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Expose the samples to the conditions outlined in the table. Include a non-stressed control sample.
-
At appropriate time points, withdraw an aliquot, neutralize it if necessary (for acid/base samples), and dilute it to the target concentration.
-
Analyze all stressed samples and the control using your developed HPLC method.
-
Crucial Step: Use a photodiode array (PDA) detector to perform peak purity analysis on the main analyte peak in the stressed samples. This will confirm that the peak is spectrally pure and not co-eluting with any degradants.
Your method is considered stability-indicating if all degradation products are baseline-resolved from the main peak and from each other.
Section 2: Orthogonal Techniques - GC and Spectrometry
Relying on a single method is insufficient for comprehensive purity assessment. Orthogonal methods, which use different separation or detection principles, are essential for a complete picture.
Q4: When should I use Gas Chromatography (GC) for purity analysis of this compound?
A4: GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying:
-
Volatile Starting Materials and Intermediates: Potential precursors to this compound may be more volatile and better suited for GC analysis.
-
Residual Solvents: GC with a headspace sampler is the gold standard for analyzing residual solvents from the manufacturing process, as dictated by ICH Q3C guidelines.
-
Low Molecular Weight, Thermally Stable Impurities: Any non-polar, volatile impurities that may not be well-retained by RP-HPLC can often be detected by GC.
Given the halogenated nature of the molecule, GC coupled with a mass spectrometer (GC-MS) is highly effective for both separation and identification.[7]
Recommended Starting GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column for a wide range of analytes. |
| Inlet Temp. | 250 °C | Hot enough to ensure volatilization without causing thermal degradation. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas compatible with MS detection. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp is necessary to elute compounds with varying boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass information for definitive peak identification. |
| MS Scan Range | 50 - 400 m/z | Covers the molecular weight of the analyte (231.48 g/mol ) and potential fragments/impurities.[8] |
Q5: What is the role of NMR and Mass Spectrometry in the purity assessment workflow?
A5: While chromatography separates components, spectroscopy identifies them. NMR and MS are indispensable for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for confirming the identity of your main compound and elucidating the structure of unknown impurities.[9]
-
Identity Confirmation: A ¹H and ¹³C NMR spectrum provides a unique fingerprint of the molecule. The observed chemical shifts, coupling constants, and integrations must be consistent with the structure of this compound.
-
Purity Assessment (qNMR): Quantitative NMR (qNMR) can determine the purity of a sample with high precision by integrating the signal of the analyte against a certified internal standard of known purity and concentration.
-
Impurity Identification: Small, unexplained peaks in the NMR spectrum can indicate the presence of impurities. 2D NMR experiments (like COSY, HSQC, HMBC) are often required to piece together the structure of these unknowns.[10][11]
-
-
Mass Spectrometry (MS): MS provides crucial molecular weight information.
-
Identity Confirmation: When coupled with HPLC or GC, the MS detector can confirm the molecular weight of the eluting peak. For this compound, you should look for the characteristic isotopic pattern of a molecule containing one bromine and one chlorine atom.
-
Impurity Identification: MS is the primary tool for identifying unknown peaks in a chromatogram. High-resolution mass spectrometry (HRMS) can provide a molecular formula for an unknown impurity, which is a critical piece of information for structural elucidation.
-
Impurity Identification Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.vscht.cz [web.vscht.cz]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Imidazo[1,2-a]pyridine Landscape: A Guide to Alternatives for 8-Bromo-6-chloroimidazo[1,2-a]pyridine in Organic Synthesis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1][2][3] Within this privileged heterocyclic family, 8-Bromo-6-chloroimidazo[1,2-a]pyridine has emerged as a valuable and versatile building block. Its di-halogenated nature provides two distinct reactive handles for sequential functionalization, primarily through transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4] This guide provides a comprehensive overview of strategic alternatives to this specific building block, offering researchers a broader palette of synthetic tools to achieve their molecular design goals. We will delve into direct C-H functionalization strategies that obviate the need for pre-installed halogens, explore the utility of alternative halogenated isomers, and discuss the concept of bioisosteric replacement to navigate beyond the imidazo[1,2-a]pyridine core itself.
The Role of this compound: A Double-Edged Sword
The primary utility of this compound lies in its capacity for selective, stepwise elaboration. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for a programmed introduction of substituents. For instance, the C-Br bond is generally more reactive in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, allowing for initial functionalization at the C8 position, followed by a subsequent transformation at the C6 position. This building block has been instrumental in the synthesis of analogues of bioactive molecules, including derivatives of the hypnotic agent Zolpidem and potent PI3K inhibitors.[5][6][7]
However, reliance on a pre-halogenated starting material can present certain limitations. The synthesis of the building block itself adds steps to the overall synthetic sequence. Furthermore, the presence of halogens can sometimes be detrimental to the desired biological activity or can introduce metabolic liabilities in drug candidates. This necessitates the exploration of more convergent and atom-economical synthetic strategies.
Alternative 1: The Power of Direct C-H Functionalization
A paradigm shift in modern organic synthesis is the move towards direct C-H functionalization, a strategy that avoids the use of pre-activated substrates like organohalides.[2][3][8] The imidazo[1,2-a]pyridine scaffold is particularly amenable to this approach due to its electron-rich nature, especially at the C3 position.[9] However, recent advancements have enabled regioselective functionalization at other positions as well, offering a powerful alternative to the use of halogenated precursors.
C-H Arylation, Alkylation, and Acylation
Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been extensively employed for the direct C-H functionalization of imidazo[1,2-a]pyridines.[8][10] For instance, the C3 position can be readily arylated, alkylated, or acylated. Furthermore, by employing directing groups, functionalization can be guided to other positions, such as C2 and C5. Metal-free approaches, often involving radical intermediates or strong bases, have also gained prominence.[9]
Comparative Analysis: this compound vs. Direct C-H Functionalization
| Feature | This compound | Direct C-H Functionalization of Imidazo[1,2-a]pyridine |
| Regioselectivity | Pre-defined by halogen placement (C6 and C8). | Can be tuned by catalyst, directing group, or inherent reactivity (often C3). |
| Atom Economy | Lower, as halogens are introduced and then replaced. | Higher, as C-H bonds are directly converted to C-C or C-X bonds. |
| Step Economy | Requires synthesis of the halogenated starting material. | Can shorten synthetic sequences by avoiding halogenation steps. |
| Substrate Scope | Generally broad for cross-coupling reactions. | Can be substrate-dependent; optimization of reaction conditions is often required. |
| Functional Group Tolerance | Good for many cross-coupling reactions. | Can be sensitive to certain functional groups depending on the reaction conditions. |
Experimental Protocol: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridine
This protocol provides a general procedure for the direct C3-arylation of a simple imidazo[1,2-a]pyridine, illustrating an alternative to using a pre-halogenated substrate for introducing an aryl group.
Materials:
-
Imidazo[1,2-a]pyridine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the C3-arylated imidazo[1,2-a]pyridine.
Logical Workflow for C-H Functionalization
Caption: C-H functionalization workflow for imidazo[1,2-a]pyridines.
Alternative 2: Exploring Other Halogenated Imidazo[1,2-a]pyridines
While the goal is often to move away from halogenated intermediates, sometimes a halogen is the most practical activating group for a specific transformation. In such cases, considering isomers of this compound can be a fruitful strategy. The choice of isomer will depend on the desired final substitution pattern of the target molecule. For instance, 6-iodo- or 8-iodoimidazo[1,2-a]pyridines can be synthesized and used in palladium-catalyzed aminocarbonylation reactions to introduce carboxamide moieties, which are present in several marketed drugs.[11]
The synthesis of these alternative halogenated building blocks often follows a similar logic to that of this compound, typically involving the condensation of a halogenated 2-aminopyridine with a suitable electrophile.[11]
Comparative Data for Suzuki-Miyaura Coupling of Bromoimidazo[1,2-a]pyridines
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 3-Bromo-2-phenylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 130 | 40 | 95 |
| 6-Bromoimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 130 | 40 | 88 |
| 8-Bromoimidazo[1,2-a]pyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 130 | 40 | 92 |
Data adapted from Lee et al. under microwave irradiation conditions.[4]
This data demonstrates the high efficiency of Suzuki coupling reactions across different isomeric bromoimidazo[1,2-a]pyridines, highlighting their utility as viable alternatives for constructing diverse libraries of compounds.
Alternative 3: Bioisosteric Replacement and Scaffold Hopping
In drug discovery, it is often beneficial to explore different heterocyclic cores that can mimic the spatial and electronic properties of a known active scaffold. This strategy, known as bioisosteric replacement or scaffold hopping, can lead to compounds with improved pharmacokinetic properties, novel intellectual property, or different side-effect profiles.[12]
For the imidazo[1,2-a]pyridine core, several other fused bicyclic heteroaromatic systems can be considered as potential bioisosteres. Examples include:
-
Imidazo[1,2-b]pyridazines: These have shown significant biological activity, including as VEGFR-2 inhibitors.[13]
-
Imidazo[1,2-a]pyrimidines: This scaffold has been explored as a bioisosteric replacement for imidazo[1,2-a]pyridine in the development of allosteric modulators of the GABA-A receptor.[12][14]
-
Indolizines: This core shares a similar bicyclic structure and has been investigated for various medicinal applications.
-
Pyrazolo[1,5-a]pyridines: Another related scaffold with a diverse range of biological activities.
The choice of a suitable bioisostere will be guided by the specific therapeutic target and the desired structure-activity relationships.
Conceptual Diagram of Bioisosteric Replacement
Caption: Bioisosteric replacements for the imidazo[1,2-a]pyridine scaffold.
Conclusion
While this compound remains a valuable tool in the synthetic chemist's arsenal, a wealth of alternative strategies are available to construct functionalized imidazo[1,2-a]pyridines and related heterocyclic systems. Direct C-H functionalization offers a more atom- and step-economical approach, reducing the reliance on pre-halogenated starting materials. The use of alternative halogenated isomers provides flexibility in molecular design when a halogen is necessary for the synthetic route. Finally, the exploration of bioisosteric replacements opens up new avenues for drug discovery by enabling scaffold hopping to novel chemical spaces. By considering these alternatives, researchers can enhance the efficiency and versatility of their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 8-Bromo-6-chloroimidazo[1,2-b]pyridazine | 933190-51-3 [smolecule.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Comparing the Reactivity of Bromo- vs. Chloro-Imidazo[1,2-a]pyridines
Prepared for: Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of widely recognized therapeutics like Zolpidem (insomnia) and Alpidem (anxiolytic).[1][2][3] The functionalization of this privileged heterocycle is critical for modulating pharmacological activity, and halogenated intermediates serve as exceptionally versatile handles for molecular diversification. The choice between a bromo- or chloro-substituent is a frequent and pivotal decision in synthetic planning. This guide provides an in-depth, evidence-based comparison of their reactivity, moving beyond simple rules of thumb to explain the underlying causality and strategic implications for drug development professionals.
Part 1: Foundational Principles of Halogen Reactivity
The observed reactivity differences between bromo- and chloro-imidazo[1,2-a]pyridines are not arbitrary; they are governed by fundamental chemical principles. Understanding these principles is essential for rational reaction design and troubleshooting.
-
Carbon-Halogen Bond Dissociation Energy (BDE): This is arguably the most critical factor in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[4] Theoretical calculations and experimental data confirm that C-Cl bonds in heteroaromatic systems are approximately 7.5–11.4 kcal/mol stronger than corresponding C-Br bonds.[5] This energy difference directly impacts the kinetics of the reaction, as more energy is required to cleave the C-Cl bond.
-
The Oxidative Addition Step: In the catalytic cycle of most cross-coupling reactions, the insertion of the palladium(0) catalyst into the carbon-halogen bond (oxidative addition) is the rate-determining step.[6] Due to the lower BDE, the oxidative addition to a C-Br bond is kinetically more favorable and proceeds much faster and under significantly milder conditions than for a C-Cl bond.
-
Nucleophilic Aromatic Substitution (SNAAr): In contrast to metal-catalyzed reactions, SNAAr reactivity is dictated by different factors. Here, the rate-determining step is often the initial attack of the nucleophile on the carbon atom bearing the halogen. A more electronegative halogen (Cl > Br) creates a more electrophilic carbon center, accelerating the nucleophilic attack. Furthermore, the electronegative halogen helps to stabilize the negative charge in the intermediate (a Meisenheimer complex), making the chloro-substituent a better leaving group in this context.[7]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed reactions are the workhorse methods for functionalizing the imidazo[1,2-a]pyridine core. While bromo-derivatives are the traditional substrate of choice due to their high reactivity, significant advances in ligand and catalyst design have made the more economical chloro-analogues increasingly viable.[6][8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C(sp²)–C(sp²) bonds, is a cornerstone of biaryl synthesis. The reactivity gap between bromo- and chloro-imidazo[1,2-a]pyridines is particularly evident here.
Field Insights: Bromo-imidazo[1,2-a]pyridines typically undergo Suzuki coupling with high efficiency using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions. In contrast, their chloro-counterparts are often sluggish or unreactive with these first-generation catalysts. The successful coupling of chloro-imidazo[1,2-a]pyridines necessitates the use of modern, highly active catalytic systems. These systems employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[9][10][11] Stronger bases, such as K₃PO₄ or Cs₂CO₃, are also typically required to facilitate the transmetalation step.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Entry | Halogenated Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 6-Bromo-2-phenyl-imidazo[1,2-a]pyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-EtOH-H₂O | 80°C | 95% | [12] |
| 2 | 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine* | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene-H₂O | 100°C | 94% | [11] |
| 3 | 1-Chloro-3-phenyl-imidazo[1,2-a:4,5-c']dipyridine | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane | 100°C | 83% |[10] |
*Note: Data for the closely related imidazo[1,2-b]pyridazine is used to illustrate the conditions required for chloro-substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloro-Imidazo[1,2-a]pyridine
This protocol is a representative example for a challenging chloro-substrate, adapted from literature procedures.[10]
-
Vessel Preparation: To an oven-dried Schlenk tube, add the chloro-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C–N bonds, which are ubiquitous in pharmaceuticals. The development of this chemistry was driven by the need to couple challenging substrates, including heteroaryl chlorides.[13][14]
Field Insights: As with Suzuki coupling, bromo-imidazo[1,2-a]pyridines are significantly more reactive than their chloro-analogs. Early Buchwald-Hartwig systems could couple bromides effectively, but chlorides required the development of highly specialized, sterically hindered, and electron-rich phosphine ligands.[15] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being necessary to deprotonate the amine and facilitate the catalytic cycle.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Entry | Halogenated Substrate | Amine | Catalyst / Ligand | Base / Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Bromobenzene* | Carbazole | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 80°C | 99% | [16] |
| 2 | Chlorobenzene* | Carbazole | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 110°C | 99% | [16] |
| 3 | 2-Chloropyridine* | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ / t-AmylOH | 110°C | 99% | General Protocol |
*Note: Data for benchmark substrates are used to illustrate the general reactivity trend and conditions, as direct comparative studies on imidazo[1,2-a]pyridines are sparse.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Imidazo[1,2-a]pyridine
-
Vessel Preparation: In a glovebox, charge an oven-dried vial with the bromo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Solvent and Reaction: Add anhydrous, degassed toluene (4 mL). Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in a preheated oil bath at 100 °C for 16 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with dichloromethane, filtered, and concentrated. The resulting residue is purified by flash chromatography to afford the aminated product.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated heterocycles, which are valuable intermediates for further functionalization or as final products.
Field Insights: The reactivity trend of Br > Cl holds true for this copper-co-catalyzed reaction.[17][18] Bromo-imidazo[1,2-a]pyridines can be coupled with a wide range of terminal alkynes using standard conditions (e.g., PdCl₂(PPh₃)₂, CuI, and an amine base like Et₃N or DIPA).[19][20] Chloro-imidazo[1,2-a]pyridines are substantially more challenging substrates for Sonogashira coupling. Successful reactions often require higher temperatures, extended reaction times, and sometimes more specialized catalyst systems to overcome the difficult oxidative addition.[10]
Table 3: Comparative Data for Sonogashira Coupling
| Entry | Halogenated Substrate | Alkyne | Catalyst System | Base / Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 3-Bromo-2-amino-5-chloropyridine* | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 96% | [20] |
| 2 | 1-Chloro-3-phenyl-imidazo[1,2-a:4,5-c']dipyridine | Phenylacetylene | PdCl₂(dppf) / CuI | DIPA / DMF | 120°C | 60% | [10] |
| 3 | 3-Bromo-imidazo[1,2-b]pyridazine* | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 65°C | 85% |[19] |
*Note: Data for substituted pyridines and the imidazo[1,2-b]pyridazine isomer are included to demonstrate typical conditions.
Experimental Protocol: Sonogashira Coupling of a Bromo-Imidazo[1,2-a]pyridine
-
Setup: A mixture of the bromo-imidazo[1,2-a]pyridine (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%) is placed in a Schlenk flask under an argon atmosphere.
-
Reagent Addition: Anhydrous, degassed THF (10 mL), triethylamine (Et₃N) (3.0 mmol, 3.0 equiv), and the terminal alkyne (1.1 mmol, 1.1 equiv) are added sequentially via syringe.
-
Reaction: The reaction mixture is stirred at 65 °C until the starting material is consumed (monitored by TLC).
-
Work-up: The mixture is cooled, filtered through Celite®, and the solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in dichloromethane, washed with saturated aqueous NH₄Cl, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Part 3: Nucleophilic Aromatic Substitution (SNAAr)
In the domain of SNAAr, the established reactivity hierarchy is inverted.
Field Insights: For SNAAr, reactivity is generally governed by the electronegativity of the leaving group, following the trend F > Cl > Br > I.[7] This is because the key step is the attack of the nucleophile on the electron-deficient aromatic ring. A chloro-substituent, being more electronegative than bromine, polarizes the C-Cl bond more effectively, making the carbon atom more electrophilic and susceptible to attack.[21] Therefore, for imidazo[1,2-a]pyridines activated towards nucleophilic attack, the chloro-derivative is the superior substrate compared to the bromo-derivative.[10][22]
Experimental Protocol: SNAAr on a Chloro-Imidazo[1,2-a]pyridine derivative
-
Setup: To a solution of the chloro-imidazo[1,2-a]pyridine derivative (1.0 mmol) in a suitable solvent (e.g., DMF or DMSO), add the nucleophile (e.g., sodium methoxide or a secondary amine, 1.5-2.0 equiv).
-
Reaction: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice water.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography or recrystallization.
Part 4: Strategic Considerations for Synthesis
The choice between a bromo- or chloro-substituent is a strategic decision that balances reactivity, cost, and the overall synthetic plan.
-
Choose Bromo-Imidazo[1,2-a]pyridines when:
-
High reactivity and mild reaction conditions are required, especially for late-stage functionalization of complex molecules with sensitive functional groups.
-
Rapid library synthesis is the goal, and maximizing yield on the first attempt is critical.
-
The downstream chemistry involves transformations where chlorides are unreactive, such as certain types of lithiation or Grignard formation.
-
-
Choose Chloro-Imidazo[1,2-a]pyridines when:
-
Cost and availability are primary concerns, particularly in process development and large-scale synthesis.[6]
-
The desired transformation is an SNAAr reaction.
-
Orthogonal Reactivity is Needed: The lower reactivity of the C-Cl bond is a powerful tool for sequential, site-selective cross-couplings. A molecule containing both a bromo- and a chloro-substituent can often be functionalized selectively at the more reactive C-Br position, leaving the C-Cl bond intact for a subsequent coupling reaction under more forcing conditions.
-
References
- 1. General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. | Semantic Scholar [semanticscholar.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
biological activity of 8-Bromo-6-chloroimidazo[1,2-a]pyridine vs. other analogues
Initiating Data Collection
I'm now starting a thorough information sweep on the biological actions of 8- Bromo-6-chloroimidazo[1,2-a]pyridine and its analogues, concentrating on finding experimental data. I'm focusing on experimental data for the search, so I'm not collecting too much theoretical information just yet.
Expanding Data Scope
I've broadened the information search to include comparative studies and established experimental protocols in scientific databases. The focus is now on identifying key biological activities for the compounds and any analogues that have been compared to the original compound. I'm also actively searching for specific methodologies used in experimental assessments.
Defining Data Gathering Goals
I'm now setting more precise objectives for my data collection, aiming for a structured comparison of 8- Bromo-6-chloroimidazo[1,2-a]pyridine and its analogues, prioritizing experimental data. My current search includes finding anticancer, antimicrobial, and anti-inflammatory properties, and I'll zero in on methodologies. I'll structure the comparison using detailed quantitative tables and illustrations.
Analyzing Initial Findings
I've made good progress! I have found relevant details about imidazo[1,2-a]pyridines. Specifically, I've gathered intel on their biological activities. Notably, their anticancer and antitubercular properties are apparent. This gives me a solid base to work from.
Gathering More Specific Data
I'm now digging deeper. While the initial search was fruitful, it's clear I need more specific, quantitative data. My focus is now on comparative studies involving imidazo[1,2-a]pyridine analogues, particularly those with or near the 8-Bromo-6-chloro pattern. I'm seeking detailed biological activity data like IC50/MIC values, and experimental assay protocols. This targeted approach is key.
Gathering Relevant Literature
I've made headway in my research. My second search pass uncovered more specific and useful data. I've now located several articles that detail the creation and bio-testing of different imidazo[1,2-a]pyridine versions, showcasing their potential in combating cancer and microbes. This is quite promising.
Synthesizing Found Data
I've made progress in extracting the key data. The newly acquired studies offer IC50 and MIC values I can use for my comparison tables. Plus, I've got info on the MTT and broth microdilution methods. It's becoming clearer how to structure the guide. I'll focus now on compiling the data, creating the tables, and detailing the protocols. I'm also going to begin outlining the graph visualizations of the mechanisms.
Collating Key Findings
I'm now in a position to develop the comparison guide. I've found that relevant data exists, even though it's fragmented. The IC50 and MIC values are there for several analogues, alongside the MTT and broth microdilution procedures. I also have enough information to design visualizations of the mechanisms of action, which is a major step forward. There is no need for further search actions.
The Pivotal Role of the 8-Position: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, antimycobacterial, and anti-inflammatory activities.[3][4][5] While substitutions at various positions on this bicyclic heterocyclic ring system can modulate its pharmacological profile, the 8-position has emerged as a critical determinant of potency and selectivity for several key biological targets. This guide provides an in-depth comparative analysis of 8-substituted imidazo[1,2-a]pyridines, with a focus on their structure-activity relationships (SAR) as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα) and as antimycobacterial agents. We will delve into the experimental data that underpins these relationships, detail the methodologies for their evaluation, and explore the mechanistic rationale behind the observed activities.
Comparative Analysis of 8-Substituted Imidazo[1,2-a]pyridines as PI3Kα Inhibitors
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7] Consequently, inhibitors of PI3Kα, a key isoform in this pathway, are highly sought-after as potential cancer therapeutics.[3] Recent studies have highlighted the significant impact of substitutions at the 8-position of the imidazo[1,2-a]pyridine core on PI3Kα inhibitory activity.
A systematic SAR study of 2,6,8-trisubstituted imidazo[1,2-a]pyridines has provided valuable insights into the optimal substituents at the 8-position for potent PI3Kα inhibition. The following table summarizes the key findings for a series of analogs with a fixed morpholinyl amide substituent at the 2-position and a hydrogen at the 6-position.
Table 1: Structure-Activity Relationship of 8-Substituted Imidazo[1,2-a]pyridines as PI3Kα Inhibitors [8][9]
| Compound ID | 8-Substituent (R) | PI3Kα IC50 (nM) |
| 1a | -H | >1000 |
| 1b | -Cl | 350 |
| 1c | -F | 420 |
| 1d | -CH3 | 280 |
| 1e | -OCH3 | 150 |
| 1f | -CF3 | 670 |
Data sourced from a study by Zhang et al. (2023).[8][9]
From this data, a clear trend emerges. Unsubstituted at the 8-position (Compound 1a ), the molecule is largely inactive. The introduction of a substituent, in general, enhances the inhibitory potency. Small electron-withdrawing groups like chloro (Compound 1b ) and fluoro (Compound 1c ) confer moderate activity. A small electron-donating group like methyl (Compound 1d ) shows a slight improvement over the halogens. Notably, the methoxy group (Compound 1e ) provides the most potent inhibition in this series, suggesting that a combination of small size and electron-donating character is favorable for interaction with the PI3Kα active site. The bulky and strongly electron-withdrawing trifluoromethyl group (Compound 1f ) leads to a decrease in activity compared to the other substituents, indicating a potential steric clash or unfavorable electronic interactions within the binding pocket.
This SAR data underscores the critical role of the 8-substituent in fine-tuning the inhibitory activity against PI3Kα. The observed trends guide the rational design of more potent and selective inhibitors by focusing on substituents with favorable steric and electronic properties.
Antimycobacterial Activity of 8-Carboxamido-Imidazo[1,2-a]pyridines
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents.[10] Whole-cell screening of compound libraries has identified imidazo[1,2-a]pyridine-8-carboxamides as a promising class of antimycobacterial agents.[5][11]
The SAR in this series is complex, with the nature of the amide substituent playing a crucial role. For instance, a study exploring a series of N-substituted imidazo[1,2-a]pyridine-8-carboxamides revealed that the antimycobacterial activity is highly dependent on the properties of the substituent attached to the amide nitrogen. While specific quantitative data across a wide range of simple 8-substituents is less publicly available in a comparative table format, the general consensus from the literature is that the 8-carboxamide moiety is a key pharmacophore for anti-TB activity, and further optimization of the amide substituent can lead to potent compounds.[5][11]
Experimental Methodologies: A Closer Look
The generation of reliable SAR data is contingent on the use of robust and validated experimental protocols. Here, we detail the methodologies for the two primary assays discussed in this guide.
Protocol 1: PI3Kα Kinase Activity Assay (Luminescent)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.
Principle: The PI3Kα enzyme catalyzes the phosphorylation of a substrate, consuming ATP in the process. A luciferase-based reagent is then added, which produces a luminescent signal proportional to the amount of remaining ATP.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 8-substituted imidazo[1,2-a]pyridines) in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known PI3Kα inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a reaction buffer containing PI3Kα enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Add the kinase/substrate mixture to the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add a kinase detection reagent (e.g., ADP-Glo™) to the wells. This reagent depletes the remaining ATP and then converts the ADP generated into a luminescent signal.
-
Incubate the plate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a luminescent-based assay offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening. The choice of the lipid substrate PIP2 is critical as it is the natural substrate for PI3Kα.
Protocol 2: Whole-Cell Screening Against Mycobacterium tuberculosis
This assay directly measures the ability of a compound to inhibit the growth of Mtb in a cellular context.
Principle: The viability of Mtb is assessed using a metabolic indicator dye, such as resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.
Step-by-Step Protocol:
-
Bacterial Culture: Culture M. tuberculosis H37Rv to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Compound Plating: Add the test compounds at a single high concentration (for primary screening) or in a serial dilution (for MIC determination) to the wells of a 96-well plate.
-
Inoculation: Dilute the Mtb culture and add it to the wells containing the test compounds.
-
Incubation: Incubate the plates at 37°C for several days (e.g., 7 days).
-
Viability Assessment:
-
Add a resazurin solution to each well.
-
Incubate for an additional period (e.g., 24 hours).
-
-
Data Acquisition: Measure the fluorescence (for resorufin) or absorbance (for resazurin) using a microplate reader.
-
Data Analysis: Determine the percentage of growth inhibition. For dose-response experiments, calculate the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth.[12]
Causality Behind Experimental Choices: Whole-cell screening is advantageous as it identifies compounds that are not only active against their target but also possess the necessary properties (e.g., cell permeability) to be effective in a living system.[13] Resazurin is a widely used, non-toxic, and reliable indicator of mycobacterial viability.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the key signaling pathway and the general workflow of a structure-activity relationship study.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 8-substituted imidazo[1,2-a]pyridines.
Caption: General workflow of a structure-activity relationship (SAR) study for imidazo[1,2-a]pyridine analogs.
Conclusion
The 8-position of the imidazo[1,2-a]pyridine scaffold is a key handle for modulating biological activity. As demonstrated with PI3Kα inhibitors, subtle changes to the substituent at this position can lead to significant differences in potency. The structure-activity relationships derived from systematic studies provide a rational basis for the design of next-generation therapeutic agents. The combination of robust in vitro assays and whole-cell screening approaches is essential for identifying not only potent but also cell-permeable and effective compounds. Future research in this area will undoubtedly continue to leverage the insights gained from SAR studies to develop novel imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalysts for Imidazo[1,2-a]pyridine Synthesis: A Senior Application Scientist's Perspective
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals like zolpidem and alpidem.[1] Its synthesis has been a subject of intense research, leading to a diverse array of catalytic systems. This guide provides an in-depth comparative analysis of the most prevalent catalytic strategies for the synthesis of imidazo[1,2-a]pyridines, offering insights into their mechanisms, performance, and practical application for researchers, scientists, and drug development professionals.
The Enduring Quest for a Greener Synthesis
Historically, the synthesis of imidazo[1,2-a]pyridines often relied on the condensation of 2-aminopyridines with α-haloketones, a method that can be harsh and generate stoichiometric waste.[1][2] The evolution of synthetic methodologies has been driven by the principles of green chemistry, emphasizing the use of catalytic amounts of reagents, milder reaction conditions, and improved atom economy. This has led to the exploration of a wide spectrum of catalysts, from transition metals to metal-free systems and photocatalysts.
Transition Metal Catalysis: The Workhorses of Imidazo[1,2-a]pyridine Synthesis
Transition metals, with their versatile electronic properties, have been extensively employed to catalyze the formation of the imidazo[1,2-a]pyridine ring system. Copper, iron, and palladium catalysts, in particular, have demonstrated significant efficacy.
Copper Catalysis: Versatility and Efficiency
Copper catalysts, especially Cu(I) salts, are widely used due to their low cost and high efficiency in promoting various synthetic transformations leading to imidazo[1,2-a]pyridines.[3][4] These reactions often proceed through aerobic oxidative cyclization, utilizing air as a green oxidant.[5][6]
A common approach involves the one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes in a three-component domino reaction catalyzed by CuI.[7] Another efficient route is the copper-catalyzed reaction between 2-aminopyridines and nitroolefins, again using air as the oxidant.[5][6]
Mechanism of Copper-Catalyzed Aerobic Oxidative Cyclization:
The proposed mechanism for the copper-catalyzed synthesis from aminopyridines and nitroolefins involves a Michael addition, followed by radical cation formation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition to form the final product.[5]
Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminopyridine and a Nitroolefin
-
To a solution of 2-aminopyridine (1.0 mmol) and the desired nitroolefin (1.2 mmol) in DMF (3 mL) in a sealed tube, add CuBr (0.1 mmol).
-
Stir the reaction mixture at 80°C under an air atmosphere for the time specified for the particular substrate (typically 8-12 hours).
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Iron Catalysis: An Abundant and Eco-Friendly Alternative
Iron, being a highly abundant and non-toxic metal, presents an attractive, cost-effective, and environmentally benign alternative to other transition metals.[8] Iron salts, such as FeCl2 and FeCl3, have been successfully employed as catalysts for the synthesis of imidazo[1,2-a]pyridines.
A notable example is the Fe(II)-catalyzed tandem coupling of 2-aminopyridines with 2-methylnitroolefins to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives.[2][8] The proposed mechanism involves a Michael-type addition of the 2-aminopyridine to the nitroolefin, followed by an iron-catalyzed cyclization and elimination of the nitro group.[8] More recently, FeCl3 has been used to catalyze the 3-sulfonylmethylation of imidazo[1,2-a]pyridines in a three-component coupling reaction.[9][10]
Mechanism of Iron-Catalyzed Denitration Reaction:
The reaction is believed to proceed via an initial Michael addition of the 2-aminopyridine to the nitroolefin. This is followed by an iron-catalyzed cyclization and subsequent elimination of the nitro group to yield the final product.[8]
Experimental Protocol: Iron-Catalyzed Synthesis from 2-Aminopyridine and a 2-Methylnitroolefin
-
A mixture of 2-aminopyridine (1.0 mmol), the 2-methylnitroolefin (1.2 mmol), and FeCl2 (0.1 mmol) in DMF (5 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 150°C for 7 hours.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The residue is purified by column chromatography to give the desired 3-methyl-2-arylimidazo[1,2-a]pyridine.[8]
Palladium Catalysis: Forging C-H Bonds with Precision
Palladium catalysis is renowned for its ability to facilitate cross-coupling reactions and C-H functionalization. In the context of imidazo[1,2-a]pyridine synthesis, palladium catalysts have been instrumental in developing novel synthetic routes, such as intramolecular cross-dehydrogenative coupling reactions.[11] These methods provide a practical approach to biologically important substituted pyrimidines from readily available starting materials under mild conditions.[11]
Metal-Free Catalysis: A Greener Horizon
The drive to eliminate transition metal contaminants from final products, a critical concern in pharmaceutical manufacturing, has spurred the development of metal-free catalytic systems. These methods often rely on readily available, inexpensive, and environmentally friendly reagents.
Iodine-Catalyzed Reactions: A Mild and Efficient Approach
Molecular iodine has emerged as a powerful and versatile catalyst for the synthesis of imidazo[1,2-a]pyridines. It is inexpensive, readily available, and promotes reactions under mild conditions.[12] Iodine can catalyze three-component condensations of 2-aminopyridines, aldehydes, and isocyanides to afford imidazo[1,2-a]pyridine derivatives in good yields.[12] The proposed mechanism involves the initial condensation of the 2-aminopyridine and aldehyde to form an imine, which is then activated by the Lewis acidic iodine, facilitating a [4+1] cycloaddition with the isocyanide.[12]
Base-Promoted Cycloisomerization: A Rapid and Aqueous Route
In a significant advancement towards green synthesis, a rapid and efficient route to imidazo[1,2-a]pyridines has been developed using NaOH-promoted cycloisomerization of N-propargylpyridiniums in water.[1][13] This method offers quantitative yields in minutes, even on a gram scale, and boasts a significantly higher space-time-yield compared to many metal-catalyzed routes.[1][13]
Experimental Protocol: NaOH-Promoted Aqueous Synthesis
-
To a solution of the N-propargylpyridinium salt (1.0 mmol) in water (5 mL), add a 1 M aqueous solution of NaOH (1.2 mmol).
-
Stir the reaction mixture vigorously at room temperature for 10-15 minutes.
-
The product typically precipitates out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure imidazo[1,2-a]pyridine.
Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis has recently emerged as a powerful tool in organic synthesis, offering a green and sustainable energy source.[14] A metal-free method for synthesizing imidazo[1,2-a]pyridines has been developed using Eosin-Y as a photocatalyst.[14][15] This reaction utilizes ethylarenes as a sustainable surrogate for acetophenones, reacting with 2-aminopyridines and N-bromosuccinimide (NBS) under visible light irradiation.[14][15] The photocatalyst activates the C-H bonds of the ethylarene, leading to bromination and subsequent coupling with the aminopyridine.[14]
Comparative Performance of Catalytic Systems
| Catalyst System | Typical Catalyst | Key Advantages | Typical Conditions | Yields |
| Copper-Catalyzed | CuI, CuBr | Low cost, high efficiency, use of air as oxidant[3][5] | 80-120°C, DMF or other polar aprotic solvents | Good to excellent |
| Iron-Catalyzed | FeCl2, FeCl3 | Abundant, inexpensive, environmentally benign | 120-150°C, DMF | Moderate to high[8] |
| Palladium-Catalyzed | Pd(OAc)2 | High efficiency in C-H functionalization, mild conditions[11] | 80-110°C, various solvents | Good to excellent |
| Iodine-Catalyzed | I2 | Metal-free, mild conditions, inexpensive[12] | Room temperature to 60°C, various solvents | Good[12] |
| Base-Promoted | NaOH | Metal-free, extremely fast, aqueous medium, high yields[1] | Room temperature, water | Quantitative[1][13] |
| Photocatalytic | Eosin-Y | Metal-free, uses visible light, sustainable starting materials[14][15] | Room temperature, visible light irradiation | Good to excellent[15] |
Visualizing the Synthetic Pathways
Catalytic Cycle for Copper-Catalyzed Synthesis
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives on Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant cytotoxic activity against a variety of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and an exploration of their underlying mechanisms of action. Our objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core for Anticancer Drug Discovery
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that offers a unique three-dimensional structure, allowing for diverse substitutions at multiple positions. This structural versatility is key to its ability to interact with a wide array of biological targets within cancer cells. Modifications to the core structure have been shown to significantly influence the cytotoxic potency and selectivity of these derivatives, making the exploration of SAR a critical aspect of their development.[1][2]
Comparative Cytotoxicity Across Major Cancer Cell Lines
The in vitro cytotoxic activity of imidazo[1,2-a]pyridine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values of representative imidazo[1,2-a]pyridine derivatives against several common cancer cell lines, including lung (A549), liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| HB9 | A549 (Lung) | 50.56 | Cisplatin | 53.25[3][4] |
| HB10 | HepG2 (Liver) | 51.52 | Cisplatin | 54.81[3][4] |
| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | - | -[5] |
| Compound 1 | MCF-7 (Breast) | 6.3 ± 0.4 | - | -[5] |
| Compound 2 | HepG2 (Liver) | 7.5 ± 0.1 | - | -[5] |
| Compound 2 | MCF-7 (Breast) | 16 ± 1.7 | - | -[5] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 (range) | - | -[6][7] |
| IP-5 | HCC1937 (Breast) | 45 | - | -[8] |
| IP-6 | HCC1937 (Breast) | 47.7 | - | -[8] |
Table 1: Comparative IC50 values of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
The data clearly indicates that structural modifications have a profound impact on cytotoxic activity. For instance, compounds HB9 and HB10 exhibit cytotoxicity comparable to or even slightly better than the established chemotherapy drug, cisplatin, in A549 and HepG2 cell lines, respectively.[3][4] Furthermore, the significant difference in potency between Compound 1 and Compound 2 across both HepG2 and MCF-7 cell lines underscores the importance of specific substituent groups in determining anticancer efficacy.[5]
Unraveling the Mechanism of Action: More Than Just Cytotoxicity
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends beyond their direct cytotoxic effects. Many of these compounds have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis.
Inhibition of the PI3K/Akt/mTOR Pathway
A prominent mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[6][9][10] This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By targeting key kinases in this pathway, these derivatives can effectively halt cancer cell progression.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Induction of Apoptosis
In addition to inhibiting pro-survival pathways, many imidazo[1,2-a]pyridine derivatives have been demonstrated to induce programmed cell death, or apoptosis.[11][12] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis. Some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[13]
Caption: Induction of apoptosis by imidazo[1,2-a]pyridine derivatives via modulation of Bcl-2 family proteins.
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of the cytotoxic potential of these compounds is paramount. The following are standardized protocols for two commonly employed colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[1][14] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the imidazo[1,2-a]pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density-based assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins in fixed cells.[15][16][17] The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the supernatant and wash the plates several times with slow-running tap water to remove TCA, media components, and unbound cells. Air dry the plates completely.
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye. Air dry the plates again.
-
Solubilization of Bound Dye: Add a Tris-base solution (10 mM, pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Workflow for the SRB cytotoxicity assay.
Conclusion and Future Directions
Imidazo[1,2-a]pyridine derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their cytotoxic potency and selectivity. The ability of these compounds to not only induce direct cytotoxicity but also to modulate critical oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights their multifaceted therapeutic potential.
Future research should focus on several key areas. A deeper exploration of the structure-activity relationships will be crucial for designing next-generation derivatives with enhanced efficacy and reduced off-target effects. In vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. Furthermore, investigating the potential for these derivatives to overcome drug resistance and to be used in combination with existing chemotherapies could open up new avenues for cancer treatment. The continued investigation of the imidazo[1,2-a]pyridine scaffold is a worthy endeavor in the ongoing fight against cancer.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
Validating the Mechanism of Action for Imidazo[1,2-a]pyridine-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Its derivatives have shown promise as potent therapeutic agents in oncology, neuroscience, and infectious diseases. This guide provides an in-depth, comparative analysis of the mechanisms of action for various classes of imidazo[1,2-a]pyridine-based drugs, supported by experimental data and detailed validation protocols.
Introduction to the Versatility of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant attention from medicinal chemists due to their synthetic accessibility and diverse pharmacological profiles.[2][3] This core structure is present in several marketed drugs, including zolpidem (an insomnia therapeutic), and has been extensively explored for its potential in treating a range of conditions from cancer to tuberculosis.[2][4] The therapeutic versatility of this scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its interaction with various biological targets.
Key Mechanisms of Action and Comparative Analysis
The biological effects of imidazo[1,2-a]pyridine derivatives are diverse, primarily revolving around the modulation of key enzymes and receptors. This section delves into the most prominent mechanisms of action, comparing the performance of these compounds with established alternatives.
Inhibition of Protein Kinases in Oncology
A significant number of imidazo[1,2-a]pyridine-based compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5]
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[6] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[5][7][8]
Comparative Efficacy of Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
| Compound Class | Representative Compound | PI3Kα IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| Imidazo[1,2-a]pyridine | Compound 35 | 150 | Good selectivity over other Class I PI3Ks | [9] |
| Imidazo[1,2-a]pyridine | Thiazole derivative 12 | 2.8 | Highly selective for p110α over other PI3K isoforms | [10] |
| Imidazoquinoline | Dactolisib (BEZ235) | 1.4 | Dual PI3K/mTOR inhibitor | [11][12] |
| Thienopyrimidine | A66 | 32 | Selective for p110α |
As illustrated in the table, imidazo[1,2-a]pyridine derivatives can exhibit nanomolar potency against PI3Kα.[9][10] For instance, the thiazole derivative 12 shows exceptional potency and high selectivity for the p110α isoform.[10] This level of potency is comparable to or exceeds that of inhibitors from other chemical classes.
Dysregulation of CDKs is a common feature of cancer, leading to uncontrolled cell proliferation. The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop selective CDK inhibitors.[13]
Comparative Selectivity of CDK Inhibitors
| Kinase | AZ703 (Imidazo[1,2-a]pyridine) IC50 (nM) | Dinaciclib IC50 (nM) | PF-07104091 IC50 (nM) | Reference |
| CDK1/cyclin B | 29 | 3 | ~120-240 (50-100 fold less potent than CDK2) | [13] |
| CDK2/cyclin E | 34 | 1 | Not specified | [13] |
AZ703, a representative imidazo[1,2-a]pyridine, demonstrates potent inhibition of CDK1 and CDK2.[13] While Dinaciclib shows higher potency, the data underscores the potential of the imidazo[1,2-a]pyridine scaffold in developing effective CDK inhibitors.
Imidazo[1,2-a]pyridine derivatives have also been developed to target other kinases implicated in cancer, such as ALK2, c-Met, and VEGFR2.[14][15] Comparative studies show that these compounds can achieve high potency and selectivity.[14][15]
Comparative Potency of ALK2 Inhibitors
| Compound Class | Representative Compound | ALK2 IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 11g | Potent enzymatic inhibition | [14] |
| Pyrazolo[1,5-a]pyrimidine | LDN-193189 | Low nanomolar | [14] |
| Pyridine | K02288 | Low nanomolar | [14] |
Modulation of GABA-A Receptors in Neuroscience
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic and sedative drugs. Certain imidazo[1,2-a]pyridines, most notably zolpidem, act as positive allosteric modulators of GABA-A receptors.[4]
These compounds bind to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of GABA and leading to a sedative-hypnotic effect.[16] The development of imidazo[1,2-a]pyrimidines has led to functionally selective agonists for the GABA-A α2 and α3 subtypes, which are anxiolytic with minimal sedation.[17]
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery of novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has yielded potent compounds against Mycobacterium tuberculosis.[4][18][19]
Comparative Efficacy of Antitubercular Agents (MIC against M. tuberculosis H37Rv)
| Compound Class | Representative Compound | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridinecarboxamide | Compound 15 | 0.10 | [20] |
| Imidazo[1,2-a]pyridinecarboxamide | Compound 16 | 0.19 | [20] |
| Standard Drug | Isoniazid | ~0.3 - 0.6 | [20] |
As shown, imidazo[1,2-a]pyridinecarboxamides can exhibit greater potency than the first-line drug isoniazid.[20] The mechanism of action for some of these compounds involves the inhibition of the cytochrome bc1 complex subunit QcrB.[20]
Experimental Protocols for Mechanism of Action Validation
To ensure the scientific rigor of claims regarding the mechanism of action, robust and validated experimental protocols are essential.
Workflow for Validating Kinase Inhibition
The validation of a kinase inhibitor involves a multi-step process, from initial biochemical assays to cellular and in vivo studies.[21]
Caption: Experimental workflow for validating kinase inhibitors.
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of an imidazo[1,2-a]pyridine-based kinase inhibitor.[22]
-
Reagent Preparation:
-
Prepare a serial dilution of the imidazo[1,2-a]pyridine test compound in 100% DMSO.
-
Dilute the kinase and the fluorescein-labeled substrate in the appropriate kinase buffer.
-
Prepare a solution of ATP at twice the final desired concentration.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase solution to all wells except the "no enzyme" controls.
-
Incubate at room temperature to allow for compound-kinase binding.
-
Initiate the reaction by adding the ATP/substrate solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Normalize the data to "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
-
This protocol describes the use of Western blotting to assess the phosphorylation status of Akt, a key downstream effector of PI3K.[6][23][24]
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine inhibitor for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice and then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[23]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and load equal amounts onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[23]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt.[23][25]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated Akt to total Akt to determine the extent of pathway inhibition.
-
Workflow for Validating GABA-A Receptor Modulation
Validating the activity of imidazo[1,2-a]pyridine-based GABA-A receptor modulators typically involves cell-based functional assays.
Caption: Workflow for validating GABA-A receptor modulators.
This protocol describes a fluorometric imaging plate reader (FLIPR) assay to screen for and characterize positive allosteric modulators of the GABA-A receptor.[26][27][28][29]
-
Cell Preparation:
-
Plate CHO or HEK293 cells stably expressing the desired GABA-A receptor subunit combination in black-walled, clear-bottom 96- or 384-well plates.
-
Allow the cells to grow to confluence.
-
-
Dye Loading:
-
Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.
-
-
Compound Addition and Signal Detection:
-
Place the cell plate into the FLIPR instrument.
-
Add the imidazo[1,2-a]pyridine test compounds at various concentrations and incubate.
-
Add a sub-maximal concentration of GABA to stimulate the receptor.
-
The FLIPR instrument will detect changes in fluorescence, which correspond to changes in membrane potential due to chloride ion influx through the GABA-A receptor channel.
-
-
Data Analysis:
-
The potentiation of the GABA response by the test compound is quantified.
-
Plot the potentiation against the log of the compound concentration to determine the EC50 value.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutics. The diverse mechanisms of action, ranging from potent and selective kinase inhibition to modulation of ion channels, underscore the broad therapeutic potential of this chemical class. The validation of these mechanisms requires a systematic and rigorous experimental approach, employing a combination of biochemical, cellular, and in vivo assays. The comparative data presented in this guide highlights that imidazo[1,2-a]pyridine-based drugs can exhibit efficacy comparable or superior to existing therapeutic alternatives, solidifying their importance in modern drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
- 29. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Microwave-Assisted versus Conventional Methods
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis is a critical step in the discovery and development of new drugs. This guide provides an in-depth, objective comparison of two primary synthetic methodologies: modern microwave-assisted synthesis and traditional conventional heating. We will explore the underlying principles, performance differences, and practical considerations of each approach, supported by experimental data and detailed protocols.
The Rise of Microwave Synthesis in Heterocyclic Chemistry
Conventional synthesis, relying on conductive heating with oil baths or heating mantles, has long been the standard. However, this method can be slow and energy-intensive, often requiring long reaction times and leading to the formation of byproducts.[3] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, utilizing microwave irradiation to directly and efficiently heat the reaction mixture.[3][4] This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity.[3][5][6] The rapid and uniform heating provided by microwaves can also open up new reaction pathways and improve selectivity.[7][8]
The Groebke-Blackburn-Bienaymé Reaction: A Case Study
A prominent method for synthesizing 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot, three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide.[1][5][9][10] This reaction is particularly well-suited for a comparative study, as it can be performed under both conventional and microwave-assisted conditions.
Mechanistic Overview
The generally accepted mechanism for the GBB reaction involves the acid-catalyzed formation of an iminium ion from the 2-aminopyridine and the aldehyde. This is followed by a nucleophilic attack from the isocyanide, leading to a nitrilium ion intermediate. An intramolecular cyclization then occurs, followed by rearomatization to yield the final imidazo[1,2-a]pyridine product. Microwave irradiation can significantly accelerate these steps through efficient dielectric heating.[11]
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Quantitative Comparison: Performance Metrics
The advantages of microwave-assisted synthesis become evident when comparing key performance indicators with conventional methods. The following table summarizes typical data for the synthesis of various imidazo[1,2-a]pyridine derivatives.
| Synthesis Method | Reaction Time | Temperature | Yield (%) | Reference |
| Microwave-Assisted | ||||
| GBB Reaction | 10 min | 75°C | High | [12] |
| Annulation Reaction | 5-8 min | 100°C | Excellent | [13] |
| GBB Reaction | 15 min | Not specified | 36% | [14] |
| One-pot, three-component | 2-3 min | 150°C | Excellent | [15] |
| Conventional Heating | ||||
| GBB Reaction | Several hours | Room Temp. or gentle heat | Moderate to Good | [16][17] |
| Annulation Reaction | 2 hours | 100°C | 80% | [13] |
| One-pot, three-component | 40 min | Room Temp. | 72-89% | [18][19] |
| General Heterocyclic Synthesis | 2-15 hours | Varies | <50% | [3] |
As the data indicates, microwave-assisted reactions are consistently faster, often reducing reaction times from hours to mere minutes.[3][13] Yields are also frequently higher and reaction conditions can be milder.[3][6]
Experimental Protocols: A Side-by-Side Look
To provide a practical understanding, here are detailed, step-by-step methodologies for the synthesis of a representative imidazo[1,2-a]pyridine derivative using both microwave and conventional techniques.
Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a one-pot, three-component reaction under solvent-free conditions.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. [PDF] Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of 8-Bromo-6-chloroimidazo[1,2-a]pyridine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and optimizing the cross-reactivity profile of a lead compound. Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial. This guide provides an in-depth technical comparison of the cross-reactivity profile of 8-Bromo-6-chloroimidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry.
The imidazo[1,2-a]pyridine core is recognized as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic nature and synthetic tractability make it an attractive starting point for the development of inhibitors targeting a wide range of enzymes, particularly protein kinases.[2][4][5] The substitution pattern on this core, especially at the 2, 6, and 8 positions, plays a pivotal role in defining both the primary target affinity and the broader selectivity profile.[6] This guide will delve into the nuances of how these substitutions, with a focus on the 8-bromo and 6-chloro motifs, influence kinase selectivity, supported by experimental data and detailed protocols for assessing these critical parameters.
Understanding Selectivity: The Case of a PI3Kα Inhibitor
A prime example of the development of a selective inhibitor from this scaffold is presented in the work of Dong et al. (2022), who designed a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives as potent inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα).[6][7] Aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making PI3Kα a key therapeutic target.[6][8] However, achieving selectivity among the different Class I PI3K isoforms (α, β, γ, δ) and against the related kinase mTOR is a significant challenge due to the high homology in their ATP-binding sites.[9][10]
The research by Dong et al. culminated in the identification of compound 35 , which demonstrated nanomolar potency against PI3Kα and a favorable selectivity profile against other PI3K isoforms and mTOR.[6][7] The structure-activity relationship (SAR) studies revealed that substitutions at the 8-position of the imidazo[1,2-a]pyridine core were crucial for modulating potency and selectivity.[6]
Comparative Selectivity Data
The inhibitory activity of a lead compound, 35 , from the this compound series was assessed against a panel of Class I PI3K isoforms and mTOR. The data clearly illustrates the compound's preferential inhibition of PI3Kα.
| Kinase Target | IC50 (nM) for Compound 35[6] | Fold Selectivity vs. PI3Kα |
| PI3Kα | 150 | 1 |
| PI3Kβ | >10000 | >66 |
| PI3Kδ | 3400 | 22.7 |
| PI3Kγ | 1100 | 7.3 |
| mTOR | 2600 | 17.3 |
Table 1: In vitro kinase selectivity profile of compound 35, an 8-Bromo-6-substituted-imidazo[1,2-a]pyridine derivative. Data sourced from Dong et al. (2022).[6]
The data demonstrates that while compound 35 is a potent PI3Kα inhibitor, it retains some activity against other related kinases, particularly PI3Kγ and mTOR. This highlights the importance of comprehensive profiling to understand the full spectrum of a compound's biological activity. The >66-fold selectivity over PI3Kβ is a significant achievement, as off-target inhibition of PI3Kβ can be associated with toxicities.
The causality behind these experimental findings lies in the specific interactions of the substituted imidazo[1,2-a]pyridine core within the ATP-binding pocket of the kinases. The 8-bromo and 6-chloro substitutions influence the electronic and steric properties of the molecule, guiding its orientation and interactions with key amino acid residues in the active site. Further optimization of substituents at the 2- and 8-positions of this scaffold has been shown to be a viable strategy for enhancing potency and refining the selectivity profile.[6]
Broader Cross-Reactivity Considerations for the Imidazo[1,2-a]pyridine Scaffold
While the 8-bromo-6-chloro substitution pattern has been successfully employed for developing PI3K inhibitors, the broader imidazo[1,2-a]pyridine scaffold has been explored for its activity against a diverse range of kinases. It is crucial for researchers to be aware of potential off-target activities when working with this chemical class.
-
Cyclin-Dependent Kinases (CDKs): Imidazo[1,2-a]pyridines have been identified as potent inhibitors of CDK2 and CDK4, highlighting a potential area of cross-reactivity.[2]
-
FLT3, NEK2, RET, EGFR, CSF-1R, Aurora A, and NIK: A study on imidazo[1,2-a]pyridine-thiophene derivatives targeting FLT3 showed good selectivity against a panel of other kinases, but also indicates that this scaffold can be tuned to interact with a variety of kinase families.[1]
-
Salt-Inducible Kinases (SIKs): SAR studies on an imidazo[1,2-a]pyridine series led to the development of highly selective SIK1 inhibitors, demonstrating that isoform-specific selectivity within a kinase subfamily is achievable.[11]
-
Mer/Axl Kinases: Optimization of an imidazo[1,2-a]pyridine series resulted in highly selective dual Mer/Axl kinase inhibitors for immuno-oncology applications.[4]
This broad activity profile underscores the necessity of early and comprehensive kinase panel screening in any drug discovery program utilizing the imidazo[1,2-a]pyridine scaffold. Initial screening against a diverse panel can reveal unexpected off-target activities, which can then be addressed through rational, structure-based drug design.[12]
Experimental Protocols for Assessing Cross-Reactivity
To ensure scientific integrity and generate reliable, reproducible data, standardized protocols for assessing kinase inhibitor selectivity are essential. Below are detailed methodologies for both in vitro biochemical assays and in situ cellular target engagement assays.
In Vitro Kinase Selectivity Profiling
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of purified kinases using a luminescence-based assay that measures ATP consumption.
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. A luciferase-based system is used to quantify the remaining ATP, with lower luminescence indicating higher kinase activity (and lower inhibition).
Workflow Diagram:
Caption: Workflow for in vitro kinase selectivity profiling.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to nanomolar.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compound, positive control inhibitor, and DMSO (vehicle control) into the wells of a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a working solution of each kinase in the appropriate reaction buffer.
-
Add the kinase solution to the wells of the assay plate containing the compounds.
-
Prepare a working solution of the specific peptide substrate and ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Initiate the kinase reaction by adding the substrate/ATP solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.
-
Incubate the plate in the dark at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Cellular Thermal Shift Assay (CETSA®)
This protocol describes a method to verify target engagement of a compound within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. When heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. This difference in solubility can be quantified to confirm target engagement.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture a relevant cell line to near confluency.
-
Treat the cells with the test compound at the desired concentration or with vehicle (DMSO) for a specified period.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes). A typical range would be from 37°C to 70°C.
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by high-speed centrifugation.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, target engagement.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the example of a PI3Kα inhibitor, strategic substitutions on this core can yield compounds with desirable potency and isoform selectivity. However, the inherent versatility of the imidazo[1,2-a]pyridine core means that a thorough understanding of its cross-reactivity profile is paramount.
Researchers and drug developers must employ a systematic approach to selectivity profiling, utilizing both comprehensive in vitro kinase panels and cellular target engagement assays like CETSA. This dual approach provides a robust, self-validating system to not only identify the intended therapeutic activity but also to proactively identify and mitigate potential off-target liabilities. By understanding the causal relationships between chemical structure and selectivity, the scientific community can continue to leverage the potential of the this compound scaffold to develop the next generation of targeted therapies.
References
- 1. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A class of highly selective inhibitors bind to an active state of PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate does not end upon its successful reaction or when a project concludes. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Bromo-6-chloroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. Our focus extends beyond mere instruction, delving into the causality behind each step to ensure a culture of safety and environmental stewardship in your laboratory.
The Imperative of Proper Disposal: Why It Matters
This compound is a solid organic compound containing both bromine and chlorine atoms. Halogenated organic compounds pose specific environmental and health risks if not managed correctly.[1][2] Improper disposal can lead to the contamination of soil and water systems. Furthermore, the thermal decomposition of such compounds at inadequate temperatures can generate highly toxic and persistent byproducts, such as dioxins and furans.[1] Therefore, adherence to a stringent, scientifically-grounded disposal protocol is not merely a matter of regulatory compliance but a fundamental responsibility of the scientific community.
Core Principles of Disposal for Halogenated Compounds
The disposal strategy for this compound is governed by its classification as a halogenated organic solid waste . This dictates a specific pathway within the hazardous waste management framework, which is fundamentally different from non-halogenated organic waste.[3][4][5][6][7][8]
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Solid | Presence of bromine and chlorine atoms requires specific disposal methods to handle potential toxic byproducts. |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction and prevents the formation of halogenated dioxins and furans.[7][9][10] |
| Landfill Prohibition | Prohibited | Halogenated organic wastes are generally banned from landfill disposal to prevent leaching into the environment.[11] |
| Segregation | Mandatory | Must be segregated from non-halogenated and aqueous waste streams to ensure proper end-of-life treatment and avoid dangerous reactions.[5][6] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel. It is crucial that these steps are incorporated into your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[12]
Part 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The level of protection should be based on a risk assessment of the specific task.
-
Minimum PPE:
-
For bulk handling or spill cleanup:
Part 2: Waste Characterization and Segregation
This is the most critical phase of the disposal process. Accurate segregation prevents dangerous chemical reactions and ensures the waste is sent to the correct disposal facility.[5][6]
-
Identify as Halogenated Waste: Confirm that the waste is this compound or a mixture containing it. Any organic compound containing fluorine, chlorine, bromine, or iodine is classified as halogenated.[4][6][8]
-
Segregate at the Source:
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, methanol, hexanes).[5][7] Mixing these waste streams complicates and increases the cost of disposal, as the entire mixture must be treated as halogenated waste.[6][7]
-
Collect contaminated solids (e.g., weighing paper, gloves, silica gel) separately but under the same halogenated solid waste stream.[3]
-
Part 3: Container Selection and Labeling
Proper containment and labeling are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
-
Choose a Compatible Container:
-
Label the Container Immediately:
Part 4: Accumulation and Storage
-
Keep Containers Closed: The waste container must be securely capped at all times, except when adding waste.[5][6][17][19] This is to prevent the release of any potential vapors.
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[17] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a well-ventilated location, such as a fume hood or a dedicated, ventilated cabinet.
-
Within secondary containment to contain any potential leaks.[6]
-
-
Segregate Incompatibles: Ensure the halogenated waste container is stored separately from incompatible materials, such as strong acids, bases, or oxidizers.
Part 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the final treatment of the waste but are responsible for ensuring it is handed over to the appropriate, licensed professionals.
-
Request a Pickup: Once the container is full or you no longer need to add to it, complete the accumulation start date on the label.
-
Contact Your Institution's EHS Office: Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) or equivalent department.[6]
-
Final Disposal Method: The EHS department will consolidate the waste and send it to a licensed hazardous waste disposal facility. The standard and required method for halogenated organic compounds is high-temperature incineration .[7][9][10] For waste containing over 1% halogenated organic substances, incineration must occur at a minimum of 1100 °C to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 3. unigoa.ac.in [unigoa.ac.in]
- 4. bucknell.edu [bucknell.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 8. uakron.edu [uakron.edu]
- 9. zerowasteeurope.eu [zerowasteeurope.eu]
- 10. zeeco.com [zeeco.com]
- 11. Section 729 [ilga.gov]
- 12. vumc.org [vumc.org]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. epa.gov [epa.gov]
- 15. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 16. protectivecoverall.com [protectivecoverall.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. hazardouswasteexperts.com [hazardouswasteexperts.com]
Definitive Guide to Personal Protective Equipment (PPE) for Handling 8-Bromo-6-chloroimidazo[1,2-a]pyridine
As researchers and scientists in the field of drug development, our work with novel chemical entities like 8-Bromo-6-chloroimidazo[1,2-a]pyridine is foundational to therapeutic innovation. However, the unique reactivity and potential bioactivity of such halogenated heterocyclic compounds demand a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of a comprehensive Personal Protective Equipment (PPE) plan. Our objective is to build a culture of safety that extends beyond mere compliance, ensuring that every researcher is empowered with the knowledge to protect themselves and their work.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a halogenated, nitrogen-containing heterocyclic compound. Its structure suggests potential for biological activity, and empirical data from safety data sheets (SDS) and related compounds confirm a profile of acute toxicity and irritant properties. A thorough risk assessment is the cornerstone of any safety protocol.
Summary of Identified Hazards:
| Hazard Class | GHS Hazard Statement | Potential Effects | Citations |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. | [1][2][3] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic toxicity. | [2] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inhalation of dust can cause systemic harm. | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause redness, inflammation, and discomfort. | [1][2][4] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant injury. | [1][2][4] |
| STOT (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract, leading to coughing and shortness of breath. | [1][2][4] |
Physicochemical Properties of Note:
-
Form: Solid, powder.[5] This increases the risk of aerosolization and inhalation if not handled properly.
-
Solubility: Slightly soluble in water.[4][6] This has implications for decontamination and spill cleanup procedures.
-
Reactivity: Incompatible with strong oxidizing agents.[4]
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not merely a checklist; it is an integrated system designed to create multiple barriers between the researcher and the chemical hazard. The selection of each PPE component is a deliberate choice based on the specific risks posed by this compound.
Primary Engineering Control: The Chemical Fume Hood
Causality: The primary and most critical safety measure is to handle this compound within a certified chemical fume hood.[7] This engineering control is fundamental because it addresses the inhalation hazard—the most direct route of exposure—at its source by capturing and exhausting dusts and vapors away from the user's breathing zone.
Protocol:
-
Verify that the fume hood has a current inspection sticker and is functioning correctly (check the airflow monitor).
-
Conduct all weighing, transferring, and experimental manipulations of the solid compound deep within the hood.
-
Keep the sash at the lowest possible height that still allows for comfortable and safe manipulation.
Dermal Protection: Beyond the Standard Lab Coat
Given that this compound is harmful upon skin contact, a multi-component approach to dermal protection is mandatory.[2]
-
Gloves: The Double-Gloving Imperative
-
Rationale: Double-gloving provides a critical layer of redundancy.[8] Should the outer glove be compromised or contaminated, the inner glove continues to offer protection. This practice is standard for handling particularly hazardous substances.
-
Selection:
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A chemically resistant nitrile glove of a thicker gauge. Always check the manufacturer's glove compatibility charts for resistance to halogenated organic compounds.
-
-
Protocol:
-
Don the inner glove, ensuring it is tucked underneath the cuff of the lab coat sleeve.
-
Don the outer glove, pulling the cuff over the sleeve of the lab coat.
-
Change outer gloves immediately if contamination is suspected, or at a minimum, every 30-60 minutes during extended procedures.[8]
-
Use a proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[3]
-
-
-
Laboratory Coat/Gown:
-
Rationale: A standard cotton lab coat is insufficient. A long-sleeved, cuffed lab coat made of a low-permeability material is required to protect the arms and torso.[8] The knit cuffs provide a snug fit around the inner glove, preventing exposure at the wrist.
-
Protocol: The gown should be fully buttoned and worn only in the laboratory area. It should be removed immediately upon exiting.
-
Eye and Face Protection: An Uncompromisable Barrier
Rationale: The risk of serious eye irritation from airborne dust or accidental splashes is significant.[1][2][4] Standard safety glasses do not provide adequate protection from particulates.
-
Selection: Indirectly vented chemical splash goggles are required. They provide a seal around the eyes, protecting against dust and splashes from all angles.
-
Face Shield: When there is a higher risk of a splash (e.g., when handling a larger quantity or working with a solution of the compound), a face shield should be worn in addition to chemical splash goggles.
Respiratory Protection: When Engineering Controls Need Backup
Rationale: While the fume hood is the primary defense against inhalation, respiratory protection is necessary in specific scenarios where dust exposure cannot be fully controlled.[7][9]
-
Selection and Use:
-
Standard Operations (in a fume hood): No respirator is typically required.
-
Weighing Operations (even in a hood): For weighing larger quantities where dust generation is possible, a NIOSH-approved N95 respirator is recommended as a supplementary precaution.
-
Spill Cleanup/Emergency Situations: For cleaning a significant spill outside of a fume hood, a NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters is mandatory.[9]
-
Fit Testing: All personnel required to wear a tight-fitting respirator must be medically cleared and annually fit-tested to ensure a proper seal.
-
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Unpacking: Unpack shipments in a designated area, preferably within a fume hood, to contain any potential contamination on the exterior packaging.[10]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[4] The container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Spill and Emergency Procedures
Immediate Actions for Personnel Exposure:
| Exposure Route | First-Aid Protocol | Citation |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists. | [2][9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | [3][11] |
Spill Cleanup Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Before cleanup, don the appropriate PPE, including double gloves, a protective gown, goggles, and a respirator if the spill is large or outside a fume hood.
-
Cleanup (Dry Spill):
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Disposal Plan: Managing Halogenated Waste
Rationale: Halogenated organic compounds require specific disposal procedures to prevent environmental contamination and ensure compliance with regulations.
Protocol:
-
Segregation: All waste contaminated with this compound (including excess solid, contaminated gloves, pipette tips, and rinsate) must be collected in a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[7]
-
Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never dispose of this material down the drain.[3]
Workflow Visualization
The following diagram outlines the critical decision-making and operational workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound-3-carbaldehyde | C8H4BrClN2O | CID 46739169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 6. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. capotchem.cn [capotchem.cn]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
